4-Methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJAAZYHCCRJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052596 | |
| Record name | 4-Anisonitrile | |
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Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 4-Methoxybenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.06 [mmHg] | |
| Record name | 4-Methoxybenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20057 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
874-90-8, 68271-93-2 | |
| Record name | 4-Methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-methoxy-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68271-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methoxybenzonitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzonitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71539 | |
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| Record name | 4-Methoxybenzonitrile | |
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| Record name | Benzonitrile, 4-methoxy- | |
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| Record name | 4-Anisonitrile | |
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| Record name | p-methoxybenzonitrile | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxybenzonitrile: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-methoxybenzonitrile, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core chemical properties, structure, synthesis, and key applications, grounding all claims in authoritative data.
Introduction: The Versatile Role of a Substituted Benzonitrile
This compound, also known as p-anisonitrile or 4-cyanoanisole, is a white crystalline solid that serves as a fundamental building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a methoxy group (-OCH₃) and a nitrile group (-C≡N) at opposite ends of a benzene ring, imparts a distinct reactivity profile. This structure makes it an invaluable precursor for a wide range of complex molecules.[1][2] Consequently, it finds extensive application in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials for organic electronics.[1][3] This guide aims to provide an in-depth exploration of its chemical identity, structural characteristics, and practical utility.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the para-substitution on the benzene ring. The electron-donating methoxy group and the electron-withdrawing nitrile group create a polarized molecule with distinct reactive sites.[4] This electronic arrangement influences its crystal packing, solubility, and reactivity in synthetic transformations.
Key Identifiers and Properties
A summary of the essential physicochemical properties of this compound is presented below, compiled from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 874-90-8 | [1][3][5] |
| Molecular Formula | C₈H₇NO | [1][3][5] |
| Molecular Weight | 133.15 g/mol | [1][3][5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 57-60 °C | [1][6][7] |
| Boiling Point | 256-257 °C (at 760 mmHg) | [1][6][8] |
| Density | ~1.1 g/cm³ | [6] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [1][8] |
| IUPAC Name | This compound | [8][9] |
| Synonyms | p-Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile | [1][3][8] |
| SMILES | COC1=CC=C(C=C1)C#N | [8][9] |
| InChI Key | XDJAAZYHCCRJOK-UHFFFAOYSA-N | [8][9] |
Spectroscopic Characterization: A Structural Fingerprint
Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The key spectral features are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characteristically simple due to the molecule's symmetry.
-
δ ~3.86 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methoxy (-OCH₃) group.[10] Its singlet nature indicates no adjacent protons.
-
δ ~6.95 ppm (doublet, 2H): These are the two aromatic protons ortho to the electron-donating methoxy group. They appear upfield due to the shielding effect of the methoxy group.[10]
-
δ ~7.58 ppm (doublet, 2H): These are the two aromatic protons ortho to the electron-withdrawing nitrile group. They are deshielded and thus appear downfield.[10]
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the number and electronic environment of the carbon atoms.
-
δ ~55.5 ppm: The carbon of the methoxy group.[10]
-
δ ~103.9 ppm: The ipso-carbon attached to the nitrile group.[10]
-
δ ~114.7 ppm: The two equivalent aromatic carbons ortho to the methoxy group.[10]
-
δ ~119.2 ppm: The carbon of the nitrile group (-C≡N).[10]
-
δ ~133.9 ppm: The two equivalent aromatic carbons ortho to the nitrile group.[10]
-
δ ~162.8 ppm: The aromatic carbon directly attached to the methoxy group.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
~2220-2230 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N (nitrile) stretching vibration.
-
~2840-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring and the methyl group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching vibrations characteristic of the aryl ether linkage.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 133, corresponding to the molecular weight of the compound.[9]
-
Key Fragment Ions: Common fragments may include the loss of a methyl group (m/z = 118) or the methoxy group (m/z = 102).
Synthesis Pathways and Methodologies
The synthesis of this compound is well-established, with several efficient methods available. One common and industrially viable approach is the "one-pot" synthesis from 4-methoxybenzaldehyde, which avoids the isolation of intermediates, thereby increasing efficiency and yield.[11]
Protocol: One-Pot Synthesis from 4-Methoxybenzaldehyde
This protocol describes the conversion of 4-methoxybenzaldehyde to this compound via an oxime intermediate, which is subsequently dehydrated in the same reaction vessel.[11]
Step 1: Oximation
-
Dissolve 4-methoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane) in a reaction flask.[11]
-
Add an oximation agent, such as hydroxylamine hydrochloride (NH₂OH·HCl), to the solution.[11] The hydroxylamine reacts with the aldehyde carbonyl to form 4-methoxybenzaldehyde oxime. This step is typically performed at room temperature.
Step 2: Dehydration
-
To the same reaction mixture containing the newly formed oxime, slowly add a dehydrating agent. Thionyl chloride (SOCl₂) is an effective choice for this transformation.[11] The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 15-30 °C.[11]
-
The dehydrating agent facilitates the elimination of a water molecule from the oxime, directly yielding this compound.[11]
-
The reaction progress can be monitored using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
The overall yield for this one-pot method can exceed 90%, making it a highly efficient process.[11]
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Authored by a Senior Application Scientist
An In-depth Technical Guide to 4-Methoxybenzonitrile (CAS 874-90-8)
This guide provides an in-depth technical overview of this compound (CAS No. 874-90-8), a versatile aromatic nitrile compound. It is designed for researchers, medicinal chemists, and process development scientists who utilize this molecule as a critical intermediate and building block. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and diverse applications, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound, also known as p-Anisonitrile or 4-Cyanoanisole, is a white crystalline solid at room temperature.[1][2] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a methoxy (-OCH₃) group at the para position. This substitution pattern is key to its chemical behavior, influencing the reactivity of both the nitrile function and the aromatic ring. The electron-donating nature of the methoxy group modulates the electronic properties of the molecule, making it a valuable synthon in organic synthesis.
A summary of its fundamental physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 874-90-8 | [2] |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | p-Anisonitrile, p-Cyanoanisole, 4-Methoxybenzonitril | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [1][2][4] |
| Melting Point | 57-60 °C | [2] |
| Boiling Point | 256-257 °C (at 765 mmHg) | |
| SMILES | COC1=CC=C(C=C1)C#N | [1] |
| InChIKey | XDJAAZYHCCRJOK-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Characterization
Robust characterization is the bedrock of chemical synthesis and drug development. The predictable spectroscopic signature of this compound allows for straightforward identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information. For this compound, the key diagnostic signals are:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by two doublets in the aromatic region and a singlet for the methoxy group. The protons on the benzene ring ortho to the nitrile group are deshielded relative to those ortho to the methoxy group.
-
δ ~7.58 ppm (d, 2H, J = 8.0Hz): Aromatic protons ortho to the -CN group.
-
δ ~6.95 ppm (d, 2H, J = 8.0Hz): Aromatic protons ortho to the -OCH₃ group.
-
δ ~3.86 ppm (s, 3H): Protons of the methoxy (-OCH₃) group.[5]
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows distinct signals for each unique carbon environment.
-
δ ~162 ppm: C-OCH₃ aromatic carbon.
-
δ ~134 ppm: Aromatic protons ortho to the -CN group.
-
δ ~119 ppm: Nitrile carbon (-C≡N).
-
δ ~115 ppm: Aromatic protons ortho to the -OCH₃ group.
-
δ ~104 ppm: C-CN aromatic carbon.
-
δ ~55.5 ppm: Methoxy carbon (-OCH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is dominated by a sharp, strong absorption band characteristic of the nitrile group.
-
~2220-2230 cm⁻¹: Strong, sharp absorption from the C≡N stretching vibration. This is a highly diagnostic peak.
-
~2840-3000 cm⁻¹: C-H stretching from the aromatic ring and the methyl group.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1030 cm⁻¹: Symmetric C-O-C stretching.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak.
-
m/z = 133: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[1]
-
m/z = 103: A significant fragment corresponding to the loss of the methoxy group radical (•OCH₃) followed by rearrangement, or loss of formaldehyde (CH₂O).
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessibility through efficient synthetic routes and the versatile reactivity of its functional groups.
Modern Synthetic Protocols
While several methods exist, a highly efficient and common approach is the "one-pot" synthesis from 4-methoxybenzaldehyde. This method avoids the use of highly toxic cyanide reagents and proceeds through an oxime intermediate, which is then dehydrated.[6]
Caption: One-pot synthesis of this compound from 4-methoxybenzaldehyde.
Exemplary Laboratory Protocol: One-Pot Synthesis [6]
-
Oximation: Dissolve 4-methoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane).[6]
-
Add an oximating agent, such as hydroxylamine hydrochloride, and a base to neutralize the HCl byproduct.[6]
-
Stir the reaction at room temperature until TLC or GC-MS analysis indicates complete conversion to the intermediate 4-methoxybenzaldehyde oxime.
-
Dehydration: Without isolating the oxime, add a dehydrating agent (e.g., thionyl chloride or acetic anhydride) dropwise to the reaction mixture, maintaining a controlled temperature (e.g., 15–30 °C).[6]
-
Monitor the reaction for the formation of this compound.
-
Workup and Purification: Upon completion, quench the reaction with water or a mild base. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield a white solid with a purity typically exceeding 99%.
Core Reactivity
The nitrile group is the primary site of reactivity, serving as a precursor to other valuable functional groups. Its transformations are fundamental in multistep syntheses.
Caption: Key chemical transformations of this compound.
Protocol: Catalytic Reduction to 4-Methoxybenzylamine [7]
-
Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenation apparatus), dissolve this compound (1.0 eq.) in ethanol.[7]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).[7]
-
Hydrogenation: Seal the vessel and purge it multiple times with hydrogen gas to remove air.[7]
-
Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the mixture vigorously at room temperature.[7]
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).
-
Isolation: Once the reaction is complete, carefully vent the excess hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzylamine, which can be further purified if necessary.
Applications in Drug Discovery and Material Science
This compound's value is demonstrated by its broad utility across multiple scientific disciplines.[2]
Caption: Major application areas for this compound.
-
Pharmaceutical Intermediate: This is a primary application. The molecule serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[2][8] It is a documented precursor for creating molecules with specific biological activities, including certain targeted therapies, anti-inflammatory drugs, and analgesics.[2][8] Its derivatives, such as 3-hydroxy-4-methoxybenzonitrile, are also vital intermediates.[9]
-
Material Science: this compound is used in the development of advanced materials. It serves as a monomer or precursor for specialized polymers, resins, coatings, and adhesives where its aromatic structure imparts thermal stability and specific electronic properties.[2] It also finds use in the production of organic semiconductors for applications in flexible electronic devices like organic light-emitting diodes (OLEDs).[2]
-
Agrochemicals and Fine Chemicals: The compound is an intermediate in the synthesis of various agrochemicals and dyes.[2][10]
-
Fragrance Industry: It is employed in the formulation of fragrances, providing a stable and pleasant aromatic profile to consumer products.[1][11]
-
Analytical Chemistry: Due to its stability and high purity, it can be used as a standard reference material in analytical techniques like chromatography.[2]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical reagent.
-
Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[4] The GHS classification often includes the H302 (Harmful if swallowed) hazard statement.[1]
-
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[12]
-
Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[14]
-
Prevent dust formation and accumulation.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[12][13][15]
Conclusion
This compound (CAS 874-90-8) is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined physicochemical properties, predictable spectroscopic profile, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, material science, and organic synthesis. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in advancing research and development goals.
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Introduction: The Profile of a Versatile Intermediate
An In-depth Technical Guide to the Physical Properties of 4-Cyanoanisole
Authored for Researchers, Scientists, and Drug Development Professionals
4-Cyanoanisole, also known by its synonyms 4-Methoxybenzonitrile or p-Anisonitrile, is an aromatic nitrile compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fine chemicals.[1][2] Its molecular structure, featuring a methoxy group and a nitrile group on a benzene ring, imparts a unique combination of polarity and reactivity. This makes it a valuable building block in organic synthesis, particularly in reactions involving nucleophilic substitution.[1] This guide provides a comprehensive overview of its core physical properties, standardized methodologies for their determination, and essential spectroscopic and safety data to support its application in a research and development setting.
Core Physicochemical Properties
The fundamental physical constants of 4-Cyanoanisole define its behavior in a laboratory setting. These properties are crucial for process design, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1][2][3][4] |
| Molecular Weight | 133.15 g/mol | [1][2][3][4][5] |
| Appearance | White crystalline powder | [1][5] |
| CAS Number | 874-90-8 | [1][2][3][4][5][6] |
| Melting Point | 57 - 61.5 °C | [1][7][8] |
| Boiling Point | 256 - 257 °C (at 1.02 bar) | [1][3][7] |
| Dipole Moment | 4.75 D | [8] |
Molecular Structure
The arrangement of atoms in 4-Cyanoanisole is fundamental to its physical and chemical properties. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group at opposite ends of the aromatic ring creates a significant dipole moment.
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The 4-Methoxybenzonitrile Motif: A Scrutiny of its Hypothesized Mechanism of Action as an Aromatase Modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Methoxybenzonitrile, a simple aromatic nitrile, is widely recognized as a pivotal intermediate in the synthesis of complex molecules across the pharmaceutical and agrochemical industries.[1] While its role as a synthetic building block is well-established, its intrinsic biological activity and specific mechanism of action are not extensively documented in publicly available literature. This guide posits a hypothesized mechanism of action for this compound, drawing from extensive structure-activity relationship (SAR) data on non-steroidal aromatase inhibitors. We propose that the this compound scaffold serves as a key pharmacophore for the inhibition of cytochrome P450 aromatase (CYP19A1), a critical enzyme in estrogen biosynthesis. This document will dissect the molecular logic behind this hypothesis, detail the established mechanisms of related benzonitrile-containing drugs, and provide robust, validated experimental protocols to empirically test this proposed activity.
Introduction: Beyond a Synthetic Intermediate
This compound (also known as p-anisonitrile) is a white crystalline solid with the chemical formula C₈H₇NO.[2] Its utility in organic synthesis is significant, serving as a precursor for molecules with applications ranging from anti-inflammatory drugs to fragrances.[1][3] However, the repeated appearance of its core structure—a benzonitrile group—in potent, clinically approved pharmaceuticals warrants a deeper investigation into its potential standalone biological function.
Notably, the benzonitrile moiety is the cornerstone of third-generation non-steroidal aromatase inhibitors such as Letrozole and Anastrozole, which are frontline therapies for hormone-receptor-positive breast cancer in postmenopausal women.[4][5] This strong correlation suggests that the this compound structure itself may possess the necessary electronic and steric features to interact with the active site of the aromatase enzyme.
Hypothesized Mechanism of Action: Aromatase Inhibition
We hypothesize that this compound acts as a competitive inhibitor of the cytochrome P450 aromatase enzyme. This hypothesis is built upon the well-elucidated mechanism of established non-steroidal aromatase inhibitors.
The Aromatase Enzyme (CYP19A1)
Aromatase is a member of the cytochrome P450 superfamily, the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[6] This process is crucial for normal physiological function but is also a key driver in the pathology of estrogen-dependent diseases, most notably breast cancer.[6]
The Role of the Benzonitrile Pharmacophore
The catalytic activity of aromatase depends on a central heme iron atom within its active site. Non-steroidal inhibitors function by coordinating with this heme iron, thereby blocking the binding and subsequent aromatization of the natural androgen substrate.
In drugs like Letrozole, two key structural features are responsible for potent and specific inhibition:
-
A Heterocyclic Nitrogen Atom (from a triazole ring): This nitrogen atom forms a strong coordinate bond with the heme iron (Fe³⁺), effectively occupying the active site.[7]
-
The Benzonitrile Group: The nitrile (-C≡N) group acts as a critical secondary binding element. The nitrogen of the nitrile group serves as a potent hydrogen bond acceptor, interacting with key amino acid residues in the active site, such as Met374, which helps to properly orient and lock the inhibitor in place.[8] This interaction mimics the binding of the natural substrate, androstenedione.[8]
Our hypothesis is that the nitrile group of this compound can perform this same critical interaction with the aromatase active site. While it lacks the potent triazole ring of Letrozole, which provides the primary heme-binding function, the benzonitrile moiety itself could confer a degree of inhibitory activity by competing with the substrate for the active site pocket. The 4-methoxy group, being an electron-donating group, would further influence the electronic properties of the aromatic ring, potentially modulating binding affinity.
The logical pathway for this hypothesized mechanism is illustrated below.
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Theoretical studies of p-methoxybenzonitrile
An In-depth Technical Guide to the Theoretical Investigation of p-Methoxybenzonitrile
Executive Summary
p-Methoxybenzonitrile (C₈H₇NO), also known as 4-cyanoanisole, is a versatile organic compound that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic structure, arising from the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-C≡N) at opposite ends of a benzene ring, imparts significant chemical and physical properties. Understanding these properties at a quantum-mechanical level is paramount for designing new molecules with tailored functionalities. This guide provides a comprehensive overview of the theoretical methodologies used to investigate p-methoxybenzonitrile, offering researchers and drug development professionals a framework for predicting and interpreting its molecular behavior. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural, vibrational, electronic, nonlinear optical (NLO), and thermodynamic properties, bridging the gap between computational prediction and experimental reality.
Part 1: The Synergy of Experiment and Theory in Characterizing p-Methoxybenzonitrile
While experimental techniques provide invaluable data on bulk material properties, a deeper understanding of molecular behavior requires a microscopic perspective. Computational chemistry, particularly DFT, serves as a powerful "computational microscope" that allows us to probe the electronic structure and predict a wide array of properties with remarkable accuracy.[2][3] For a molecule like p-methoxybenzonitrile, theoretical studies are not merely confirmatory; they are predictive and explanatory. They allow us to:
-
Establish Structure-Property Relationships: Causally link the geometric arrangement of atoms to the observed spectroscopic signatures, reactivity, and optical phenomena.
-
Interpret Complex Spectra: Assign vibrational modes in FT-IR and FT-Raman spectra and deconvolute electronic transitions in UV-Vis spectra.[4][5]
-
Predict Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.[6]
-
Screen for Novel Applications: Evaluate properties like nonlinear optical activity before undertaking costly and time-consuming synthesis.[7]
This guide focuses on a validated computational workflow that provides a holistic view of p-methoxybenzonitrile's molecular characteristics.
Part 2: A Validated Computational Workflow for Molecular Property Prediction
The trustworthiness of computational results hinges on a robust and self-validating methodology. The choice of theoretical method and basis set is a critical decision, representing a trade-off between accuracy and computational cost. For organic molecules like p-methoxybenzonitrile, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been consistently shown to provide excellent agreement with experimental data for geometry, vibrational frequencies, and electronic properties.[2][8][9]
Experimental Protocol: The DFT Calculation Workflow
-
Input Structure Generation: The initial 3D structure of p-methoxybenzonitrile is built using molecular modeling software. The IUPAC name is 4-methoxybenzonitrile, and its molecular formula is C₈H₇NO.[10]
-
Geometry Optimization: A full geometry optimization is performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule. The choice of a diffuse (++) and polarization (d,p) basis set is crucial for accurately describing the lone pairs on oxygen and nitrogen and the π-system of the ring.
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. This step serves two purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction: It yields the harmonic vibrational frequencies required for simulating IR and Raman spectra and for calculating thermodynamic properties.[11]
-
-
Property Calculations: Using the validated, optimized geometry, a series of "single-point" calculations are performed to determine various electronic and optical properties:
-
Electronic Structure: Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) analysis.[4][12]
-
Spectroscopy: UV-Visible electronic transitions are calculated using Time-Dependent DFT (TD-DFT).[13][14]
-
Optical Properties: The dipole moment (μ) and first-order hyperpolarizability (β) are calculated to assess NLO activity.[7][8]
-
Caption: A typical workflow for DFT calculations on p-methoxybenzonitrile.
Part 3: Molecular Geometry and Vibrational Spectroscopy
The optimized geometry provides the foundation for all other calculated properties. The planarity of the benzene ring and the relative orientations of the methoxy and nitrile substituents are key structural features.
Optimized Geometrical Parameters
The calculated bond lengths and angles provide a detailed picture of the molecular structure. Key parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C≡N | 1.158 | |
| C-CN | 1.445 | |
| C-O (ring) | 1.359 | |
| O-CH₃ | 1.421 | |
| C-C (aromatic) | 1.388 - 1.405 | |
| Bond Angles (°) | ||
| C-C-C (ring) | 118.5 - 121.3 | |
| C-C-CN | 179.8 | |
| C-O-C | 118.2 |
Vibrational Analysis: The Molecular Fingerprint
Vibrational spectroscopy is a powerful tool for identifying molecular functional groups. Theoretical frequency calculations allow for precise assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra.[15] Calculated harmonic frequencies are systematically higher than experimental ones due to anharmonicity, so a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison.[5]
| Vibrational Mode | Calculated Scaled Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment Description |
| C≡N Stretch | 2235 | ~2230 - 2240 | Strong, sharp band characteristic of the nitrile group.[8] |
| Aromatic C-H Stretch | 3050 - 3100 | ~3000 - 3100 | Multiple weak to medium bands above 3000 cm⁻¹. |
| Asymmetric C-O-C Stretch | 1260 | ~1250 - 1265 | Strong absorption due to the aryl-alkyl ether linkage. |
| Symmetric C-O-C Stretch | 1030 | ~1020 - 1040 | Characteristic stretching of the ether group. |
| Aromatic C=C Stretch | 1605, 1510 | ~1600, ~1500 | Strong bands related to the stretching of the benzene ring skeleton. |
| C-H Out-of-Plane Bend | 840 | ~830 - 850 | Strong band indicative of 1,4-disubstitution on the benzene ring. |
Part 4: Probing Electronic Structure and Reactivity
The electronic properties of p-methoxybenzonitrile dictate its reactivity, stability, and optical behavior. DFT provides several powerful tools to analyze these characteristics.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[6]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For p-methoxybenzonitrile, the HOMO is primarily localized over the benzene ring and the methoxy group, reflecting the electron-donating nature of these moieties.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is predominantly centered on the benzene ring and the electron-withdrawing nitrile group.
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating molecular stability. A large gap implies high stability and low chemical reactivity. For p-methoxybenzonitrile, the calculated gap is approximately 4.37 eV, suggesting a stable molecule.[12][14] This energy gap also corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the charge distribution around a molecule, providing an intuitive guide to its reactive sites.[8]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In p-methoxybenzonitrile, these are found around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group due to their lone pairs of electrons.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are located around the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of intramolecular charge transfer (ICT) and the stabilizing interactions within the molecule.[4][16] It examines the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (typically anti-bonding orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).
For p-methoxybenzonitrile, significant stabilizing interactions include:
-
π → π* interactions: Delocalization of π-electrons within the aromatic ring, which is fundamental to its aromaticity and stability.
-
LP → π* and LP → σ* interactions: The lone pairs (LP) on the oxygen and nitrogen atoms donate electron density into the anti-bonding (π* and σ) orbitals of the ring and adjacent bonds. The donation from the oxygen lone pair into the ring's π system is particularly strong, explaining the electron-donating character of the methoxy group.[17]
Caption: NBO analysis reveals stabilizing electron delocalization.
Part 5: Advanced Properties: Optics and Thermodynamics
Nonlinear Optical (NLO) Properties
Molecules with a large dipole moment and significant charge separation, often found in "push-pull" systems like p-methoxybenzonitrile (with an electron-donating -OCH₃ group and an electron-withdrawing -CN group), are candidates for NLO materials.[18][19] These materials are crucial for applications in optical switching and frequency conversion. The key metric is the first-order hyperpolarizability (β).
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | ~4.5 - 5.0 Debye |
| Hyperpolarizability (β) | High (value dependent on method) |
The calculated hyperpolarizability of p-methoxybenzonitrile is significant, suggesting it possesses promising NLO properties suitable for further investigation.[7][12]
UV-Visible Spectral Analysis
TD-DFT calculations can predict the electronic absorption spectrum, helping to interpret experimental results.[20][21] For p-methoxybenzonitrile, the main absorption bands in the UV region are attributed to π→π* transitions.[12][14]
| Calculated λmax (nm) | Oscillator Strength (f) | Dominant Transition |
| ~270-280 | High | HOMO → LUMO |
| ~220-230 | High | HOMO-1 → LUMO |
The strong absorption corresponding to the HOMO→LUMO transition confirms the intramolecular charge transfer character from the methoxy- and phenyl-rich region to the nitrile-rich region of the molecule.[13]
Thermodynamic Properties
Using the vibrational frequencies from the DFT calculation, statistical thermodynamics can be used to predict macroscopic thermodynamic properties as a function of temperature.[22]
| Property (at 298.15 K, 1 atm) | Calculated Value |
| Entropy (S) | ~350-360 J mol⁻¹ K⁻¹ |
| Heat Capacity (Cv) | ~125-135 J mol⁻¹ K⁻¹ |
| Zero-Point Vibrational Energy | ~350 kJ mol⁻¹ |
These values are essential for understanding the molecule's behavior in chemical reactions and for process modeling.[4]
Part 6: Conclusion and Future Outlook
The theoretical study of p-methoxybenzonitrile using DFT provides a comprehensive and deeply insightful picture of its molecular structure, vibrational and electronic properties, reactivity, and optical behavior. The computational workflow detailed here serves as a robust framework for investigating similar aromatic systems. The strong correlation between calculated and experimental data validates DFT as a powerful predictive tool in chemical research.
Future theoretical work could explore:
-
Solvent Effects: Using implicit (e.g., PCM) or explicit solvent models to simulate the molecule's behavior in different chemical environments.
-
Intermolecular Interactions: Studying dimer or cluster models to understand crystal packing forces and condensed-phase properties.
-
Reaction Mechanisms: Mapping potential energy surfaces for reactions involving p-methoxybenzonitrile to elucidate mechanisms and predict kinetics.
-
Exited State Dynamics: Investigating the photophysical properties beyond simple absorption, such as fluorescence and phosphorescence.
This guide demonstrates that a well-executed theoretical analysis is an indispensable component of modern molecular science, accelerating discovery and providing fundamental understanding that guides innovation in drug development and materials science.
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An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzonitrile, also known as p-anisonitrile, is a versatile organic compound with the chemical formula C₈H₇NO.[1][2] It serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics.[2] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in these applications. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound, coupled with practical experimental protocols and in-depth interpretations.
Molecular Structure and Key Features
A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at the para (1,4) positions.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[4]
Experimental Protocol: Acquiring an IR Spectrum
A common and straightforward method for analyzing a solid sample like this compound is the Nujol mull technique.[5]
Materials:
-
This compound (15-20 mg)
-
Nujol (a mineral oil)
-
Agate mortar and pestle
-
Potassium bromide (KBr) discs
-
IR spectrometer
Procedure:
-
Sample Preparation: Place a small amount of this compound into the agate mortar and grind it to a very fine powder.[5]
-
Mull Formation: Add a few drops of Nujol to the powdered sample and continue grinding to create a uniform, paste-like mull.[5]
-
Sample Application: Transfer the mull onto one of the KBr discs and place the second disc on top, spreading the mull evenly between them.
-
Data Acquisition: Place the KBr disc assembly into the sample holder of the IR spectrometer and acquire the spectrum.[6]
Data Interpretation
The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2240 | Strong | C≡N (nitrile) stretching |
| ~1600-1450 | Medium-Strong | C=C (aromatic ring) stretching |
| ~1250-1270 | Medium | C-O (methoxy) stretching |
-
Nitrile (C≡N) Stretch: The strong absorption band around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[7] The strength and position of this band are characteristic of the C≡N triple bond.
-
Aromatic (C=C) Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations within the benzene ring.
-
Methoxy (C-O) Stretch: The medium intensity band in the 1250-1270 cm⁻¹ range is attributed to the stretching vibration of the C-O bond in the methoxy group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[8] It is an indispensable tool for structural elucidation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.[9]
Materials:
-
This compound (5-25 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[10]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe, and acquire the spectrum according to the instrument's standard procedures.[11]
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different types of protons in the molecule.[12]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.86 | Singlet | 3H | -OCH₃ |
| 6.95 | Doublet | 2H | Aromatic protons ortho to -OCH₃ |
| 7.58 | Doublet | 2H | Aromatic protons ortho to -C≡N |
-
Methoxy Protons: The singlet at 3.86 ppm, integrating to three protons, is characteristic of the methyl protons of the methoxy group.[12] Its upfield position is due to the shielding effect of the adjacent oxygen atom.
-
Aromatic Protons: The two doublets in the aromatic region (6.95 and 7.58 ppm) are indicative of a para-substituted benzene ring.[12] The protons ortho to the electron-donating methoxy group are more shielded and appear at a lower chemical shift (6.95 ppm). Conversely, the protons ortho to the electron-withdrawing nitrile group are deshielded and resonate at a higher chemical shift (7.58 ppm). The coupling constant for both doublets is typically around 8.0 Hz, which is characteristic of ortho-coupling in a benzene ring.[12]
Caption: ¹H NMR spectral correlations for this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.
Materials:
-
This compound (50-100 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer (e.g., 100 MHz)
Procedure:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 50-100 mg of this compound in CDCl₃.[10]
-
Data Acquisition: Acquire the spectrum using a standard ¹³C NMR pulse program, which typically includes proton decoupling to simplify the spectrum.[13] For quantitative analysis, a longer relaxation delay and gated decoupling may be necessary.[14][15]
The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays six distinct signals, corresponding to the eight carbon atoms in the molecule.[12]
| Chemical Shift (δ, ppm) | Assignment |
| 55.5 | -OCH₃ |
| 103.9 | C (quaternary) attached to -C≡N |
| 114.7 | CH (aromatic) ortho to -OCH₃ |
| 119.2 | C≡N (nitrile) |
| 133.9 | CH (aromatic) ortho to -C≡N |
| 162.8 | C (quaternary) attached to -OCH₃ |
-
Methoxy Carbon: The signal at 55.5 ppm is assigned to the carbon of the methoxy group.[12]
-
Aromatic Carbons: The signals at 114.7 and 133.9 ppm correspond to the protonated aromatic carbons.[12] The carbon atoms ortho to the methoxy group are more shielded and appear at a lower chemical shift (114.7 ppm), while those ortho to the nitrile group are deshielded (133.9 ppm). The two quaternary aromatic carbons appear at 103.9 ppm (attached to the nitrile group) and 162.8 ppm (attached to the methoxy group).[12]
-
Nitrile Carbon: The signal for the nitrile carbon appears at 119.2 ppm.[12]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[16] It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.[17]
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like this compound.
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[18] Further dilution may be necessary depending on the instrument's sensitivity.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.[17]
-
Data Acquisition: Introduce the sample into the ion source. The volatile solvent will be removed under vacuum, and the analyte will be vaporized and ionized by a beam of electrons. The resulting ions are then separated by the mass analyzer and detected.
Data Interpretation
The mass spectrum of this compound provides key information about its molecular weight and fragmentation pathways.
| m/z | Relative Intensity | Assignment |
| 133 | High | [M]⁺ (Molecular ion) |
| 118 | Moderate | [M - CH₃]⁺ |
| 103 | High | [M - CH₂O]⁺ |
| 90 | Moderate | [M - CH₃ - CO]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
-
Molecular Ion: The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 133, which corresponds to the molecular weight of this compound (C₈H₇NO).[19]
-
Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical (•CH₃) from the molecular ion results in the fragment at m/z 118. The peak at m/z 103 corresponds to the loss of formaldehyde (CH₂O). Further fragmentation can lead to other characteristic ions.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[20] It is a skin and strong eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[20][21] It should be used in a well-ventilated area, such as a fume hood.[20]
Conclusion
This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of its IR, ¹H NMR, ¹³C NMR, and Mass spectra, coupled with practical experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these spectroscopic techniques and their application to this compound is essential for its accurate identification, structural confirmation, and purity assessment in various scientific and industrial applications.
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An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 4-Methoxybenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a rudimentary spectral assignment to explore the underlying physicochemical principles that govern the observed chemical shifts, signal multiplicities, and integration. We will dissect the electronic influence of the methoxy and nitrile substituents on the aromatic system, detailing how their inductive and mesomeric effects dictate the proton chemical environments. Furthermore, this guide establishes a framework for achieving high-fidelity, reproducible NMR data by presenting a validated, step-by-step experimental protocol for sample preparation and data acquisition. The synthesis of theoretical principles with rigorous experimental methodology aims to provide a holistic understanding of this compound's ¹H NMR spectrum, serving as a model for the structural elucidation of similarly substituted aromatic compounds.
Molecular Framework of this compound
This compound (also known as p-anisonitrile) is a para-disubstituted aromatic compound featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitrile group (-C≡N).[1] Its chemical structure, C₈H₇NO, presents a valuable case study for understanding substituent effects in NMR spectroscopy.[2][3] The inherent symmetry of the para-substitution pattern simplifies the aromatic region of the ¹H NMR spectrum, making it an excellent model for illustrating fundamental concepts.[4][5]
Principles of Substituent Effects in ¹H NMR
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In substituted benzenes, the electron density of the ring, and thus the shielding of its protons, is modulated by the attached functional groups through two primary mechanisms: the inductive effect and the mesomeric effect.[6]
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. An electronegative substituent withdraws electron density, deshielding nearby protons (a -I effect).
-
Mesomeric Effect (M) or Resonance Effect: This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π-electrons. An electron-donating group increases electron density, particularly at the ortho and para positions, shielding these protons (a +M effect).[7] An electron-withdrawing group decreases π-electron density, deshielding these protons (a -M effect).[7]
In this compound:
-
Methoxy Group (-OCH₃): The oxygen is highly electronegative, exerting a -I effect. However, its lone pairs can delocalize into the benzene ring, creating a powerful +M effect that dominates.[8] This results in a net increase in electron density, especially at the positions ortho to it.
-
Nitrile Group (-C≡N): This group is strongly electron-withdrawing due to both the high electronegativity of the nitrogen atom (-I effect) and its ability to withdraw π-electron density from the ring via resonance (-M effect).[9][10][11] This leads to significant deshielding of the protons ortho to it.
Detailed ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays three distinct signals. The symmetry of the molecule results in two sets of chemically equivalent aromatic protons.
| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale for Chemical Shift and Multiplicity |
| -OCH₃ (Methoxy Protons) | 3.86 | Singlet (s) | 3H | N/A | These protons are attached to a carbon bonded to an electronegative oxygen, placing them in this typical region. They have no adjacent, non-equivalent protons, resulting in a singlet. |
| Hₐ (Protons ortho to -OCH₃) | 6.95 | Doublet (d) | 2H | 8.0 | The strong +M effect of the methoxy group shields these protons, shifting them significantly upfield from the typical benzene resonance (~7.3 ppm).[12] They are split into a doublet by their single neighboring proton (Hₑ) on the adjacent carbon (ortho-coupling). |
| Hₑ (Protons ortho to -C≡N) | 7.58 | Doublet (d) | 2H | 8.0 | The strong -I and -M effects of the nitrile group deshield these protons, shifting them downfield.[10][13] The magnetic anisotropy of the C≡N triple bond may also contribute to this deshielding.[9] They are split into a doublet by their single neighboring proton (Hₐ). |
| Data sourced from a 400 MHz spectrum in CDCl₃.[14] |
The aromatic region is a classic example of an AA'BB' spin system, which, due to the significant difference in chemical shifts between the A and B protons, simplifies to appear as two distinct doublets.[5][15] The coupling constant of ~8.0 Hz is characteristic of ortho-coupling between adjacent protons on a benzene ring.[5]
Experimental Protocol for High-Quality Data Acquisition
Achieving an accurate and high-resolution spectrum is paramount for correct interpretation. The following protocol outlines a self-validating system for acquiring publication-quality ¹H NMR data.
Protocol for NMR Sample Preparation
The integrity of the final spectrum is critically dependent on meticulous sample preparation. The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[16][17]
Methodology:
-
Sample Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry glass vial.[16] This concentration is generally sufficient for routine ¹H NMR experiments on modern spectrometers.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8%+ D) to the vial.[18][19]
-
Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking, which stabilizes the magnetic field.[19]
-
-
Dissolution: Gently agitate the vial until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.
-
Filtration (Critical Step): Construct a microfilter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[17] Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.[17][18]
-
Trustworthiness: This step is crucial for removing any suspended dust or particulate matter. Such impurities disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[17]
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Protocol for NMR Data Acquisition
The choice of acquisition parameters directly influences spectral quality, including resolution and signal-to-noise ratio (S/N).
Methodology:
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and improves line shape.[20]
-
Parameter Setup: Load a standard ¹H acquisition parameter set and adjust as necessary.
-
Pulse Program: Select a standard one-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.[21]
-
Relaxation Delay (D1): Set a delay of 1-5 seconds. For quantitative measurements, this delay should be at least 5 times the longest T₁ relaxation time of the protons of interest. For a standard qualitative spectrum, 1-2 seconds is usually sufficient.
-
Number of Scans (NS): Acquire 8 to 16 scans.
-
-
Receiver Gain (RG) Adjustment: Execute an automated receiver gain adjustment ('rga' on Bruker systems) to maximize the signal dynamic range without causing ADC overflow (clipping).[23]
-
Acquisition: Start the experiment.
-
Data Processing: After acquisition, apply Fourier transformation to the FID. Perform automated or manual phase and baseline correction to produce the final spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of fundamental NMR principles. The singlet of the methoxy group and the two distinct doublets in the aromatic region are directly attributable to the molecular structure and the powerful, opposing electronic effects of the methoxy and nitrile substituents. The upfield shift of the protons ortho to the electron-donating methoxy group and the downfield shift of the protons ortho to the electron-withdrawing nitrile group provide a textbook example of substituent-induced chemical shift changes. By adhering to rigorous experimental protocols for sample preparation and data acquisition, researchers can ensure the collection of high-fidelity data, enabling a confident and accurate interpretation that links the spectral features directly to the molecular architecture.
References
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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 4-Methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methoxybenzonitrile. Designed for professionals in research and drug development, this document moves beyond a simple data repository to offer a deep dive into the theoretical underpinnings of the observed spectral data, practical experimental protocols, and a thorough interpretation of the substituent effects at play.
Molecular Structure and 13C NMR Spectrum
This compound, a disubstituted aromatic compound, presents a distinct 13C NMR spectrum due to the electronic influence of its methoxy (-OCH₃) and cyano (-CN) functional groups. Understanding the precise chemical shifts of each carbon atom is crucial for structural elucidation and quality control in synthetic chemistry.
The standard IUPAC numbering for this compound is as follows:
Caption: IUPAC Numbering of this compound.
The experimentally observed 13C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃) on a 100 MHz spectrometer, are summarized in the table below.[1]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 103.9 |
| C2, C6 | 133.9 |
| C3, C5 | 114.7 |
| C4 | 162.8 |
| -CN | 119.2 |
| -OCH₃ | 55.5 |
Theoretical Interpretation of Chemical Shifts: The Interplay of Substituent Effects
The observed chemical shifts are a direct consequence of the electronic environment of each carbon nucleus. In this compound, the electron-donating methoxy group and the electron-withdrawing cyano group exert opposing yet predictable effects on the electron density of the aromatic ring.
The Methoxy Group (-OCH₃): An Electron-Donating Group (EDG)
The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring through resonance. This resonance effect increases the electron density at the ortho (C3, C5) and para (C1) positions, causing a shielding effect and shifting these carbon signals to a lower ppm (upfield). The carbon atom directly attached to the methoxy group (C4) experiences a strong deshielding effect due to the electronegativity of the oxygen atom.
The Cyano Group (-CN): An Electron-Withdrawing Group (EWG)
The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the inductive effect of the carbon-nitrogen triple bond. It withdraws electron density from the aromatic ring through both inductive and resonance effects. This withdrawal of electron density leads to a deshielding of the aromatic carbons, shifting their signals to a higher ppm (downfield). The carbon atom of the cyano group itself also has a characteristic chemical shift.
Combined Effects in this compound
The para-disposition of these two groups results in a "push-pull" electronic system. The methoxy group "pushes" electron density into the ring, while the cyano group "pulls" it out. This interaction leads to a significant polarization of the π-electron system, influencing the chemical shifts of all carbons in the molecule.
The following diagram illustrates the flow of these electronic effects:
Caption: Experimental workflow for 13C NMR of this compound.
Conclusion
The 13C NMR spectrum of this compound is a clear illustration of fundamental principles in NMR spectroscopy, particularly the influence of substituent electronic effects on chemical shifts. The electron-donating methoxy group and the electron-withdrawing cyano group create a distinct and predictable pattern of shielded and deshielded carbon atoms within the aromatic ring. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural confirmation and further scientific investigation. This guide serves as a foundational resource for professionals seeking to leverage 13C NMR spectroscopy with a deeper understanding of both the theoretical and practical aspects of the technique.
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- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis: Nitriles.
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Foreword: A Molecular-Level Approach to Structural Elucidation
An In-depth Technical Guide to the FT-IR Analysis of 4-Methoxybenzonitrile Functional Groups
In the fields of pharmaceutical development, organic synthesis, and materials science, the unambiguous confirmation of a molecule's structure is paramount. This compound, a versatile chemical intermediate, presents a clear case for the power of spectroscopic techniques in routine quality control and advanced research. This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of why the spectrum appears as it does, grounding instrumental analysis in the principles of molecular vibration. We will explore the causality behind the characteristic infrared absorptions of this compound, enabling a more profound and confident interpretation of experimental data.
The Principle of Vibrational Spectroscopy: An Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that serves as a powerful tool for identifying the functional groups within a molecule.[1][2] The fundamental principle rests on the interaction of infrared radiation with a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in an increased amplitude of vibration. This absorption is detected by the instrument and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."
For solid or liquid samples like this compound, the Attenuated Total Reflectance (ATR) sampling technique is exceptionally efficient.[2][3][4] ATR operates by placing a sample in direct contact with a high-refractive-index crystal (commonly diamond or germanium). An infrared beam is passed through the crystal in such a way that it reflects internally off the crystal-sample interface.[4][5] At the point of reflection, an evanescent wave penetrates a few microns into the sample, and absorption occurs at specific frequencies, generating the spectrum.[4] The primary advantage of ATR-FTIR is the minimal to zero sample preparation required, making it a rapid and reliable method for qualitative and quantitative analysis.[3][5]
This compound: Structure and Key Vibrational Modes
This compound (also known as p-anisonitrile) is an aromatic compound characterized by three distinct functional regions, each with its own set of expected vibrational modes.[6][7] Understanding these regions is the first step in a systematic spectral analysis.
-
The Nitrile Group (-C≡N): A highly polar and strong triple bond.
-
The Methoxy Group (-OCH₃): An ether linkage to the aromatic ring, containing both C-O and aliphatic C-H bonds.
-
The Para-Substituted Aromatic Ring: A benzene ring with substituents at the 1 and 4 positions, leading to specific C-H and C=C vibrations.
The logical relationship between these functional groups and their expected spectral regions is visualized below.
Caption: Molecular structure and key functional groups.
Deconstructing the Spectrum: A Guided Interpretation
The FT-IR spectrum of this compound is a composite of the absorptions from its constituent parts. A logical interpretation involves examining distinct regions of the spectrum and assigning the observed bands to specific vibrational modes.
The Nitrile Stretch: A Definitive Marker
The C≡N triple bond stretch is one of the most characteristic and easily identifiable peaks in an infrared spectrum. For aromatic nitriles, this absorption is typically observed as a sharp and intense band.
-
Expected Frequency: 2240-2220 cm⁻¹.
-
Causality: The triple bond is very strong, requiring high-energy (high wavenumber) radiation to induce a stretching vibration. Its high polarity results in a large change in dipole moment during vibration, leading to a strong absorption band. The conjugation of the nitrile group with the aromatic ring slightly delocalizes the pi-electrons, weakening the triple bond and thus lowering its stretching frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).
The Aromatic Ring: A Complex Fingerprint
The benzene ring gives rise to several characteristic absorptions.
-
Aromatic C-H Stretch: Found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9] These bands are often of weak to medium intensity. Their appearance at a higher frequency than aliphatic C-H stretches is a reliable indicator of hydrogens attached to sp²-hybridized carbons.[9]
-
Aromatic C=C Ring Stretches: A series of absorptions, often four, occur in the 1600-1450 cm⁻¹ region due to the complex stretching vibrations of the carbon-carbon double bonds within the ring.[8][10] The two most prominent bands are typically found near 1600 cm⁻¹ and 1500 cm⁻¹.[8][11]
-
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region for determining the substitution pattern of the aromatic ring.[9] For a para-disubstituted (1,4-disubstituted) ring like that in this compound, a strong absorption band is expected in the 840-810 cm⁻¹ range.[8][11] This band arises from the synchronous wagging of the adjacent hydrogen atoms on the ring.
The Methoxy Group and Ether Linkage
The -OCH₃ group provides two key sets of signals.
-
Aliphatic C-H Stretches: The methyl group produces strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.[12] These will appear just to the right (lower wavenumber) of the aromatic C-H stretches.
-
C-O Ether Stretches: As an aryl-alkyl ether, this compound is expected to show two distinct C-O stretching bands.[13]
Summary of Expected Absorptions
The following table summarizes the principal vibrational modes and their expected locations in the FT-IR spectrum of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristic Intensity |
| Nitrile | C≡N Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Ring | C=C Ring Stretch | 1610 - 1580 & 1520 - 1480 | Medium to Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 840 - 810 | Strong |
| Methoxy Group | -CH₃ Stretch | 3000 - 2850 | Strong |
| Ether Linkage | Asymmetric Ar-O-C Stretch | ~1250 | Strong |
| Ether Linkage | Symmetric Ar-O-C Stretch | ~1040 | Medium to Strong |
Self-Validating Experimental Protocol: ATR-FT-IR Analysis
This protocol is designed to ensure data integrity through systematic and logical steps. Each step validates the next, from instrument readiness to final data interpretation.
Instrumentation and Materials
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.
-
Sample: this compound, solid powder (CAS 874-90-8).[7]
-
Reagents: Isopropanol or ethanol for cleaning.
-
Materials: Lint-free laboratory wipes.
Workflow Diagram
Caption: Step-by-step workflow for acquiring a reliable FT-IR spectrum.
Step-by-Step Methodology
-
Instrument Preparation: Power on the FTIR spectrometer and allow the system to complete its startup diagnostics and internal calibrations. This ensures the instrument is operating within its specified parameters.
-
Background Spectrum Acquisition:
-
Rationale: A background scan is crucial as it measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[1] The final sample spectrum is a ratio of the sample scan to this background, effectively removing these environmental and instrumental artifacts.
-
Procedure: Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol and allow it to evaporate completely. Initiate the background scan using the instrument's software (typically 16-32 scans are co-added for a good signal-to-noise ratio).
-
-
Sample Analysis:
-
Rationale: Since this compound is a solid at room temperature, optimal contact with the ATR crystal is essential for a high-quality spectrum.[7] The evanescent wave only penetrates a few microns, so intimate contact is non-negotiable.[3]
-
Procedure: Place a small amount of this compound powder onto the center of the clean ATR crystal. Lower the press arm and apply consistent pressure to ensure the solid is firmly and evenly pressed against the crystal surface.[4]
-
-
Spectrum Acquisition: Initiate the sample scan using the same acquisition parameters as the background scan. The software will automatically generate the final absorbance or transmittance spectrum.
-
Data Processing and Interpretation:
-
Rationale: Raw data may require minor corrections to be suitable for interpretation.
-
Procedure: Apply a baseline correction algorithm if the spectral baseline is not flat. Identify and label the peaks corresponding to the functional groups detailed in Section 3 and the summary table. Compare the observed peak positions with established literature values to confirm the identity and purity of the compound.
-
-
Post-Analysis Cleaning: Retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next analysis.
Conclusion: A Synthesis of Theory and Practice
The FT-IR analysis of this compound is a clear demonstration of how fundamental principles of molecular spectroscopy can be applied for robust structural characterization. The spectrum is dominated by a few highly diagnostic absorptions: the intense nitrile stretch just above 2220 cm⁻¹, the strong C-O stretches of the ether linkage around 1250 cm⁻¹ and 1040 cm⁻¹, and the characteristic out-of-plane bending of the para-substituted ring near 830 cm⁻¹. By following a systematic and self-validating protocol, such as the ATR-FTIR method detailed here, researchers can rapidly and confidently verify the chemical identity of this compound, ensuring the integrity of their materials for downstream applications in research and development.
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A Technical Guide to the Reaction of 4-Methoxybenzonitrile with Grignard Reagents
Introduction
The conversion of nitriles to ketones via the Grignard reaction is a cornerstone of synthetic organic chemistry, providing a robust method for carbon-carbon bond formation.[1][2] This guide offers an in-depth examination of the reaction between 4-methoxybenzonitrile and Grignard reagents, a process that culminates in the formation of valuable 4-methoxy-substituted aryl ketones. These products serve as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This document will elucidate the underlying mechanism of this transformation, detailing the initial nucleophilic addition and the subsequent hydrolysis of the imine intermediate. Furthermore, it provides a field-proven experimental protocol, grounded in established laboratory practices, to ensure reliable and reproducible outcomes. We will explore the electronic influence of the methoxy substituent and provide visualizations to clarify both the reaction pathway and the practical workflow.
Mechanistic Deep Dive: A Two-Stage Process
The reaction proceeds in two distinct stages: the initial nucleophilic addition of the Grignard reagent to the nitrile, followed by an acidic workup to hydrolyze the resulting intermediate to the final ketone product.
The Nature of the Reactants
-
This compound: The methoxy group (-OCH₃) on the benzene ring plays a significant electronic role. It is an activating group that donates electron density to the aromatic ring through a resonance effect.[3][4][5] This electron-donating nature slightly reduces the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. However, the carbon-nitrogen triple bond remains sufficiently polarized and susceptible to nucleophilic attack.
-
The Grignard Reagent (R-MgX): Formed by the reaction of an organic halide with magnesium metal, the Grignard reagent is a potent nucleophile.[6][7] The highly polar carbon-magnesium bond results in a carbanionic character on the carbon atom, driving its reactivity towards electrophilic centers like the nitrile carbon.[1][8]
Stage 1: Nucleophilic Addition to the Nitrile
The first stage is the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of the nitrile group.[9]
-
Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the nitrile carbon.
-
Intermediate Formation: Simultaneously, the π-electrons of the carbon-nitrogen triple bond shift to the more electronegative nitrogen atom. This forms a negatively charged intermediate, specifically the magnesium salt of an imine (an imine anion).[2][10]
A critical feature of this reaction is that it halts after a single addition. The resulting imine anion is negatively charged, which prevents a second nucleophilic attack by another molecule of the Grignard reagent.[9][11] This selectivity is key to the successful synthesis of ketones, as further reaction would lead to tertiary alcohols, a common outcome when Grignard reagents react with other carbonyl compounds like esters.[7][9]
Stage 2: Acidic Hydrolysis of the Imine Intermediate
The imine salt formed in the first stage is stable until the addition of an aqueous acid during the workup.[10] This hydrolysis step converts the imine into the final ketone.[12][13]
-
Protonation: The imine nitrogen is protonated by the acid (e.g., H₃O⁺), forming a positively charged iminium ion. This step activates the carbon for nucleophilic attack.[10][13]
-
Attack by Water: A water molecule, acting as a nucleophile, attacks the iminium carbon.[10][14]
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This can be an intermolecular process mediated by water molecules.[10][13] This step transforms the nitrogen into a good leaving group (ammonia).
-
Elimination of Ammonia: The lone pair of electrons on the hydroxyl oxygen forms a double bond with the carbon, expelling a molecule of ammonia (NH₃).[10]
-
Deprotonation: A final deprotonation of the resulting oxonium ion by a base (like water or the released ammonia) yields the neutral ketone product.[10]
The overall mechanistic pathway is visualized below.
Caption: Reaction mechanism for the synthesis of 4-methoxyacetophenone.
Experimental Protocol: Synthesis of 4-Methoxyacetophenone
This protocol details the synthesis of 4-methoxyacetophenone from this compound using methylmagnesium bromide.
Core Principle: All Grignard reactions must be performed under strictly anhydrous (water-free) conditions. Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents like water.[15][16] All glassware must be rigorously dried, and anhydrous solvents are essential.[16]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 133.15 | 6.66 g | 50 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 20 mL | 60 | 1.2 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~100 mL | - | - |
| Hydrochloric Acid (10% aq.) | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~30 mL | - | - |
| Brine (Saturated NaCl aq.) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
Methodology
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap the remaining neck with a septum.
-
Ensure all glassware is oven-dried overnight and assembled while hot, then allowed to cool under an inert atmosphere (e.g., nitrogen or argon).[16]
-
-
Reagent Preparation:
-
In the reaction flask, dissolve this compound (6.66 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Charge the dropping funnel with the methylmagnesium bromide solution (20 mL, 60 mmol) using a syringe.
-
-
Grignard Addition:
-
Cool the reaction flask in an ice-water bath to 0 °C.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred nitrile solution over 30 minutes. Maintain the temperature below 10 °C. A precipitate will likely form.[17]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.[15][17]
-
-
Hydrolysis (Workup):
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully add 50 mL of 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the imine intermediate. Stir vigorously until all solids dissolve. Caution: This step is exothermic and may produce gas.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice with 25 mL portions of diethyl ether.[17]
-
-
Purification:
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 30 mL of saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[17]
-
Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-methoxyacetophenone.
-
Caption: Step-by-step workflow for the synthesis of 4-methoxyacetophenone.
Conclusion
The reaction of this compound with Grignard reagents is a highly reliable and effective method for synthesizing 4-methoxy-substituted aryl ketones. The success of the synthesis hinges on a clear understanding of the two-stage mechanism—nucleophilic addition followed by hydrolysis—and strict adherence to anhydrous reaction conditions. The electronic contribution of the methoxy group does not impede the reaction, which proceeds in good yield. By following the detailed protocol provided, researchers can confidently employ this reaction to generate key intermediates for pharmaceutical and chemical development, leveraging its efficiency and selectivity.
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An In-Depth Technical Guide to 4-Methoxybenzonitrile as a Precursor in Organic Synthesis
Introduction: The Strategic Importance of 4-Methoxybenzonitrile
This compound, also known as p-anisonitrile, is a versatile aromatic nitrile that serves as a critical intermediate in the synthesis of a wide array of valuable organic compounds.[1][2] Its unique molecular architecture, featuring a methoxy group and a nitrile functionality on a benzene ring, provides a rich platform for diverse chemical transformations.[3] This guide offers an in-depth exploration of this compound's role as a precursor, detailing its fundamental reactivity and showcasing its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic positioning of its functional groups allows for selective manipulations, making it an indispensable tool for chemists in both academic and industrial research.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its nitrile and methoxy-substituted aromatic ring. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitrile group directs incoming electrophiles and can itself be transformed into a variety of other functional groups. This dual-functionality is the cornerstone of its versatility.
Key Chemical Transformations of the Nitrile Group
The nitrile group of this compound is a linchpin for a multitude of synthetic operations. Its transformations are fundamental to the construction of more complex molecular frameworks.
1. Hydrolysis to Carboxylic Acids: The conversion of the nitrile to a carboxylic acid is a foundational reaction. Under acidic or basic conditions, this compound can be hydrolyzed to 4-methoxybenzoic acid (anisic acid).[4] This transformation is pivotal for the synthesis of various esters, amides, and other carboxylic acid derivatives. 4-methoxybenzoic acid itself has applications in the synthesis of pharmaceuticals and other specialty chemicals.[5][6][7][8]
Experimental Protocol: Hydrolysis of this compound to 4-Methoxybenzoic Acid
-
Materials: this compound, sodium hydroxide (or sulfuric acid), water, hydrochloric acid (for neutralization if using a base).
-
Procedure (Basic Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid 4-methoxybenzoic acid by filtration, wash with cold water, and dry.
-
2. Reduction to Amines: The nitrile group can be readily reduced to a primary amine, yielding 4-methoxybenzylamine. This reaction is typically achieved through catalytic hydrogenation or with the use of strong reducing agents like lithium aluminum hydride (LiAlH₄).[9] 4-Methoxybenzylamine is a valuable building block in the synthesis of various biologically active compounds.[10]
Experimental Protocol: Reduction of this compound to 4-Methoxybenzylamine
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.
-
Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by the sequential addition of water and then a sodium hydroxide solution.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-methoxybenzylamine.
-
3. Grignard Reactions for Ketone Synthesis: The reaction of this compound with Grignard reagents provides a direct route to ketones.[11] The Grignard reagent adds to the nitrile carbon, forming an intermediate imine salt, which is then hydrolyzed to the corresponding ketone.[11][12] This method is highly effective for the synthesis of aryl-alkyl and diaryl ketones.
Experimental Protocol: Synthesis of 4-Methoxyacetophenone via Grignard Reaction
-
Materials: this compound, magnesium turnings, methyl iodide, anhydrous diethyl ether, hydrochloric acid.
-
Procedure:
-
Prepare the methylmagnesium iodide Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether.
-
To this Grignard reagent, slowly add a solution of this compound in anhydrous diethyl ether.
-
Stir the reaction mixture at room temperature for several hours.
-
Hydrolyze the intermediate by carefully adding aqueous hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation or column chromatography to yield 4-methoxyacetophenone.
-
4. Cycloaddition Reactions for Tetrazole Synthesis: this compound can participate in [3+2] cycloaddition reactions with azides to form 5-(4-methoxyphenyl)-1H-tetrazole.[13][14][15] This reaction is a cornerstone of tetrazole chemistry and is widely used in the synthesis of pharmaceutical compounds, as the tetrazole ring is a common bioisostere for a carboxylic acid group.[14][15]
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole
-
Materials: this compound, sodium azide, ammonium chloride (or a Lewis acid catalyst), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into acidified water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.
-
Applications in the Synthesis of Complex Molecules
The versatility of this compound as a precursor is evident in its application in the synthesis of a diverse range of complex molecules with significant biological and material properties.
Pharmaceutical Synthesis
This compound is a key building block in the synthesis of numerous pharmaceutical agents.[3] Its derivatives are found in drugs targeting a variety of diseases. For instance, the amine and carboxylic acid functionalities derived from this compound are common pharmacophores in drug design. It is a documented precursor in the synthesis of certain targeted therapies, highlighting its importance in modern medicine.[3]
Agrochemicals
In the field of agrochemicals, intermediates derived from this compound are utilized in the development of pesticides and herbicides.[1][2] The specific structural motifs accessible from this precursor can be tailored to interact with biological targets in pests and weeds.
Materials Science
The rigid aromatic structure of this compound and its derivatives makes them suitable for applications in materials science. They can be incorporated into polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Synthetic Strategies and Methodologies
Several synthetic routes to this compound itself have been developed, with the choice of method often depending on the desired scale and available starting materials. A common laboratory and industrial preparation involves the "one-pot" synthesis from 4-methoxybenzaldehyde.[16][17][18] This process typically involves the formation of an oxime intermediate, followed by dehydration to the nitrile.[18]
One-Pot Synthesis of this compound from 4-Methoxybenzaldehyde
This method offers a streamlined approach, avoiding the isolation of the intermediate oxime.
-
Reaction Scheme:
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Melting Point | 57-59 °C | |
| Boiling Point | 256-257 °C | |
| CAS Number | 874-90-8 | [3] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key transformations of this compound.
Caption: Key synthetic transformations of this compound.
Conclusion
This compound stands as a testament to the power of a well-functionalized aromatic precursor in organic synthesis. Its ability to undergo a wide range of chemical transformations in a controlled and predictable manner makes it an invaluable asset for researchers and scientists in the development of new drugs, agrochemicals, and materials. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of innovative molecular architectures.
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The Strategic Incorporation of 4-Methoxybenzonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery and development, the strategic use of small, functionalized aromatic scaffolds is paramount to achieving desired pharmacological profiles. Among these, 4-methoxybenzonitrile has emerged as a cornerstone building block, offering a unique combination of physicochemical properties and synthetic versatility. This in-depth technical guide provides a comprehensive analysis of the role of the this compound moiety in medicinal chemistry. We will dissect its fundamental characteristics, explore its incorporation into successful drug molecules, and provide detailed insights into its impact on structure-activity relationships (SAR), pharmacokinetics, and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable scaffold in their own research endeavors.
The this compound Scaffold: A Profile of a Privileged Intermediate
This compound, also known as p-anisonitrile, is a white crystalline solid with the molecular formula C₈H₇NO.[1] Its structure, a benzene ring substituted with a methoxy group and a nitrile group in the para position, bestows upon it a unique set of properties that are highly advantageous in medicinal chemistry.
| Property | Value | Reference |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 57-60 °C | |
| Boiling Point | 256-257 °C | |
| LogP | 1.59 |
The methoxy group, a hydrogen bond acceptor and a weak electron-donating group, can enhance solubility and influence metabolic stability. The nitrile group, a strong dipole and a weak base, is a versatile functional handle and a known pharmacophore. It can participate in hydrogen bonding and polar interactions with biological targets, and its linear geometry allows for favorable steric interactions within binding pockets. Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl or a halogen, to fine-tune the electronic and steric properties of a molecule.
Synthetic Utility: A Versatile Building Block
A key attribute of this compound is its synthetic tractability. It serves as a readily available and cost-effective starting material for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
One-Pot Synthesis of this compound
An efficient "one-pot" method for the synthesis of this compound from 4-methoxybenzaldehyde has been developed, offering high yields and simplified purification.[2]
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis of this compound
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., triethylamine or sodium carbonate) (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours until the formation of 4-methoxybenzaldehyde oxime is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and slowly add a dehydrating agent (e.g., thionyl chloride, acetic anhydride, or oxalyl chloride) (1.1-2.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford pure this compound.
Derivatization and Elaboration
The true power of this compound lies in its ability to be readily derivatized. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional functional groups. This synthetic flexibility makes it an ideal scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
The 4-Cyanophenyl Moiety in Marketed Drugs: Case Studies
The 4-cyanophenyl moiety, a close structural analog of this compound, is present in several successful drug molecules. These examples provide invaluable insights into the role of this scaffold in achieving therapeutic efficacy.
Letrozole: A Potent Aromatase Inhibitor
Letrozole (Femara®) is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[3] Its chemical structure features a central methylene bridge connecting two 4-cyanophenyl rings to a 1,2,4-triazole ring.
Caption: Mechanism of action of Letrozole.
The 4-cyanophenyl groups play a crucial role in the binding of letrozole to the active site of aromatase. The nitrile groups act as hydrogen bond acceptors, mimicking the interaction of the natural substrate, androstenedione. Although a crystal structure of letrozole bound to aromatase is not publicly available, molecular modeling studies suggest that the nitrile groups interact with key residues in the active site, contributing to the high potency and selectivity of the drug.[4][5][6]
Pharmacokinetic Profile of Letrozole
| Parameter | Value | Reference |
| Bioavailability | ~99.9% | [3][7] |
| Protein Binding | ~60% | [7] |
| Half-life | ~2 days | [8] |
| Metabolism | Primarily by CYP3A4 and CYP2A6 to an inactive carbinol metabolite | [9] |
The favorable pharmacokinetic profile of letrozole, including its high bioavailability and long half-life, contributes to its clinical efficacy and convenient once-daily dosing regimen.
Perampanel: A First-in-Class AMPA Receptor Antagonist
Perampanel (Fycompa®) is an anti-epileptic drug used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[10] It is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[11][12] The chemical structure of perampanel features a 2-(2-oxo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile core.
The 4-cyanophenyl moiety in perampanel is essential for its activity. X-ray crystallography studies have revealed the binding site of perampanel on the AMPA receptor.[13][14][15] The drug binds to an allosteric site, distinct from the glutamate binding site, and the cyanophenyl group is nestled in a hydrophobic pocket, making crucial van der Waals interactions with surrounding amino acid residues. This binding stabilizes a closed conformation of the receptor, preventing ion channel opening and reducing neuronal hyperexcitability.
Caption: Perampanel's allosteric inhibition of the AMPA receptor.
Pharmacokinetic Profile of Perampanel
| Parameter | Value | Reference |
| Bioavailability | ~100% | [16] |
| Protein Binding | ~95% | [10] |
| Half-life | ~105 hours | [10][16] |
| Metabolism | Extensively by CYP3A4 | [16] |
Perampanel's high bioavailability and very long half-life allow for once-daily dosing, which is a significant advantage for patient adherence in the management of epilepsy.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers several avenues for SAR exploration. Modification of the methoxy and nitrile groups, as well as substitution on the aromatic ring, can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
-
The Methoxy Group: The methoxy group can be replaced with other alkoxy groups to modulate lipophilicity and metabolic stability. Conversion to a hydroxyl group can introduce a hydrogen bond donor and potentially alter the binding mode.
-
The Nitrile Group: As a versatile pharmacophore, the nitrile group can be replaced with other electron-withdrawing groups or hydrogen bond acceptors to probe the requirements of the target's binding site. Its bioisosteric replacement with a tetrazole ring, for example, can improve metabolic stability and aqueous solubility.
-
Aromatic Substitution: Introduction of substituents on the benzene ring can be used to optimize van der Waals interactions, block metabolic hotspots, and fine-tune the electronic properties of the molecule.
Future Perspectives
The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its proven track record in successful drug molecules, coupled with its synthetic accessibility, ensures its continued relevance in the pursuit of novel therapeutics. Future applications are likely to expand beyond the current therapeutic areas, with potential in areas such as neurodegenerative diseases, inflammation, and oncology. The development of novel synthetic methodologies for the derivatization of this compound will further empower medicinal chemists to explore new chemical space and design the next generation of innovative medicines.
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- PHARMACOKINETICS-OF-PERAMPANEL--A-HIGHLY-SELECTIVE-AMPA-TYPE-GLUTAMATE-RECEPTOR-ANTAGONIST - American Epilepsy Society. (2009-08-26).
- Population Pharmacokinetics of Perampanel in... : Therapeutic Drug Monitoring - Ovid.
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- Letrozole: Expert Opinion on Drug Metabolism & Toxicology - Taylor & Francis Online. (2010-01-22).
- Pharmacology of Letrozole (Femara) ; Overview, Pharmacokinetics, Mechanism of action, Clinical uses - YouTube. (2024-11-21).
- 5L1F: AMPA subtype ionotropic glutamate receptor GluA2 in complex with noncompetitive inhibitor Perampanel - RCSB PDB. (2016-10-19).
- 8SS8: Structure of AMPA receptor GluA2 complex with auxiliary subunit TARP gamma-5 bound to competitive antagonist ZK and antiepileptic drug perampanel (closed state) - RCSB PDB. (2023-09-06).
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Methodological & Application
Synthesis of 4-Methoxybenzonitrile from 4-methoxybenzaldehyde
Application Note & Protocol: A-1024
Topic: High-Yield, One-Pot Synthesis of 4-Methoxybenzonitrile from 4-Methoxybenzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Conversion of Aldehydes to Nitriles
The transformation of aromatic aldehydes into their corresponding nitriles is a cornerstone of modern organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] this compound, in particular, serves as a valuable building block due to the versatile reactivity of both its nitrile and methoxy functional groups. Traditionally, nitrile synthesis often relied on hazardous cyanide reagents, posing significant safety and environmental challenges.[3]
This application note details a robust, efficient, and safer one-pot protocol for the synthesis of this compound from 4-methoxybenzaldehyde. The methodology proceeds through an aldoxime intermediate, which is subsequently dehydrated in situ. This approach obviates the need for isolating the intermediate, thereby streamlining the workflow, maximizing yield, and minimizing waste. The conversion of an aldehyde to a nitrile via an aldoxime is a well-established two-step process that can be effectively combined into a single operational procedure.[4][5] The initial step involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldehyde oxime. The subsequent and crucial step is the dehydration of this aldoxime to yield the target nitrile.[6][7] Various reagents can effect this dehydration[7][8][9]; this protocol will focus on a straightforward method utilizing a common solvent and dehydrating agent.
Chemical Rationale and Mechanistic Insight
The overall transformation can be dissected into two primary stages occurring sequentially in the same reaction vessel:
-
Oxime Formation: This is a classic condensation reaction between an aldehyde and hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. A series of proton transfers follows, culminating in the elimination of a water molecule to form the C=N double bond of the aldoxime. The reaction is typically facilitated by a mild base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Aldoxime Dehydration: The critical step in forming the nitrile is the elimination of a molecule of water from the aldoxime intermediate.[10] This process can be catalyzed by various reagents, including acids, anhydrides, or specific dehydrating agents.[11][12][13] In the presence of a suitable reagent, the hydroxyl group of the oxime is converted into a good leaving group, facilitating its departure and the formation of the carbon-nitrogen triple bond characteristic of a nitrile.
This one-pot approach is advantageous as it avoids the isolation and purification of the potentially unstable aldoxime intermediate, leading to higher overall efficiency and atom economy.[14]
Experimental Workflow Overview
The logical flow of the synthesis is designed for simplicity and efficiency, moving from starting materials to the final purified product in a continuous sequence.
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Application Note: Rapid and Efficient Synthesis of 4-Methoxybenzonitrile via Microwave-Assisted One-Pot Reaction
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-methoxybenzonitrile from 4-methoxybenzaldehyde using a microwave-assisted, one-pot method. This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times, higher yields, and adherence to the principles of green chemistry.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and safety protocols to ensure reproducible and efficient synthesis.
Introduction: The Advantages of Microwave-Assisted Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] Traditional methods for the conversion of aldehydes to nitriles often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates chemical reactions by utilizing microwave energy to directly and efficiently heat the reaction mixture.[1][2] This direct heating mechanism, primarily through dipolar polarization and ionic conduction, leads to rapid temperature increases and uniform heating, often resulting in cleaner reactions with fewer byproducts.[5] This protocol details a one-pot synthesis where 4-methoxybenzaldehyde is converted to the corresponding aldoxime with hydroxylamine hydrochloride, which is then dehydrated in situ to yield this compound, all within a single, short microwave irradiation step.[4][6][7]
Reaction Scheme and Mechanism
The overall transformation involves a two-step process occurring in a single reaction vessel: the formation of 4-methoxybenzaldehyde oxime, followed by its dehydration to this compound.
Reaction Scheme:
Caption: Proposed mechanistic pathway for nitrile formation.
Experimental Protocol
This protocol is optimized for a solvent-free, one-pot synthesis, which is both environmentally friendly and efficient.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Methoxybenzaldehyde | 123-11-5 | C₈H₈O₂ | 136.15 |
| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Equipment
-
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated glass vials and magnetic stir bars.
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).
-
Magnetic stirrer hotplate.
-
Rotary evaporator.
-
Melting point apparatus.
-
FTIR and NMR spectrometers for product characterization.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (1.0 mmol, 136 mg), hydroxylamine hydrochloride (1.5 mmol, 104 mg), and pyridine (1.0 mmol, 81 µL).
-
Addition of Dehydrating Agent: To this mixture, add acetic anhydride (1.5 mmol, 142 µL).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 5 minutes with continuous stirring. [6][8]4. Work-up: After the reaction is complete and the vial has cooled to a safe temperature (below 50°C), quench the reaction mixture with ice-cold water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (10 mL) to remove pyridine, saturated NaHCO₃ solution (10 mL) to neutralize any remaining acid, and finally with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify by recrystallization from a mixture of ethanol and water to yield a white crystalline solid. [8]
Safety Precautions
-
Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis. [9]Never use a domestic microwave oven. Ensure reaction vessels are not filled more than two-thirds full and are properly sealed. Always allow the reaction vessel to cool to a safe temperature before opening.
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Pyridine is flammable and toxic. Acetic anhydride is corrosive and a lachrymator.
-
Pressure Monitoring: Be aware that heating in a sealed vessel will generate pressure. Monitor the pressure readings on the microwave reactor throughout the experiment.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 57-59 °C [10] |
| Yield | >90% (typical) |
| FTIR (KBr, cm⁻¹) | ~2225 (C≡N stretch), ~1605, 1510 (C=C aromatic stretch), ~1260 (C-O stretch) |
| ¹H NMR (CDCl₃) | δ 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 162.8, 133.9, 119.2, 114.7, 103.9, 55.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure accurate measurement of reagents. Increase microwave irradiation time in 1-minute increments. Be careful during the extraction and transfer steps. |
| Incomplete Reaction | Insufficient heating or reaction time. | Confirm the microwave is reaching the set temperature. Increase the reaction time. |
| Product is an oil or discolored | Presence of impurities. | Ensure starting materials are pure. Perform the recrystallization step carefully, potentially using a different solvent system (e.g., ethanol/hexane). |
Conclusion
This application note details a rapid, efficient, and environmentally conscious protocol for the synthesis of this compound using microwave-assisted organic synthesis. The one-pot nature of this reaction, combined with the significant reduction in reaction time, makes it a highly attractive alternative to conventional synthetic methods. The protocol is robust and provides high yields of the desired product, which can be easily purified to a high degree.
References
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- Highly Efficient Microwave-assisted One-Pot Synthesis of Aromatic Nitriles from Aromatic Aldehydes. (n.d.). Semantic Scholar.
- Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. (2007). Molecules, 12(6), 1229-1235.
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- Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692.
- Microwave-Assisted Efficient One-Pot Synthesis of Nitriles From Aldehydes in the Presence of P2O5/SiO2 in Solvent-Free Media. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 139-143.
- Microwave assisted one pot conversion of aromatic aldehydes to nitriles. (2018). ResearchGate.
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- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Microwave assisted synthesis of styrylisoxazoles under solvent free conditions. (2012). Der Pharma Chemica, 4(2), 765-769.
- Benzonitrile, 4-methoxy-. (n.d.). NIST WebBook.
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- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- How to adjust solvent for recrystallization. (2020, June 15). Reddit.
- Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science, 19(2), 38-43.
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Application Notes & Protocols: The Strategic Application of 4-Methoxybenzonitrile in the Synthesis of Pharmaceutical Intermediates
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Methoxybenzonitrile (also known as anisonitrile) as a pivotal intermediate in pharmaceutical synthesis. We will explore its chemical properties, core reactivity, and its application in constructing complex molecular architectures for active pharmaceutical ingredients (APIs). Detailed, field-proven protocols for key transformations are provided, underpinned by mechanistic insights and safety considerations to ensure reliable and reproducible outcomes in a laboratory setting.
Introduction: The Versatility of a Key Building Block
In the landscape of pharmaceutical chemistry, the selection of starting materials and intermediates is a critical decision that influences the efficiency, scalability, and economic viability of a synthetic route. This compound (CAS No. 874-90-8) has emerged as a compound of significant interest due to its unique structural features: a benzene ring activated by an electron-donating methoxy group and functionalized with a versatile nitrile group.[1][2] This combination allows for a diverse range of chemical transformations, making it an indispensable precursor for various therapeutic agents, including anti-inflammatory and analgesic drugs.[3]
This guide will delve into the practical applications of this compound, moving beyond theoretical concepts to provide actionable protocols and insights grounded in established chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis. The compound is a white crystalline powder with a melting point that makes it easy to handle at room temperature.[3][4] Its solubility in common organic solvents further enhances its utility in a variety of reaction conditions.[3]
| Property | Value | Reference |
| CAS Number | 874-90-8 | [3] |
| Molecular Formula | C₈H₇NO | [3][5] |
| Molecular Weight | 133.15 g/mol | [3][5] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 57-60 °C | [3][4] |
| Boiling Point | 256-257 °C | [3] |
| Purity | ≥ 99% (GC) | [3] |
| Synonyms | Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile | [3] |
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the reactivity of both the nitrile group and the substituted aromatic ring. The interplay between these two functional groups allows for a multi-faceted approach to molecular design.
Logical Flow: Synthetic Pathways from this compound
Caption: Versatility of this compound in synthesis.
Transformations of the Nitrile Group
The nitrile moiety is a cornerstone of organic synthesis, serving as a precursor to several critical functional groups.
-
Reduction to Primary Amines: The catalytic hydrogenation of the nitrile group to a primary amine is one of the most powerful transformations. This reaction introduces a reactive aminomethyl group, forming 4-methoxybenzylamine. This amine is a common building block for creating amide bonds or for use in reductive amination reactions to construct more complex API backbones.[6]
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield 4-methoxybenzoic acid. This transformation is valuable when an acid functionality is required for subsequent coupling reactions or as a key pharmacophoric feature.
Aromatic Ring Functionalization
The methoxy group is a moderate activating group and an ortho, para-director for electrophilic aromatic substitution. This directing effect allows for the regioselective introduction of new substituents onto the aromatic ring, further expanding the molecular diversity achievable from this intermediate.
Case Study: Synthesis of Citalopram Analogues
Citalopram is a widely recognized selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety.[7] The synthesis of Citalopram and its analogues often involves intermediates structurally related to this compound, demonstrating the importance of this chemical scaffold. While the direct synthesis of Citalopram starts from 5-cyanophthalide, the core chemical logic of manipulating a cyanobenzyl moiety is highly relevant. For instance, the synthesis of Citalopram analogues often involves a Grignard reaction with a substituted benzonitrile derivative.[7][8][9][10] The nitrile group is essential for the final structure and activity of the drug.
Workflow: Grignard-based Synthesis of a Citalopram Precursor
Caption: General synthetic route for Citalopram analogues.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. They represent common and critical transformations of this compound.
Protocol 1: Catalytic Reduction of this compound to 4-Methoxybenzylamine
Objective: To synthesize 4-methoxybenzylamine via the catalytic hydrogenation of this compound. This protocol is adapted from established methodologies for nitrile reduction.[6]
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines, often with high yields and minimal side products. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation. The reaction is performed under a hydrogen atmosphere, where the nitrile group is reduced on the catalyst surface.
Materials:
-
This compound (1.33 g, 10.0 mmol)
-
10% Palladium on carbon (Pd/C) (0.13 g, 10 wt%)
-
Ethanol (25 mL)
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar high-pressure vessel
-
Celite or other filter aid
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.33 g, 10.0 mmol) in ethanol (25 mL).
-
Carefully add 10% palladium on carbon (0.13 g, 10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Flush the vessel with hydrogen gas three times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen gas in a fume hood.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine.
-
The product can be further purified by vacuum distillation if necessary.
Expected Outcome: A clear, colorless to pale yellow oil. Yields are typically >90%.
Mechanism: Catalytic Hydrogenation of a Nitrile
Caption: Simplified mechanism of nitrile reduction.
Protocol 2: One-Pot Synthesis of this compound from 4-Methoxybenzaldehyde
Rationale: This method converts an aldehyde to a nitrile via an oxime intermediate without the need to isolate the oxime.[13] The aldehyde first reacts with a hydroxylamine salt to form the aldoxime. A dehydrating agent is then used in the same pot to eliminate water and form the nitrile. This one-pot approach improves efficiency and reduces waste.
Materials:
-
4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)
-
Hydroxylamine hydrochloride (0.76 g, 11.0 mmol)
-
A suitable organic solvent (e.g., formic acid, acetonitrile)
-
A suitable dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride)[13]
-
Base (e.g., pyridine, sodium acetate)
Procedure:
-
Dissolve 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol) and hydroxylamine hydrochloride (0.76 g, 11.0 mmol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the mixture and stir at room temperature or with gentle heating until the formation of the oxime is complete (monitor by TLC).
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent dropwise, maintaining a low temperature. This step is often exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome: A white crystalline solid. Yields are typically >90%.[13]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a chemical that must be handled with appropriate precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][14]
-
Irritation: Causes skin and serious eye irritation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[15]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[14][15]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated.[15]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[14]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[14]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[14][15]
In all cases of exposure, seek immediate medical attention.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
Conclusion
This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its predictable reactivity and versatile nature allow chemists to construct complex molecular frameworks efficiently. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this building block, fostering innovation in drug discovery and development while upholding the highest standards of safety and scientific rigor.
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Application of 4-Methoxybenzonitrile in Agrochemical Development: A Technical Guide
Introduction
4-Methoxybenzonitrile, also known as anisonitrile, is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide range of high-value chemicals.[1][2] Its unique molecular architecture, featuring a methoxy group and a nitrile moiety on a benzene ring, makes it a valuable building block for creating complex molecules with diverse biological activities.[3][4] In the agrochemical industry, this compound and its derivatives are instrumental in the development of potent herbicides, insecticides, and fungicides, contributing significantly to modern crop protection strategies.[2][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in agrochemical development. It details the synthesis of key agrochemical active ingredients starting from this versatile precursor, explains their mechanisms of action, and provides step-by-step protocols for their synthesis and biological evaluation.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value |
| CAS Number | 874-90-8 |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 57-60 °C |
| Boiling Point | 256-257 °C |
| Solubility | Soluble in many organic solvents |
Application in Herbicide Development: The Hydroxybenzonitrile Herbicides
This compound is a key precursor in the synthesis of hydroxybenzonitrile herbicides, such as Bromoxynil and Ioxynil. The first step in this process is the demethylation of this compound to yield 4-hydroxybenzonitrile (4-cyanophenol). This intermediate is then halogenated to produce the final herbicidal compounds.
Synthetic Pathway from this compound to Bromoxynil
The synthesis of Bromoxynil from this compound involves a two-step process: demethylation followed by bromination.
Mechanism of Action: Inhibition of Photosynthesis
Bromoxynil and Ioxynil are potent inhibitors of photosynthesis.[5][6] They act by binding to the D1 protein of the photosystem II complex in chloroplasts, thereby blocking the electron transport chain.[6][7] This disruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the weed.[8]
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxybenzonitrile from this compound (Demethylation)
-
Materials: this compound, anhydrous lithium chloride, N-methylpyrrolidone (NMP), hydrochloric acid, diethyl ether, water, charcoal.
-
Procedure: a. In a round-bottom flask, dissolve this compound and an equimolar amount of anhydrous lithium chloride in NMP. b. Reflux the mixture for 24 hours. c. Remove the NMP by distillation under reduced pressure. d. Dissolve the resulting solid (crude lithium 4-cyanophenate) in water and extract with diethyl ether to remove any unreacted starting material. e. Treat the aqueous layer with activated charcoal to remove impurities and filter. f. Acidify the filtrate to pH 1 with concentrated hydrochloric acid. g. Extract the precipitated 4-hydroxybenzonitrile with diethyl ether. h. Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 2: Synthesis of Bromoxynil from 4-Hydroxybenzonitrile (Bromination) [2]
-
Materials: 4-hydroxybenzonitrile, aqueous brominating reagent (bromide and bromate in a 2:1 molar ratio), 36% hydrochloric acid, deionized water.
-
Procedure: a. In a round-bottom flask, add 4-hydroxybenzonitrile, the aqueous brominating reagent, and water. b. Stir the mixture vigorously until the 4-hydroxybenzonitrile is completely dissolved. c. Slowly add 36% hydrochloric acid to the mixture over a period of 2 hours at 28°C with continuous stirring. d. Continue stirring for an additional 2.5 hours. e. Filter the reaction mixture through a Buchner funnel and wash the solid with deionized water. f. Dry the product under reduced pressure and then in an oven at 80°C to obtain Bromoxynil.
Protocol 3: In Vitro Herbicidal Activity Assay (Seed Germination and Early Seedling Growth) [9][10][11][12]
-
Materials: Test compounds (e.g., Bromoxynil), solvent (e.g., acetone or DMSO), surfactant (e.g., Tween 80), distilled water, Petri dishes, filter paper, seeds of target weed species (e.g., Amaranthus retroflexus).
-
Procedure: a. Prepare stock solutions of the test compounds in a suitable solvent. b. Prepare a series of dilutions of the stock solutions in distilled water containing a surfactant. c. Place a sheet of filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (water with surfactant). d. Place a predetermined number of weed seeds on the filter paper in each Petri dish. e. Seal the Petri dishes and incubate them in a growth chamber with controlled light and temperature conditions. f. After a set period (e.g., 7 days), measure the germination percentage and the root and shoot length of the seedlings. g. Calculate the inhibition percentage for each parameter compared to the control.
Application in Insecticide Development: Organophosphate Insecticides
4-Hydroxybenzonitrile, derived from this compound, is also a precursor for the synthesis of organophosphate insecticides like Cyanophos.
Synthetic Pathway to Cyanophos
The synthesis of Cyanophos involves the reaction of 4-hydroxybenzonitrile with O,O-dimethyl phosphorochloridothioate.
Mechanism of Action: Cholinesterase Inhibition
Cyanophos is a cholinesterase inhibitor.[13][14][15][16][17] It acts by phosphorylating the acetylcholinesterase (AChE) enzyme in the nervous system of insects. This irreversible inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[14]
Experimental Protocols
Protocol 4: Synthesis of Cyanophos from 4-Hydroxybenzonitrile
-
Materials: 4-hydroxybenzonitrile, O,O-dimethyl phosphorochloridothioate, a suitable base (e.g., triethylamine or potassium carbonate), an inert solvent (e.g., acetonitrile or toluene).
-
Procedure: a. Dissolve 4-hydroxybenzonitrile and the base in the inert solvent in a reaction flask. b. Cool the mixture in an ice bath. c. Slowly add O,O-dimethyl phosphorochloridothioate to the cooled mixture with stirring. d. Allow the reaction to proceed at room temperature for several hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the salt byproduct. g. Wash the filtrate with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Cyanophos. i. Purify the crude product by column chromatography if necessary.
Protocol 5: Insecticidal Bioassay (Contact Toxicity) [18][19][20][21][22]
-
Materials: Test compound (e.g., Cyanophos), acetone, glass vials, target insect species (e.g., houseflies, Musca domestica).
-
Procedure: a. Prepare a series of concentrations of the test compound in acetone. b. Coat the inside of glass vials with a specific volume of each test solution and allow the acetone to evaporate completely, leaving a uniform film of the insecticide. A control vial should be coated with acetone only. c. Introduce a known number of insects into each vial. d. Cap the vials with a breathable material. e. Record mortality at regular intervals (e.g., 24 and 48 hours). f. Calculate the LC50 (lethal concentration for 50% of the population) value.
Application in Fungicide Development: 1,2,4-Oxadiazole Derivatives
This compound can be converted to 4-methoxybenzoic acid (anisic acid), which serves as a starting material for the synthesis of 1,2,4-oxadiazole derivatives with potent antifungal activity.[23][24][25][26]
Synthetic Pathway to 1,2,4-Oxadiazole Fungicides
The synthesis of these fungicides involves the initial hydrolysis of this compound to 4-methoxybenzoic acid, followed by a multi-step synthesis to form the 1,2,4-oxadiazole ring.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Many 1,2,4-oxadiazole derivatives exhibit antifungal activity by inhibiting the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial electron transport chain of fungi.[23][27][28][29][30] By blocking the activity of SDH, these compounds disrupt cellular respiration and energy production, leading to fungal cell death.
Experimental Protocols
Protocol 6: Hydrolysis of this compound to 4-Methoxybenzoic Acid
-
Materials: this compound, sodium hydroxide, water, hydrochloric acid.
-
Procedure: a. In a round-bottom flask, prepare an aqueous solution of sodium hydroxide. b. Add this compound to the sodium hydroxide solution. c. Reflux the mixture until the hydrolysis is complete (monitor by TLC). d. Cool the reaction mixture to room temperature. e. Acidify the mixture with hydrochloric acid until a white precipitate forms. f. Filter the precipitate, wash with cold water, and dry to obtain 4-methoxybenzoic acid.
Protocol 7: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [1][31][32][33][34][35]
-
Materials: Test compounds, solvent (e.g., DMSO), potato dextrose agar (PDA), Petri dishes, fungal cultures (e.g., Fusarium graminearum), sterile cork borer.
-
Procedure: a. Prepare PDA medium and sterilize it by autoclaving. b. While the PDA is still molten, add the test compounds (dissolved in a small amount of solvent) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate should contain PDA with the solvent only. c. Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture in the center of each plate. d. Seal the plates and incubate them at an appropriate temperature (e.g., 25°C) in the dark. e. Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish. f. Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.
Conclusion
This compound is a highly valuable and versatile starting material in the agrochemical industry. Its utility in the synthesis of a diverse range of active ingredients, including herbicides, insecticides, and fungicides, underscores its importance in the development of modern crop protection solutions. The synthetic pathways and biological mechanisms detailed in this guide, along with the provided experimental protocols, offer a solid foundation for researchers and scientists to explore the full potential of this compound and its derivatives in the discovery and development of novel agrochemicals. The continued investigation into the chemistry and biological activity of compounds derived from this key intermediate will undoubtedly lead to the creation of more effective and sustainable solutions for global food security.
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The Strategic Role of 4-Methoxybenzonitrile in the Synthesis of Finerenone: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2][3] Its complex dihydropyridine structure necessitates a sophisticated and efficient synthetic strategy. This document provides a detailed examination of the pivotal role of the 4-methoxybenzonitrile scaffold as a foundational building block in the synthesis of Finerenone. We will explore the synthetic journey from a derivative of this compound to the key intermediate, 4-formyl-3-methoxybenzonitrile, and its subsequent elaboration into the final active pharmaceutical ingredient (API). This guide offers in-depth protocols, mechanistic insights, and data presentation to support researchers and drug development professionals in this critical area of medicinal chemistry.
Introduction: Finerenone and the Importance of its Synthesis
Finerenone ((S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide) is a next-generation therapeutic agent designed to mitigate the deleterious effects of MR overactivation, a key driver of renal and cardiovascular damage in patients with type 2 diabetes.[1][2][3] Unlike steroidal MRAs, Finerenone exhibits a favorable side-effect profile, particularly concerning hyperkalemia.[1] The growing clinical importance of Finerenone has placed a spotlight on the development of robust, scalable, and economically viable synthetic routes.
The molecular architecture of Finerenone features a stereogenic center at the C4 position of the dihydropyridine ring, which is substituted with a 4-cyano-2-methoxyphenyl group. This substituted phenyl ring originates from a carefully selected building block, highlighting the strategic importance of precursors like this compound derivatives in establishing the core structure of the final drug molecule.
The Synthetic Pathway: From a this compound Scaffold to Finerenone
The synthesis of Finerenone from a this compound-related starting material can be conceptually divided into two major stages:
-
Stage 1: Synthesis of the Key Intermediate: 4-Formyl-3-Methoxybenzonitrile.
-
Stage 2: Construction of the Dihydropyridine Core and Final Elaboration to Finerenone.
This application note will focus on a common and illustrative synthetic route.
Stage 1: Preparation of the Key Aldehyde Intermediate
While various routes exist, a prevalent strategy involves the synthesis of 4-formyl-3-methoxybenzonitrile, a critical intermediate where the required cyano and methoxy functionalities are pre-installed on the phenyl ring.[4] One documented method begins with 4-bromo-2-methoxybenzaldehyde.[5] Another approach builds the aldehyde from 4-bromo-3-methoxybenzonitrile.[6]
Experimental Protocol 1: Synthesis of 4-Formyl-3-methoxybenzonitrile from 4-Bromo-2-methoxybenzaldehyde
This protocol is based on a cyanation reaction of a brominated precursor.
Objective: To introduce the cyano group at the 4-position of the benzaldehyde ring.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-methoxybenzaldehyde | 215.04 | 719 g | 3.34 |
| Potassium hexacyanoferrate(II) | 368.35 | 313 g | 0.85 |
| Sodium carbonate | 105.99 | 354 g | 3.34 |
| Palladium(II) acetate | 224.50 | 3.8 g | 0.017 |
| N,N-Dimethylformamide (DMF) | 73.09 | 5.7 L | - |
Procedure:
-
To a suitable reaction vessel, add a solution of 4-bromo-2-methoxybenzaldehyde (719 g, 3.34 mol) in DMF (4.5 L).[5]
-
Add potassium hexacyanoferrate(II) (313 g, 0.85 mol) and sodium carbonate (354 g, 3.34 mol).[5]
-
Add additional DMF (1.2 L) and palladium(II) acetate (3.8 g, 0.017 mol).[5]
-
Heat the reaction mixture to 120 °C and stir for 3 hours.[5]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with aqueous work-up and extraction, followed by purification (e.g., crystallization or column chromatography) to isolate the desired product, 4-formyl-3-methoxybenzonitrile.
Causality and Insights:
-
Palladium Catalysis: The use of palladium(II) acetate is crucial for catalyzing the cyanation reaction, a type of cross-coupling reaction.
-
Cyanide Source: Potassium hexacyanoferrate(II) serves as a less toxic and solid source of cyanide ions compared to reagents like KCN or NaCN.
-
Base: Sodium carbonate is essential to neutralize the acid generated during the catalytic cycle and maintain a suitable pH for the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
Stage 2: Hantzsch Dihydropyridine Synthesis and Subsequent Modifications
With the key intermediate, 4-formyl-3-methoxybenzonitrile, in hand, the next stage involves the construction of the dihydropyridine core of Finerenone. This is often achieved through a multi-component Hantzsch-type reaction.
Experimental Protocol 2: Synthesis of Racemic Finerenone Precursor
This protocol outlines the condensation and cyclization steps to form the core structure.
Objective: To construct the dihydropyridine ring system of Finerenone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity | Moles |
| 4-Formyl-3-methoxybenzonitrile | 161.16 | 100 g | 0.62 |
| 2-Cyanoethyl acetoacetate | 155.15 | 129.96 g | 0.84 |
| Acetic acid | 60.05 | 3.72 g | 0.062 |
| Piperidine | 85.15 | 5.30 g | 0.062 |
| tert-Butanol | 74.12 | 500 mL | - |
Procedure:
-
Charge a reaction flask with 4-formyl-3-methoxybenzonitrile (100 g, 0.62 mol), 2-cyanoethyl acetoacetate (129.96 g, 0.84 mol), acetic acid (3.72 g, 0.062 mol), piperidine (5.30 g, 0.062 mol), and tert-butanol (500 mL).[7]
-
Stir the reaction mixture at 20-30 °C for 10-14 hours.[7]
-
Monitor the reaction by HPLC.[7]
-
Upon completion, the resulting intermediate can be further cyclized with an appropriate amino-pyridine derivative, followed by O-alkylation to introduce the ethoxy group.
-
The subsequent steps involve hydrolysis of the cyanoethyl ester to the carboxylic acid, followed by amidation to form the final carboxamide of Finerenone.[7][8]
Causality and Insights:
-
Knoevenagel Condensation: The initial reaction between 4-formyl-3-methoxybenzonitrile and 2-cyanoethyl acetoacetate is a Knoevenagel condensation, catalyzed by piperidine and acetic acid, to form a vinylogous intermediate.[7]
-
Hantzsch Cyclization: This intermediate then undergoes a Hantzsch-type cyclization with an aminopyridine derivative to form the dihydropyridine core.
-
Multi-step Sequence: The overall transformation from the aldehyde to the final racemic Finerenone involves a sequence of well-established organic reactions, each requiring careful optimization of conditions.
Chiral Resolution: Isolating the Active (S)-Enantiomer
Finerenone is a chiral molecule, and the pharmacological activity resides in the (S)-enantiomer. Therefore, a crucial step in the synthesis is the separation of the enantiomers. This can be achieved through several methods, including chiral chromatography or classical resolution using a chiral resolving agent.[8]
Experimental Protocol 3: Diastereomeric Salt Resolution
Objective: To separate the (S)-enantiomer of a Finerenone carboxylic acid intermediate.
Materials:
| Reagent/Solvent | Example Quantity |
| Racemic Finerenone carboxylic acid intermediate | 5.0 g |
| (+)-Di-p-toluoyl-D-tartaric acid | 5.39 g |
| Acetone | 20 mL |
Procedure:
-
Charge a flask with the racemic carboxylic acid intermediate (5.0 g) and (+)-di-p-toluoyl-D-tartaric acid (5.39 g) in acetone (20 mL).[7]
-
Stir the mixture for 12-15 hours at 20-30 °C.[7]
-
Filter the resulting precipitate and wash with acetone (5 mL).[7]
-
Dry the solid under vacuum to obtain the diastereomeric salt of the (S)-enantiomer.[7]
-
The desired (S)-enantiomer can then be liberated from the salt by treatment with a base.
Causality and Insights:
-
Diastereomer Formation: The chiral resolving agent, (+)-di-p-toluoyl-D-tartaric acid, reacts with the racemic carboxylic acid to form two diastereomeric salts with different solubilities.
-
Selective Crystallization: One of the diastereomeric salts preferentially crystallizes from the solution, allowing for its separation by filtration.
Final Amidation
The final step in the synthesis is the conversion of the chiral carboxylic acid intermediate into the primary amide of Finerenone. This is typically achieved by activating the carboxylic acid, for example with 1,1'-carbonyldiimidazole (CDI), followed by treatment with ammonia.[7][8]
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of Finerenone, starting from the crucial 4-formyl-3-methoxybenzonitrile intermediate.
Caption: Synthetic workflow for Finerenone.
Conclusion
The synthesis of Finerenone is a testament to the strategic application of modern organic chemistry. The this compound scaffold, through its derivative 4-formyl-3-methoxybenzonitrile, serves as a cornerstone for the construction of this complex and vital therapeutic agent. The multi-step synthesis, involving key reactions such as palladium-catalyzed cyanation, Hantzsch dihydropyridine synthesis, and chiral resolution, requires careful control and optimization. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols to navigate the synthesis of Finerenone, ultimately contributing to the availability of this important medicine for patients in need.
References
- Processes for the preparation of finerenone. (WO2023205164A1). Google Patents.
- Process for the preparation of finerenone and intermediates thereof. (WO2023223188A1). Google Patents.
- Finerenone, BAY 94-8862. (2016-02-09). New Drug Approvals.
- PREPARATION METHOD FOR FINERENONE KEY INTERMEDIATE. (WO/2025/081982). WIPO Patentscope.
- MAO Yuanhu, CHENG Fei, HE Qing, LIU Bin, TANG Lei. (2022). Synthesis of Finerenone. Chinese Journal of Pharmaceuticals, 53(09), 1270-1273.
- Processes for the preparation of finerenone. (WO2023205164A1.pdf). Googleapis.com.
- The Synthesis and Significance of Finerenone Powder in Modern Pharmaceutical Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Lerchen, A., Gandhamsetty, N., Farrar, E. H. E., & Aggarwal, V. K. (2020). Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 59(51), 23107-23111.
- Synthesis method for finerenone and intermediate thereof. (WO2023109968A2). Google Patents.
- PROCESS FOR THE PREPARATION OF FINERENONE. (2025-08-05). Technical Disclosure Commons.
- ZHANG Zihao, ZHANG Jing, YANG Jianguo, HUANG Guobo. (2024). Synthesis of the Related Substances of Finerenone. Chinese Journal of Pharmaceuticals, 55(11), 1505-1510.
- Li, Y., et al. (2023). Non-steroidal mineralocorticoid receptor antagonist finerenone ameliorates mitochondrial dysfunction via PI3K/Akt/eNOS signaling pathway in diabetic tubulopathy. Redox Biology, 68, 102946.
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- 7. WO2023205164A1 - Processes for the preparation of finerenone - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Nucleophilic Substitution on 4-Methoxybenzonitrile
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 4-methoxybenzonitrile. While the electron-rich nature of the anisole ring presents challenges for classical nucleophilic aromatic substitution (SNAr), this guide focuses on the scientifically predominant and synthetically useful pathway: the nucleophilic O-demethylation of the methoxy group. We will explore the mechanistic rationale behind this selectivity, provide detailed, field-proven protocols for achieving this transformation using various nucleophilic systems, and offer insights into troubleshooting and product validation.
Introduction: The Challenge of Nucleophilic Substitution on an Electron-Rich Aromatic System
This compound is a valuable building block in organic synthesis, featuring a bifunctional aromatic ring. Understanding its reactivity is crucial for its strategic application. Nucleophilic Aromatic Substitution (SNAr) is a powerful reaction for modifying aromatic rings, but its success is highly dependent on the electronic nature of the substrate.[1] The reaction typically requires an aromatic ring to be "electron-poor," a condition achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.[2][3] These EWGs are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[4][5]
In this compound, we face a dichotomy of electronic effects:
-
The Nitrile Group (-CN): A potent EWG, which deactivates the ring towards electrophilic attack and is capable of stabilizing a negative charge through resonance.[3]
-
The Methoxy Group (-OCH₃): An electron-donating group (EDG) through resonance, which enriches the aromatic ring with electron density, making it inherently nucleophilic and thus resistant to attack by external nucleophiles.[4]
For a classical SNAr reaction to occur on the ring, a nucleophile would have to displace either the methoxy group or a hydrogen atom, neither of which is a favorable leaving group under typical conditions. The electron-donating character of the methoxy group further disfavors the formation of an anionic Meisenheimer complex. Consequently, the most accessible site for nucleophilic attack is not the aromatic ring itself, but the electrophilic methyl carbon of the ether linkage. This leads to an SN2-type O-demethylation, yielding the synthetically valuable 4-cyanophenol.[6][7]
Caption: Competing nucleophilic pathways for this compound.
Protocols for Nucleophilic O-Demethylation
The conversion of this compound to 4-cyanophenol is a key transformation. The choice of demethylating agent depends on the functional group tolerance required for the overall synthetic route. We present two robust protocols utilizing different classes of nucleophiles.
Protocol 2.1: Thiolate-Mediated Demethylation
Scientific Rationale: Thiolates (RS⁻) are excellent nucleophiles for this transformation. Sulfur's high polarizability and relatively low basicity compared to alkoxides make it highly efficient at attacking the sterically accessible methyl carbon in an SN2 fashion, minimizing side reactions like elimination.[8][9] This method is often preferred for its high yield and functional group compatibility under non-acidic conditions.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (e.g., 10 mmol, 1.33 g).
-
Solvent and Base Addition: Add a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) (approx. 0.5 M concentration). Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol, 2.76 g) as the base.
-
Nucleophile Addition: Add a thiol, such as 1-dodecanethiol (1.5 equiv, 15 mmol, 3.6 mL), to the suspension. The base will generate the nucleophilic thiolate in situ.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2-3 with 2 M HCl (aq). This protonates the phenoxide product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-cyanophenol can be purified by recrystallization from hot water or a toluene/heptane mixture, or by column chromatography on silica gel.
Caption: Workflow for thiolate-mediated O-demethylation.
Protocol 2.2: Lewis Acid-Mediated Demethylation
Scientific Rationale: Strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective for cleaving aryl methyl ethers.[10] The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, activating the C-O bond and facilitating nucleophilic attack by the bromide ion on the methyl carbon. This method is fast and efficient but requires strictly anhydrous conditions and is incompatible with acid-sensitive functional groups.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5 mmol, 0.665 g) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.2 equiv, 6 mmol, typically from a 1.0 M solution in DCM) dropwise via syringe.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until completion.
-
Quenching and Workup:
-
Carefully cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by adding methanol, followed by water. This will hydrolyze the boron intermediates.
-
Extract the mixture with DCM or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting 4-cyanophenol as described in Protocol 2.1.
⚠️ Safety Advisory: Boron tribromide is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All glassware must be scrupulously dried.
Data Summary and Product Validation
Successful execution of the protocols should yield 4-cyanophenol, a white crystalline solid.[6] Validation of the product is crucial and should be performed using standard analytical techniques.
| Parameter | Protocol 2.1 (Thiolate) | Protocol 2.2 (Lewis Acid) |
| Nucleophile | 1-Dodecanethiolate | Bromide (from BBr₃) |
| Base/Acid | K₂CO₃ | BBr₃ (Lewis Acid) |
| Solvent | DMF or NMP | Dichloromethane (DCM) |
| Temperature | 120-140 °C | -78 °C to RT |
| Typical Yield | 85-95% | 90-98% |
| Key Advantage | Mild, non-acidic | Fast, high-yielding |
| Key Limitation | High temperature, odor | Requires anhydrous conditions, acid-sensitive |
Expected Analytical Data for 4-Cyanophenol:
-
Appearance: White crystalline powder or chips.[6]
-
Melting Point: 112-114 °C.[7]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 2H), 6.95 (d, 2H), 5.5-6.5 (br s, 1H, -OH).
-
IR (KBr, cm⁻¹): 3350 (br, O-H), 2230 (s, C≡N), 1610, 1510 (C=C).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. (Protocol 2.1) Ineffective base or wet solvent. 3. (Protocol 2.2) Deactivated BBr₃ due to moisture. | 1. Increase reaction time/temperature and continue monitoring. 2. Use freshly dried solvent and a fresh bottle of anhydrous base. 3. Ensure all glassware is flame-dried and use a fresh, sealed bottle of BBr₃ solution. |
| Low Yield | 1. Product loss during aqueous workup (4-cyanophenol has slight water solubility). 2. Incomplete extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility. 2. Perform additional extractions (e.g., 5x instead of 3x). |
| Side Product Formation | 1. (Protocol 2.1) Competing reaction with other functional groups. 2. (Protocol 2.2) Degradation of substrate by strong acid. | 1. If the substrate is complex, consider a milder demethylation method. 2. Maintain low temperatures during BBr₃ addition and consider using a milder Lewis acid if degradation persists. |
References
- Nucleophilic arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018-08-20). [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]
- Thiols And Thioethers. Master Organic Chemistry. (2015-07-05). [Link]
- Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. (2023-01-22). [Link]
- Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]
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- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
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- 10. longdom.org [longdom.org]
Application Note: A Comprehensive Guide to the Synthesis of 4-Methoxybenzoic Acid via Hydrolysis of 4-Methoxybenzonitrile
Abstract: This document provides a detailed technical guide for the synthesis of 4-methoxybenzoic acid, a valuable intermediate in pharmaceuticals and organic synthesis, through the hydrolysis of 4-methoxybenzonitrile. We present two robust protocols for both base-catalyzed and acid-catalyzed hydrolysis, delving into the underlying chemical mechanisms, strategic considerations for experimental design, and step-by-step procedures for reaction execution, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this critical chemical transformation.
Introduction and Strategic Overview
The conversion of a nitrile functional group to a carboxylic acid is a cornerstone transformation in organic synthesis. 4-Methoxybenzoic acid (also known as p-anisic acid) is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. While several synthetic routes exist, the hydrolysis of the commercially available this compound offers a direct and efficient pathway.
This process can be effectively catalyzed by either a strong base or a strong acid.[1][2] The choice between these pathways is a critical experimental decision, dictated by the substrate's sensitivity to the reaction conditions and the desired final purity profile.
-
Base-Catalyzed Hydrolysis: This is often the preferred method due to its typically higher yields and cleaner reaction profiles. The reaction proceeds by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to form the sodium salt of the carboxylic acid.[2][3] A subsequent acidification step is required to precipitate the final product.[3]
-
Acid-Catalyzed Hydrolysis: This method involves heating the nitrile with a strong aqueous acid, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to directly yield the carboxylic acid.[2][3][4] While more direct, this pathway can sometimes lead to charring or unwanted side reactions with sensitive substrates.
This guide will provide detailed protocols for both methods, allowing the researcher to select the most appropriate procedure for their specific needs.
The Underpinning Science: Reaction Mechanisms
Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. Both acid and base-catalyzed nitrile hydrolysis proceed through a two-part transformation: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide intermediate to the carboxylic acid.[5][6]
Base-Catalyzed Mechanism
In the presence of a strong base, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[5][7] The amide is then further hydrolyzed under the basic conditions to form a carboxylate salt and ammonia. The final carboxylic acid is liberated upon acidification.[3]
Caption: Base-catalyzed hydrolysis of this compound.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction begins with the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7][8] A series of proton transfers results in the formation of the protonated amide, which is then deprotonated to give the amide intermediate.[7][8] This amide is subsequently hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion.[4][6]
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both base- and acid-catalyzed hydrolysis. Adherence to safety precautions is mandatory.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable).[9]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhaling fumes.[9]
-
Handling Corrosives: Sodium hydroxide and concentrated acids are extremely corrosive and can cause severe burns.[9][10] Handle with extreme care. Always add the corrosive agent to water slowly, never the other way around, to control the exothermic reaction.[10][11] In case of skin contact, rinse immediately with copious amounts of water for at least 15 minutes.[11]
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is generally recommended for its high yield and reliability.[12] The reaction involves forming the sodium salt of the product, which is then acidified to precipitate the pure carboxylic acid.
Data Presentation: Reagents and Conditions
| Parameter | Value | Moles (approx.) | Notes |
| This compound | 5.0 g | 0.0375 mol | Starting material. |
| Sodium Hydroxide (NaOH) | 6.0 g | 0.150 mol (4 eq) | Base catalyst, used in excess to drive the reaction to completion. |
| Deionized Water | 50 mL | - | Solvent. |
| Concentrated HCl (~37%) | ~15 mL (or as needed) | - | Used for acidification to pH 1-2. |
| Reaction Temperature | Reflux (~100 °C) | - | Elevated temperature is required for a reasonable reaction rate.[1][2] |
| Reaction Time | 2-4 hours | - | Monitor by TLC until starting material is consumed. |
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully dissolve 6.0 g of sodium hydroxide in 50 mL of deionized water. The dissolution is exothermic; allow the solution to cool slightly.
-
Addition of Nitrile: Add 5.0 g of this compound to the sodium hydroxide solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Ammonia gas will be evolved during the reaction.[12]
-
Monitoring: Stir the reaction vigorously at reflux for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting nitrile spot has disappeared.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Acidification: Cool the reaction mixture further in an ice-water bath. In a fume hood, carefully and slowly add concentrated hydrochloric acid dropwise with stirring. The 4-methoxybenzoic acid will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake in the funnel with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the funnel by pulling a vacuum for 15-20 minutes, then transfer the solid to a watch glass to dry completely. A vacuum oven may be used for more efficient drying.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol provides a more direct route to the carboxylic acid but requires careful temperature control to avoid potential degradation.
Data Presentation: Reagents and Conditions
| Parameter | Value | Notes |
| This compound | 5.0 g | Starting material. |
| Sulfuric Acid (H₂SO₄) | 25 mL of 50% (v/v) aqueous solution | Acid catalyst and solvent. |
| Reaction Temperature | Reflux (~110-120 °C) | Elevated temperature is required.[2] |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask, carefully prepare a 50% (v/v) sulfuric acid solution by slowly adding 25 mL of concentrated sulfuric acid to 25 mL of deionized water with cooling in an ice bath.
-
Addition of Nitrile: To the cooled acid solution, add 5.0 g of this compound and a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitoring: Stir the reaction at reflux for 2-4 hours, monitoring by TLC.
-
Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly over a beaker of crushed ice (~100 g) with stirring. The 4-methoxybenzoic acid will precipitate.
-
Isolation and Washing: Collect the white solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Drying: Dry the product completely before characterization.
Caption: General experimental workflow for nitrile hydrolysis.
Purification and Characterization
The crude product obtained from either protocol should be purified by recrystallization to obtain high-purity material suitable for further use.
Purification by Recrystallization
Recrystallization purifies solid compounds by leveraging differences in solubility between the desired compound and impurities at different temperatures.[13][14] Water is a suitable solvent for recrystallizing 4-methoxybenzoic acid.
Procedure:
-
Place the crude 4-methoxybenzoic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask and heat on a hot plate until the solid just dissolves. Add the hot water portion-wise to avoid using an excess of solvent.
-
If the solution has a color, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a fluted filter paper while hot (hot gravity filtration) to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[15]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of ice-cold water.
-
Dry the crystals thoroughly.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Summary of Characterization Data
| Technique | Expected Result for 4-Methoxybenzoic Acid |
| Melting Point | 182-185 °C[16] |
| ¹H NMR (CDCl₃) | δ ~11-12 ppm (s, 1H, -COOH), δ ~8.07 ppm (d, 2H, Ar-H ortho to COOH), δ ~6.95 ppm (d, 2H, Ar-H ortho to OCH₃), δ ~3.88 ppm (s, 3H, -OCH₃).[17] |
| ¹³C NMR | Expected peaks around δ ~172 (C=O), δ ~164 (Ar-C-O), δ ~132 (Ar-C), δ ~122 (Ar-C), δ ~114 (Ar-C), δ ~55 (-OCH₃). |
| IR Spectroscopy (KBr) | Broad peak ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp peak ~1680-1700 cm⁻¹ (C=O stretch), peaks ~1605, 1510 cm⁻¹ (C=C aromatic stretch), peak ~1250 cm⁻¹ (C-O stretch). |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction is not complete | Insufficient reaction time or temperature. | Ensure the reaction is at a full reflux. Extend the reaction time and continue to monitor by TLC. If using the base method, ensure a sufficient excess of NaOH is present. |
| Low Yield | Incomplete reaction; loss during workup or transfer. | Ensure complete precipitation by checking the pH after acidification (base method) or using sufficient ice (acid method). Be careful during transfers. Ensure the product is fully dry before taking the final weight. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute; impurities are present. | Use a lower-boiling point solvent or a solvent pair. Ensure the crude product is reasonably pure before attempting recrystallization.[15] |
| No crystals form after cooling | Too much recrystallization solvent was used. | Gently boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[15] |
Conclusion
The hydrolysis of this compound is a robust and reliable method for the laboratory-scale synthesis of high-purity 4-methoxybenzoic acid. The base-catalyzed approach is generally favored for its high yields and operational simplicity. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently execute this valuable transformation. Proper purification via recrystallization and thorough characterization are essential to ensure the final product meets the required specifications for subsequent applications in research and development.
References
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Application Note: High-Fidelity Reduction of 4-Methoxybenzonitrile to 4-Methoxybenzylamine
Executive Summary
4-Methoxybenzylamine is a pivotal primary amine building block in medicinal chemistry and organic synthesis, frequently incorporated into pharmacologically active molecules and functional materials.[1][2] Its synthesis via the reduction of 4-methoxybenzonitrile is a fundamental transformation, yet the choice of methodology dictates yield, purity, safety, and scalability. This document provides a comprehensive guide to the primary synthetic routes for this reduction, offering a comparative analysis and detailed, field-proven protocols. We will focus on the highly efficient lithium aluminum hydride (LiAlH₄) method, including critical safety and handling procedures, and present catalytic transfer hydrogenation as a milder, scalable alternative.
Introduction: Strategic Importance of Nitrile Reduction
The conversion of a nitrile to a primary amine is a cornerstone reaction that introduces a versatile nucleophilic center into an aromatic scaffold. The resulting benzylamine moiety is a precursor to a vast array of more complex structures.[2][3] The selection of a reduction strategy is a critical decision driven by factors including substrate functional group tolerance, required scale, available equipment, and, paramountly, safety infrastructure. The primary methods fall into three categories: aggressive hydride reduction, catalytic hydrogenation, and milder borane-based approaches.
-
Complex Metal Hydrides: Agents like Lithium Aluminum Hydride (LiAlH₄) are powerful, non-selective reductants that offer high yields and rapid reaction times but demand stringent anhydrous conditions and specialized handling due to their extreme reactivity.[4]
-
Catalytic Hydrogenation: This method employs catalysts such as Raney® Nickel or Palladium on Carbon (Pd/C) with either high-pressure hydrogen gas or a hydrogen donor molecule (transfer hydrogenation).[5][6] It is often more economical and environmentally benign for large-scale synthesis but can be complicated by catalyst deactivation and the potential formation of secondary and tertiary amine byproducts.[5][6]
-
Borane-Based Reagents: Borane complexes (e.g., BH₃•THF, BH₃•SMe₂) and borohydride systems (e.g., KBH₄/Raney Ni) provide a milder reaction profile with enhanced chemoselectivity, offering a valuable alternative when sensitive functional groups are present.[7][8][9]
Comparative Analysis of Reduction Methodologies
The optimal choice of reagent depends on a careful balance of reaction efficiency, safety, and cost. The following table summarizes the key characteristics of the most common approaches.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, 0 °C to reflux | High reactivity, excellent yields, fast reaction times.[4][10] | Extremely reactive with water and protic solvents (fire/explosion hazard).[11][12][13] Requires inert atmosphere. Not chemoselective. |
| Catalytic Hydrogenation | H₂ / Raney® Nickel or Pd/C | Methanolic Ammonia, elevated H₂ pressure | Highly scalable, cost-effective, high atom economy.[6] | Requires specialized high-pressure reactor. Potential for secondary/tertiary amine byproducts.[5][6] Catalyst can be pyrophoric. |
| Catalytic Transfer Hydrogenation | Raney® Ni / 2-Propanol, KOH | Refluxing 2-Propanol | Avoids use of H₂ gas, milder conditions, simple setup.[14] | Requires excess hydrogen donor which must be removed. Catalyst can be pyrophoric.[15] |
| Borohydride System | KBH₄ / Raney® Ni | Dry Ethanol, Room Temp to 50 °C | Mild conditions, good to excellent yields, high selectivity for primary amine.[8][9] | Requires careful handling of Raney® Ni. |
| Borane Reduction | Borane-dimethyl sulfide (BH₃-SMe₂) | THF, heat | More stable than BH₃-THF, good for substrates with other reducible groups.[5] | Unpleasant odor, requires heating. |
Featured Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction
This protocol details the lab-scale synthesis of 4-methoxybenzylamine using LiAlH₄, a method renowned for its high efficacy. The procedure emphasizes the critical safety steps required for handling this powerful reagent.
Principle and Mechanism
The reduction proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. The first addition breaks the C≡N triple bond to form an intermediate imine anion.[10][16] A second hydride addition generates a dianion, which upon aqueous workup is protonated to yield the final primary amine.[16][17]
Caption: LiAlH₄ Reduction Pathway.
Mandatory Safety Precautions
Lithium aluminum hydride is a dangerous chemical that reacts violently with water to produce flammable hydrogen gas and can ignite spontaneously in moist air or from friction. [11][18]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[11][12]
-
Environment: Conduct the entire procedure in a certified chemical fume hood under an inert atmosphere (dry Nitrogen or Argon). Ensure all glassware is rigorously dried in an oven ( >120 °C) and cooled under vacuum or in a desiccator before use.[11]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. DO NOT use water or a CO₂ extinguisher on a LiAlH₄ fire. [11][19]
-
Quenching: The quenching (workup) step is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.
Materials and Equipment
-
Chemicals: this compound (≥99%), Lithium aluminum hydride (powder, 95%), Anhydrous Diethyl Ether or THF, Distilled Water, 15% (w/v) Sodium Hydroxide solution, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Oven-dried round-bottom flasks, reflux condenser with gas inlet, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice-water bath, inert gas line (N₂/Ar), separatory funnel, rotary evaporator.
Step-by-Step Experimental Protocol
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The Versatility of 4-Methoxybenzonitrile in Advanced Materials Research: A Guide for Scientists
In the dynamic field of material science, the strategic selection of molecular building blocks is paramount to the innovation of next-generation materials. Among the vast arsenal of organic intermediates, 4-Methoxybenzonitrile emerges as a particularly versatile and valuable precursor for a range of advanced materials. Its unique electronic and structural characteristics, stemming from the electron-donating methoxy group and the polar, reactive nitrile functionality, make it an ideal candidate for the synthesis of liquid crystals, high-performance polymers, organic semiconductors, and functionalized metal-organic frameworks (MOFs).
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in material science research. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon these methodologies.
I. Physicochemical Properties and Safety Considerations
Before delving into synthetic applications, a thorough understanding of the properties and handling requirements of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 874-90-8 |
| Molecular Formula | C₈H₇NO |
| Molecular Weight | 133.15 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 57-60 °C |
| Boiling Point | 256-257 °C |
| Solubility | Good solubility in organic solvents |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.[1][2]
II. Application in Liquid Crystal Synthesis
The rigid, rod-like structure inherent to the benzonitrile core makes this compound an excellent starting material for the synthesis of calamitic (rod-shaped) liquid crystals. The methoxy and cyano groups contribute to the necessary dipole moment and polarizability that influence the formation of mesophases, which are crucial for display technologies.[3]
A prominent synthetic route to biphenyl-based liquid crystals, which often exhibit desirable nematic phases, is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Protocol 1: Synthesis of 4-Methoxy-4'-cyanobiphenyl – A Nematic Liquid Crystal Precursor
This protocol details the synthesis of a key intermediate for many nematic liquid crystals, showcasing the utility of a 4-methoxyphenyl derivative in a Suzuki-Miyaura cross-coupling reaction. While this specific protocol starts with 4-methoxyphenylboronic acid, it exemplifies the synthetic strategy for incorporating the 4-methoxyphenyl moiety.
Reaction Scheme:
Figure 1: Synthesis of 4-Methoxy-4'-cyanobiphenyl via Suzuki-Miyaura coupling.
Materials:
-
4-Methoxyphenylboronic acid (1.1 equivalents)
-
4-Bromobenzonitrile (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
250 mL three-necked flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or argon source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-methoxyphenylboronic acid, 4-bromobenzonitrile, and triphenylphosphine.[4]
-
Catalyst Addition: Add palladium(II) acetate to the flask.[4]
-
Solvent and Base Addition: Add toluene (e.g., 80 mL for a 10 mmol scale reaction), followed by a 2 M aqueous solution of potassium carbonate.[4]
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[4]
-
Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.[4]
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.[4]
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) and dry over anhydrous magnesium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-methoxy-4'-cyanobiphenyl.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The liquid crystalline properties, including phase transition temperatures, can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
III. Application in High-Performance Polymers
The nitrile group in this compound can participate in various polymerization reactions, leading to the formation of high-performance polymers such as poly(arylene ether nitrile)s (PAENs). These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries.
Protocol 2: Synthesis of a Poly(arylene ether nitrile) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a PAEN copolymer through nucleophilic aromatic substitution, where a dihydroxy monomer reacts with a dihalobenzonitrile. While this example uses a dichlorobenzonitrile, it illustrates the general principle of incorporating nitrile functionalities into a polymer backbone.
Reaction Scheme:
Figure 2: Synthesis of a Poly(arylene ether nitrile) copolymer.
Materials:
-
Bisphenol A (BPA)
-
2,6-Dichlorobenzonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Hydrochloric acid (dilute)
-
Three-necked flask with a Dean-Stark trap
-
Mechanical stirrer
-
Nitrogen inlet
Procedure:
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add Bisphenol A, 2,6-dichlorobenzonitrile, potassium carbonate, NMP, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux (around 140-150°C) to azeotropically remove the water formed during the reaction with toluene.
-
Polymerization: After the water is removed, slowly distill off the toluene to raise the reaction temperature to around 180-200°C. Maintain this temperature for several hours to allow for polymerization to occur. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Once the desired molecular weight is achieved (monitored by viscosity), cool the reaction mixture and precipitate the polymer by pouring it into a stirred solution of methanol and water.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and then methanol to remove any remaining salts and unreacted monomers. The polymer can be further purified by dissolving it in a suitable solvent and re-precipitating.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of ether and nitrile groups, and by nuclear magnetic resonance (NMR) for detailed structural analysis. The thermal properties, such as glass transition temperature (Tg) and thermal decomposition temperature, can be determined by DSC and thermogravimetric analysis (TGA).
IV. Application in Organic Semiconductors
The electron-withdrawing nature of the nitrile group makes this compound a valuable building block for the synthesis of donor-acceptor (D-A) type organic semiconductors.[5][6] In these materials, the 4-methoxyphenyl moiety can act as an electron-donating unit, while the cyanophenyl group can be part of an electron-accepting unit. This D-A architecture is crucial for tuning the HOMO/LUMO energy levels and facilitating charge separation and transport, which are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
General Synthetic Strategy:
A common approach to synthesize D-A conjugated polymers involves metal-catalyzed cross-coupling reactions, such as the Stille coupling or Suzuki coupling. A monomer containing the 4-methoxyphenyl donor unit would be reacted with a monomer containing an electron-accepting unit that is functionalized with a nitrile group.
Figure 3: General concept for synthesizing a donor-acceptor polymer.
V. Application in Metal-Organic Frameworks (MOFs)
The nitrile group of this compound can be utilized as a functional group on an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These nitrile functionalities can serve multiple purposes within the MOF structure: they can act as coordination sites for metal ions, or they can be post-synthetically modified to introduce other functional groups. The polarity of the nitrile group can also influence the gas and guest molecule adsorption properties of the MOF.
General Synthetic Strategy:
The synthesis of a MOF using a this compound-derived linker would typically involve the solvothermal reaction of a metal salt with the functionalized organic linker. The first step would be to synthesize a suitable linker molecule, for example, by converting the nitrile group of this compound to a carboxylic acid, creating a 4-methoxy-4'-carboxybiphenyl structure through a reaction like the Suzuki coupling followed by hydrolysis of a nitrile group on the other ring.
Figure 4: Conceptual workflow for the synthesis of a MOF with a functionalized linker.
Researchers can explore the vast literature on MOF synthesis and adapt existing procedures for carboxylate-based linkers to their specifically designed this compound-derived linker. The choice of metal salt, solvent, temperature, and reaction time will be critical in determining the final structure and properties of the MOF.
VI. Conclusion
This compound is a highly valuable and versatile building block in material science. Its unique combination of an electron-donating methoxy group and a polar, reactive nitrile group provides a rich platform for the synthesis of a wide array of advanced materials. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable compound in the development of innovative liquid crystals, polymers, organic semiconductors, and metal-organic frameworks. By understanding the underlying chemical principles and experimental nuances, scientists can leverage this compound to push the boundaries of material performance and functionality.
VII. References
-
MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Available at: [Link].
-
ResearchGate. Synthesis and Properties of Polyarylene ether Nitrile Copolymers. Available at: [Link].
-
ResearchGate. Poly(arylene ether nitriles). Available at: [Link].
-
MDPI. Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Available at: [Link].
-
PubMed Central. Constructing Donor-Resonance-Donor Molecules for Acceptor-Free Bipolar Organic Semiconductors. Available at: [Link].
-
Journal of Materials Chemistry A. Mixed-linker strategy for the construction of multifunctional metal–organic frameworks. Available at: [Link].
-
CrystEngComm. Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. Available at: [Link].
-
PubMed Central. The preparation of metal–organic frameworks and their biomedical application. Available at: [Link].
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link].
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].
-
MDPI. Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Available at: [Link].
-
Journal of Materials Chemistry A. Mixed-linker strategy for the construction of multifunctional metal–organic frameworks. Available at: [Link].
-
ResearchGate. The chemistry of bent-core molecules forming nematic liquid crystals. Available at: [Link].
-
ResearchGate. Synthesis of Poly(Arylene Ether Nitriles): Electrophilic Route. Available at: [Link].
-
ResearchGate. (a) The donor–acceptor building blocks, polymerization method, and... Available at: [Link].
-
ResearchGate. a) Common electron donor and electron acceptor building blocks for organic semiconductors. Available at: [Link].
-
PubMed Central. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Available at: [Link].
-
YouTube. Synthesis and Characterization of Functionalized Metal organic Frameworks. Available at: [Link].
-
MDPI. Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Available at: [Link].
-
PubMed. Effect of Donor-Acceptor Substitution on Optoelectronic Properties of Conducting Organic Polymers. Available at: [Link].
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Application Notes and Protocols for Iron and Phenol Co-catalyzed Nitrile Synthesis from Oxime Esters
Introduction: A Rapid and Mild Gateway to Essential Nitriles
The nitrile functional group is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity make it a key component in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditionally, the synthesis of nitriles has often relied on harsh reagents, toxic cyanide sources, or multi-step procedures. This guide details a highly efficient, mild, and rapid iron- and phenol-co-catalyzed method for the synthesis of nitriles from readily accessible oxime esters.[1][2] This innovative protocol, developed by Meng et al., offers a significant advancement in nitrile synthesis, providing a scalable and high-yielding route at room temperature, often within minutes.[1] The use of an inexpensive and environmentally benign iron catalyst makes this method particularly attractive for both academic research and industrial applications.
Mechanistic Insights: A Synergistic Catalytic Cycle
The remarkable efficiency of this transformation is attributed to a synergistic co-catalysis between an iron(III) salt and a phenol derivative. Mechanistic studies suggest the reaction proceeds through a radical-mediated pathway.[1][2] The iron(III) center, acting as a Lewis acid, is believed to coordinate to the oxime ester, facilitating its activation. The phenol co-catalyst is proposed to play a crucial role in promoting the catalytic cycle, potentially through proton transfer or by modulating the redox properties of the iron center.
A plausible catalytic cycle is initiated by the coordination of the iron(III) catalyst to the oxygen atom of the oxime ester. This is followed by a single-electron transfer (SET) from a suitable donor to the activated oxime ester, leading to the formation of an iminyl radical and the release of a carboxylate anion. The iminyl radical then undergoes fragmentation to afford the desired nitrile and a carbon-centered radical. The catalytic cycle is completed by the regeneration of the active iron species.
Caption: Proposed catalytic cycle for the iron and phenol co-catalyzed synthesis of nitriles from oxime esters.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Oxime Esters
The oxime ester starting materials can be readily prepared from the corresponding aldehydes.
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Pyridine (or other suitable base)
-
Acyl chloride or anhydride (e.g., benzoyl chloride) (1.1 equiv)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Oxime Formation: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., pyridine or a mixture of ethanol and water), add hydroxylamine hydrochloride (1.2 equiv). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up (Oxime): If necessary, remove the solvent under reduced pressure. Add water to the residue and extract the oxime with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Esterification: Dissolve the crude oxime in a dry solvent such as dichloromethane under an inert atmosphere. Cool the solution to 0 °C.
-
Add a suitable base (e.g., pyridine or triethylamine) (1.5 equiv) followed by the dropwise addition of the acyl chloride or anhydride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up (Oxime Ester): Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude oxime ester by flash column chromatography on silica gel.
Protocol 2: Iron and Phenol Co-catalyzed Synthesis of Nitriles
This protocol describes the general procedure for the rapid conversion of oxime esters to nitriles.
Materials:
-
Oxime ester (1.0 equiv, typically 0.2 mmol)
-
Iron(III) chloride (FeCl₃) (10 mol%)
-
2,4-Dichlorophenol (10 mol%)
-
Dichloromethane (DCM) (1.0 M solution)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the oxime ester (1.0 equiv), iron(III) chloride (0.10 equiv), and 2,4-dichlorophenol (0.10 equiv).
-
Solvent Addition: Add anhydrous dichloromethane to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude nitrile product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
Caption: A streamlined workflow for the iron and phenol co-catalyzed synthesis of nitriles.
Data Presentation: Substrate Scope and Yields
The iron and phenol co-catalyzed nitrile synthesis exhibits a broad substrate scope, tolerating a variety of functional groups on the aromatic ring of the oxime ester. High to excellent yields are generally obtained.
| Entry | Substrate (Oxime Ester of) | Product | Yield (%) |
| 1 | Benzaldehyde | Benzonitrile | 95 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 98 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 96 |
| 4 | 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 92 |
| 5 | 2-Naphthaldehyde | 2-Naphthonitrile | 94 |
| 6 | Cinnamaldehyde | Cinnamonitrile | 85 |
| 7 | Thiophene-2-carbaldehyde | Thiophene-2-carbonitrile | 90 |
Yields are based on isolated products as reported in the literature.[1]
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Iron(III) chloride is hygroscopic; handle it in a glovebox or use a freshly opened bottle.
-
Substrate Quality: The purity of the oxime ester is crucial. Impurities from the synthesis of the starting material can interfere with the catalytic reaction. Ensure the oxime ester is thoroughly purified before use.
-
Catalyst Activity: The quality of the iron(III) chloride can affect the reaction outcome. Using a high-purity grade is recommended.
-
-
Side Reactions:
-
Hydrolysis: In the presence of water, the oxime ester can hydrolyze back to the oxime. This underscores the importance of anhydrous conditions.
-
Beckmann Rearrangement: While not the primary pathway, under certain conditions, trace amounts of amide byproducts from a competing Beckmann rearrangement might be observed. The mild reaction conditions of this protocol generally suppress this side reaction.
-
-
Expert Tips:
-
Phenol Co-catalyst: While 2,4-dichlorophenol is reported to be highly effective, other electron-deficient phenols can also be used. Screening of the phenol co-catalyst may be necessary for optimizing the reaction for a specific substrate.
-
Scalability: The reaction has been shown to be scalable.[1] When scaling up, efficient stirring is important to ensure proper mixing of the reagents.
-
Conclusion
The iron and phenol co-catalyzed synthesis of nitriles from oxime esters represents a significant advancement in synthetic methodology. Its operational simplicity, mild reaction conditions, high yields, and the use of an inexpensive and environmentally friendly catalyst make it a valuable tool for researchers, scientists, and drug development professionals. By following the detailed protocols and considering the insights provided in this guide, practitioners can reliably and efficiently access a wide range of valuable nitrile compounds.
References
- Meng, H., Gao, S., Luo, M., & Zeng, X. (2019). Iron and Phenol Co‐Catalysis for Rapid Synthesis of Nitriles under Mild Conditions. European Journal of Organic Chemistry, 2019(28), 4617-4623. [Link]
- Meng, H., Luo, M., & Zeng, X. (2019). Method for preparing nitrile.
Sources
Application Notes and Protocols: A Deep Dive into the Chemoenzymatic Synthesis of Nitriles from Natural Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of nitriles is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2][3] Traditional chemical methods for nitrile synthesis often rely on harsh conditions and toxic reagents, such as cyanide salts.[1][3] This guide details a robust and sustainable chemoenzymatic cascade for the synthesis of nitriles from readily available natural aldehydes. This innovative approach leverages the exquisite selectivity of the enzyme aldoxime dehydratase (Oxd) to catalyze the key dehydration step under mild, aqueous conditions, offering a safer and more environmentally benign alternative to conventional methods.[4][5][6][7]
Introduction: The Imperative for Greener Nitrile Synthesis
Nitriles are versatile chemical building blocks, prized for their ability to be transformed into a wide array of functional groups, including amines, amides, and carboxylic acids.[1] However, the classical routes to these valuable compounds are often fraught with challenges, including the use of highly toxic cyanide reagents and the need for stringent safety protocols.[1][3] The principles of green chemistry compel us to seek out safer, more sustainable synthetic strategies.
The chemoenzymatic approach described herein addresses these challenges by employing a two-step, one-pot process that begins with the formation of an aldoxime from a natural aldehyde and hydroxylamine. This intermediate is then converted to the corresponding nitrile by the action of aldoxime dehydratase, a heme-containing enzyme that efficiently catalyzes the dehydration reaction with water as the sole byproduct.[4][6][7] This method is particularly well-suited for the conversion of natural aldehydes, which are abundant and structurally diverse renewable feedstocks.
The Chemoenzymatic Cascade: A Symphony of Chemical and Biological Catalysis
The elegance of this chemoenzymatic strategy lies in its seamless integration of a chemical condensation reaction with a highly specific enzymatic transformation. The overall process can be visualized as a two-stage cascade.
Stage 1: Chemical Formation of Aldoximes
The initial step involves the reaction of a natural aldehyde with hydroxylamine to form the corresponding aldoxime. This reaction is typically carried out under mild conditions and proceeds with high efficiency.[1] To circumvent the inhibitory effect of hydroxylamine on the aldoxime dehydratase enzyme, a biphasic reaction system is often employed.[1] The aldehyde is dissolved in an organic solvent, while the hydroxylamine is in an aqueous phase. The aldoxime intermediate preferentially partitions into the organic phase, which can then be easily separated for the subsequent enzymatic step.
Stage 2: Enzymatic Dehydration by Aldoxime Dehydratase (Oxd)
The heart of this chemoenzymatic process is the aldoxime dehydratase (Oxd) enzyme. This remarkable biocatalyst, belonging to the lyase class of enzymes, contains a heme b prosthetic group within its active site and does not require any external cofactors.[8] The ferrous (Fe²⁺) state of the heme iron is essential for catalytic activity.[5][9] Oxd exhibits broad substrate specificity, accommodating a wide range of aliphatic and aromatic aldoximes.[2]
The catalytic mechanism of Oxd involves the direct coordination of the aldoxime to the heme iron, followed by a concerted dehydration to yield the nitrile product.[9][10] This enzymatic conversion is highly efficient and occurs under mild conditions, typically at or near room temperature and neutral pH.
Visualizing the Workflow: From Aldehyde to Nitrile
Figure 1: A schematic representation of the biphasic chemoenzymatic synthesis of nitriles from natural aldehydes.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for the chemoenzymatic synthesis of two representative nitriles, citronellyl nitrile and cinnamonitrile, from their corresponding natural aldehydes.
Materials and Reagents
-
Aldehydes: Citronellal (≥95%), Cinnamaldehyde (≥98%)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (≥99%)
-
Sodium Carbonate (Na₂CO₃) (≥99.5%)
-
Organic Solvent: n-Hexane or Dichloromethane (DCM) (ACS grade)
-
Buffer: Potassium phosphate buffer (50 mM, pH 7.0)
-
Enzyme: Recombinant E. coli whole cells expressing a suitable aldoxime dehydratase (e.g., OxdAsp from Aspergillus ibericus or OxdF1 from Pseudomonas putida). Alternatively, purified enzyme can be used.
-
General Labware: Round-bottom flasks, magnetic stir bars, separatory funnel, centrifuge and tubes, rotary evaporator, column chromatography setup (silica gel), standard glassware.
-
Analytical Instruments: Gas chromatograph-mass spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol 1: Synthesis of Citronellyl Nitrile from Citronellal
Step 1: Preparation of Reagents
-
50 mM Potassium Phosphate Buffer (pH 7.0): Dissolve 0.87 g of K₂HPO₄ and 0.68 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 7.0 with phosphoric acid or potassium hydroxide if necessary.
-
Aqueous Hydroxylamine Solution: Prepare a solution containing 1.5 equivalents of NH₂OH·HCl and 0.75 equivalents of Na₂CO₃ relative to the starting aldehyde concentration in deionized water. For a 200 mM aldehyde reaction, this corresponds to 300 mM NH₂OH·HCl and 150 mM Na₂CO₃.[1]
Step 2: Aldoxime Formation (Chemical Stage)
-
In a round-bottom flask, dissolve citronellal (e.g., 200 mM) in n-hexane (e.g., 10 mL).
-
Add an equal volume (10 mL) of the aqueous hydroxylamine solution.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours, or until the aldehyde is completely converted to the aldoxime. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Carefully collect the upper organic phase containing the citronellal oxime.
Step 3: Enzymatic Dehydration
-
Prepare a suspension of E. coli whole cells expressing aldoxime dehydratase (e.g., 30 mg/mL wet cell weight) in 50 mM potassium phosphate buffer (pH 7.0).
-
In a clean round-bottom flask, combine the organic phase containing the citronellal oxime with an equal volume of the enzyme suspension.
-
Stir the mixture at room temperature (or a predetermined optimal temperature for the specific enzyme) for 2-24 hours. The reaction progress can be monitored by GC-MS.
-
Upon completion, centrifuge the reaction mixture to separate the organic and aqueous phases and to pellet the whole cells.
Step 4: Product Purification and Analysis
-
Carefully collect the upper organic phase.
-
Wash the organic phase with brine (saturated NaCl solution) and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude citronellyl nitrile can be purified by vacuum distillation or column chromatography on silica gel.[11]
-
Characterize the final product by GC-MS and NMR spectroscopy.
Protocol 2: Synthesis of Cinnamonitrile from Cinnamaldehyde
This protocol follows the same general steps as for citronellyl nitrile, with cinnamaldehyde as the starting material.
Step 1: Aldoxime Formation
-
Dissolve cinnamaldehyde (e.g., 1.0 M) in dichloromethane (DCM).[4]
-
Follow the procedure outlined in Protocol 1, Step 2 to form cinnamaldehyde oxime. A detailed procedure for the preparation of cinnamaldehyde oxime involves dissolving 53.3 g of cinnamaldehyde in a solution of 39.1 g of hydroxylamine sulfate in 79.5 g of water, cooling to 3°C, and then adding a solution of 17.7 g of NaOH in 17.7 g of water. The precipitated oxime can be recrystallized from toluene.[12]
Step 2: Enzymatic Dehydration
-
Use the same enzymatic setup as described in Protocol 1, Step 3. The recombinant OxdAsp from Aspergillus ibericus has been shown to be efficient in converting cinnamaldoxime to cinnamonitrile.[6][7]
Step 3: Purification and Analysis
-
Follow the purification and analysis steps outlined in Protocol 1, Step 4. Cinnamonitrile can be purified by column chromatography.
Data Presentation: Substrate Scope and Reaction Efficiency
The chemoenzymatic synthesis of nitriles is applicable to a wide range of natural aldehydes. The following table summarizes the conversion of several natural aldehydes to their corresponding nitriles, highlighting the versatility of this method.
| Natural Aldehyde | Nitrile Product | Enzyme Source | Reaction Time (h) | Yield (%) | Reference |
| Citronellal | Citronellyl Nitrile | Aspergillus ibericus (OxdAsp) | ~2 | High | [6][7] |
| Cinnamaldehyde | Cinnamonitrile | Aspergillus ibericus (OxdAsp) | ~2 | High | [6][7] |
| Benzaldehyde | Benzonitrile | Pseudomonas putida (OxdF1) | 2 | ~62 (isolated) | [1] |
| Hexanal | Hexanenitrile | Pseudomonas putida (OxdF1) | 2 | ~55 (isolated) | [1] |
| Nonanal | Nonanenitrile | Bacillus sp. OxB-1 (OxdB) | 24 | ~41 (overall) | [13] |
| Furfural | 2-Furonitrile | Pseudomonas putida (OxdF1 mutant) | 1.5 | ~100 (conversion) | [14] |
Mechanistic Insights: The Role of the Heme Cofactor
The catalytic prowess of aldoxime dehydratase is intimately linked to its heme cofactor. The proposed mechanism, supported by spectroscopic and structural studies, involves the following key steps:
Figure 2: A simplified diagram illustrating the key steps in the catalytic mechanism of aldoxime dehydratase.
-
Substrate Binding: The aldoxime substrate coordinates to the ferrous (Fe²⁺) heme iron within the enzyme's active site.[9]
-
Dehydration: A series of proton and electron transfers, facilitated by active site residues, leads to the elimination of a water molecule.[10]
-
Product Release: The newly formed nitrile dissociates from the heme iron, regenerating the active enzyme for another catalytic cycle.
Troubleshooting and Considerations for Optimization
-
Enzyme Inhibition: As mentioned, hydroxylamine can inhibit aldoxime dehydratase. The use of a biphasic system is a highly effective strategy to mitigate this issue.[1]
-
Enzyme Stability: While some aldoxime dehydratases are robust, others may exhibit limited stability under process conditions.[5] The use of whole-cell biocatalysts can often enhance enzyme stability.[15] Immobilization of the enzyme or whole cells is another effective strategy to improve stability and facilitate reuse.[2][16]
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC or GC-MS is crucial for determining the optimal reaction time and preventing potential side reactions.
-
Substrate Scope: While many aldoxime dehydratases have a broad substrate scope, the efficiency of conversion can vary depending on the specific aldehyde. Screening a panel of different Oxd enzymes may be necessary to identify the optimal catalyst for a particular substrate.
Conclusion: A Sustainable Pathway to Valuable Nitriles
The chemoenzymatic synthesis of nitriles from natural aldehydes represents a significant advancement in green chemistry. This approach combines the reliability of chemical synthesis with the unparalleled selectivity and mild operating conditions of enzymatic catalysis. By providing a cyanide-free route to a diverse range of nitriles, this methodology offers a safer, more sustainable, and highly attractive alternative for researchers and professionals in the fields of fine chemical synthesis, drug development, and beyond.
References
- Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021). Semantic Scholar. [Link]
- One-pot synthesis of oxime ethers
- Preparation of cinnamaldehyde oxime. (n.d.). PrepChem.com. [Link]
- Distribution of Aldoxime Dehydratase in Microorganisms. (n.d.). PMC. [Link]
- One-pot synthesis of oxime ethers from cinnamaldehyde crotonaldehyde, hydroxylamine salt, potassium carbonate and alkyl halides. (2018).
- Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021). PMC. [Link]
- Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. (2022).
- Chemo-enzymatic synthesis of nitriles and amides in a biphasic system. (n.d.).
- Chemoenzymatic strategy for synthesizing nitriles from natural aldehyde flavors. (n.d.).
- Semi-Rational Engineering of Aldoxime Dehydratase for Conducting a Chemoenzymatic Sequence to Prepare 2-Furonitrile from Xylose. (2024). ACS Sustainable Resource Management. [Link]
- Aldoxime dehydratases: production, immobilization, and use in multistep processes. (n.d.). PMC. [Link]
- Production technology for preparing citronellyl nitrile from citronellal. (n.d.).
- Process for the manufacture of hydrogenated nitriles. (n.d.).
- Synthetic processes towards nitriles without cyanide: A biocatalytic concept based on dehydration of aldoximes in water. (n.d.).
- Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents. (n.d.). PMC. [Link]
- Cooperative Enhancement of Aldoxime Dehydratase Stability through Whole‐Cell Immobilization and Flow Reactor Integration. (n.d.).
- Aldoxime dehydr
- X-ray Crystal Structure of Michaelis Complex of Aldoxime Dehydr
- Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. (n.d.).
- Aldoxime dehydratases: production, immobilization, and use in multistep processes. (2024).
- Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021).
- Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzym
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Enzymatic properties of a non-classical aldoxime dehydratase capable of producing alkyl and arylalkyl nitriles. (2023).
- Enzymatic properties of a non-classical aldoxime dehydratase capable of producing alkyl and arylalkyl nitriles. (2023). PubMed. [Link]
- Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in W
- Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. (n.d.). Journal UIN Jakarta. [Link]
- Aldoxime dehydratases: production, immobilization and use in multistep processes. (n.d.). VBN. [Link]
- An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. (2020).
- Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. (2021). RSC Publishing. [Link]
- The classical approach for nitrile synthesis from aldehydes.. (n.d.).
- Synthesis of fragrances, such as citronellyl nitrile, using whole cells.... (n.d.).
- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. (n.d.).
- Citronellyl Nitrile. (n.d.). Foreverest Resources Ltd.. [Link]
- One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. [Link]
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
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- 3. researchgate.net [researchgate.net]
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- 7. Enzymatic properties of a non-classical aldoxime dehydratase capable of producing alkyl and arylalkyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. X-ray Crystal Structure of Michaelis Complex of Aldoxime Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzonitrile Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and ensure the highest quality and yield of their product. This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] This document provides in-depth, field-proven insights to help you navigate the complexities of its synthesis.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several reliable methods. The choice of a particular route often depends on the available starting materials, scale of the reaction, and desired purity. The three most common and well-established strategies are:
-
One-Pot Synthesis from 4-Methoxybenzaldehyde: This is a highly efficient and popular method that proceeds via an aldoxime intermediate. The aldehyde is reacted with hydroxylamine hydrochloride, and the resulting oxime is subsequently dehydrated in the same pot to yield the nitrile.[4][5] This method is favored for its operational simplicity and often high yields.
-
Palladium-Catalyzed Cyanation of 4-Haloanisoles: A modern and versatile approach, this cross-coupling reaction is suitable for starting materials like 4-bromoanisole or 4-chloroanisole. It offers excellent functional group tolerance but requires careful optimization of the catalyst system and reaction conditions.[6][7]
-
The Sandmeyer Reaction from 4-Methoxyaniline: A classic and robust method for introducing a cyano group onto an aromatic ring. It involves the diazotization of 4-methoxyaniline followed by a copper(I) cyanide-mediated conversion of the diazonium salt to the nitrile.[8][9]
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Route 1: One-Pot Synthesis from 4-Methoxybenzaldehyde
This method involves the formation of an aldoxime from 4-methoxybenzaldehyde and hydroxylamine, followed by in-situ dehydration to the nitrile.[10][11]
Question 1: My yield of this compound is consistently low, and I observe unreacted starting material. What's going wrong?
Answer:
Low conversion in this one-pot synthesis often points to incomplete formation of the aldoxime intermediate or inefficient dehydration.
-
Potential Cause 1: Suboptimal pH for Oxime Formation. The initial reaction between the aldehyde and hydroxylamine hydrochloride is pH-sensitive. The presence of a base is often required to free the hydroxylamine from its hydrochloride salt.
-
Potential Cause 2: Ineffective Dehydrating Agent. The second step, the dehydration of the aldoxime, is critical. If the dehydrating agent is weak or used in insufficient amounts, the reaction will stall at the oxime stage.
-
Solution: A variety of dehydrating agents can be employed. Thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride are effective but can be harsh.[5][13] For milder conditions, consider using reagents like silica gel or anhydrous sodium sulfate, especially in combination with microwave irradiation.[11][12][14]
-
-
Potential Cause 3: Inadequate Reaction Temperature or Time. Both steps of this one-pot synthesis require sufficient thermal energy to proceed at a reasonable rate.
-
Solution: If you are running the reaction at room temperature, consider gentle heating (e.g., 70-80 °C).[4][11] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[12][15] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question 2: I'm observing a significant amount of 4-methoxybenzamide as a byproduct. How can I prevent its formation?
Answer:
The formation of 4-methoxybenzamide suggests that the intermediate aldoxime is undergoing a Beckmann rearrangement or that the final nitrile product is being hydrolyzed.
-
Potential Cause: Harsh Reaction Conditions. Strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures, can lead to the hydrolysis of the nitrile group to an amide.[16][17]
-
Solution:
-
Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. The use of anhydrous sodium sulfate can help to scavenge any moisture present.[12][14]
-
Moderate the Temperature: Avoid excessive heating. If using conventional heating, maintain a moderate temperature and monitor the reaction closely.
-
Careful Choice of Reagents: Some dehydrating agents or catalysts can promote amide formation. If you are using a strong acid, consider switching to a milder, heterogeneous catalyst like silica gel.[11]
-
-
Route 2: Palladium-Catalyzed Cyanation
This route typically employs a palladium catalyst to couple an aryl halide (e.g., 4-bromoanisole) with a cyanide source.[6]
Question 3: My palladium-catalyzed cyanation reaction is sluggish or fails completely. What are the likely causes?
Answer:
Failures in palladium-catalyzed cross-coupling reactions are often related to catalyst deactivation or suboptimal reaction parameters.
-
Potential Cause 1: Catalyst Poisoning by Cyanide. Cyanide ions can strongly coordinate to the palladium center, leading to catalyst deactivation.[7]
-
Solution:
-
Choice of Cyanide Source: Instead of highly soluble and toxic sources like KCN or NaCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7][18] These are less toxic and their lower solubility can help maintain a low concentration of free cyanide in the solution, minimizing catalyst poisoning.
-
Ligand Selection: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands can protect the palladium center and facilitate the catalytic cycle.
-
-
-
Potential Cause 2: Inactive Catalyst or Improper Pre-catalyst Activation. The active catalytic species may not be forming efficiently.
-
Solution: Using a pre-formed palladium catalyst (precatalyst) can often lead to more reproducible results.[19] Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
-
-
Potential Cause 3: Poor Substrate Reactivity. Aryl chlorides are generally less reactive than aryl bromides or iodides in this type of coupling.
-
Solution: If you are using an aryl chloride, you may need to use a more active catalyst system, higher catalyst loading, or higher reaction temperatures.
-
Route 3: The Sandmeyer Reaction
This classic transformation involves the conversion of 4-methoxyaniline to a diazonium salt, followed by reaction with copper(I) cyanide.[9][20]
Question 4: The yield of my Sandmeyer reaction is low, and I'm getting a lot of tar-like byproducts. How can I improve this?
Answer:
The Sandmeyer reaction's success hinges on the stability of the intermediate diazonium salt and the controlled nature of its decomposition.
-
Potential Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are thermally unstable and can decompose before they have a chance to react with the copper cyanide.
-
Solution: The diazotization step (reaction of the aniline with a nitrite source, typically sodium nitrite in the presence of a strong acid) must be carried out at low temperatures, usually between 0 and 5 °C.[8] Maintain this low temperature throughout the formation of the diazonium salt and during its addition to the copper cyanide solution.
-
-
Potential Cause 2: Uncontrolled Radical Reactions. The reaction of the diazonium salt with copper(I) cyanide proceeds through a radical mechanism.[9] If not properly controlled, this can lead to the formation of polymeric or tarry byproducts.
-
Solution:
-
Slow and Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This helps to control the rate of reaction and dissipate any heat generated.
-
Ensure Homogeneity: Vigorous stirring is important to ensure that the reactants are well-mixed.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most "green" or environmentally friendly?
A1: The one-pot synthesis from 4-methoxybenzaldehyde, especially when using a recyclable heterogeneous catalyst like silica gel and minimizing solvent use (or using a solvent-free approach with microwave irradiation), is generally considered a greener alternative.[11][12] It avoids the use of heavy metals like palladium and the highly toxic cyanide salts often used in other methods.
Q2: What are the primary safety concerns when synthesizing this compound?
A2: The main safety concerns are associated with the reagents used:
-
Cyanide Sources: Metal cyanides (KCN, NaCN, Zn(CN)₂) are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide antidote kit readily available. Potassium hexacyanoferrate(II) is a much safer alternative.[7]
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[8]
-
Reagents like Thionyl Chloride: These are corrosive and react violently with water. Handle with care in a fume hood.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, any intermediates (like the aldoxime), and the final product. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress.
Q4: What is the best method for purifying the final this compound product?
A4: this compound is a solid at room temperature.[21] The most common purification methods are:
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system might be aqueous ethanol or a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane).
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography can be used.
Data & Protocols
Table 1: Comparison of Synthetic Routes for this compound
| Feature | One-Pot from Aldehyde | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Starting Material | 4-Methoxybenzaldehyde | 4-Bromoanisole, 4-Chloroanisole | 4-Methoxyaniline |
| Key Reagents | Hydroxylamine HCl, Dehydrating agent | Palladium catalyst, Cyanide source | NaNO₂, HCl, CuCN |
| Typical Yields | Good to Excellent (often >80%)[5] | Good to Excellent (can be >90%)[6] | Moderate to Good (60-80%) |
| Advantages | High atom economy, operational simplicity, often milder conditions.[4][11] | Broad substrate scope, high functional group tolerance.[7] | Well-established, robust, uses inexpensive starting materials.[9] |
| Disadvantages | May require optimization of dehydration step. | Expensive catalyst, potential for catalyst poisoning, toxic cyanide source.[7] | Thermally unstable intermediate, potential for side reactions, use of CuCN.[8] |
Experimental Protocol: One-Pot Synthesis from 4-Methoxybenzaldehyde
This protocol is an illustrative example based on common literature procedures.[5][11][14] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1 equivalent).
-
Reagents: Add an appropriate solvent (e.g., ethanol, DMF, or perform solvent-free). Add hydroxylamine hydrochloride (1.1 - 1.5 equivalents) and a mild base like sodium bicarbonate (1.5 - 2 equivalents).[10][14]
-
Oxime Formation: Stir the mixture at room temperature or with gentle heating (e.g., 70 °C) for 1-2 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Dehydration: Add the dehydrating agent (e.g., anhydrous sodium sulfate for microwave conditions, or slowly add thionyl chloride at a controlled temperature).
-
Reaction: Heat the mixture (e.g., under reflux or using microwave irradiation at a set power and temperature) for 2-6 hours. Monitor the reaction by TLC for the formation of this compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Quench the reaction mixture carefully with cold water or an ice bath.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
Troubleshooting Workflow for Low Yield in One-Pot Synthesis
Caption: A workflow diagram for diagnosing and solving low yield issues.
References
- Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media.
- Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. ACS Publications.
- Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.
- Understanding this compound: Properties, Synthesis, and Market Demand.
- Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. ResearchGate.
- Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH).
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. ResearchGate.
- One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from.... ResearchGate.
- MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from.... ResearchGate.
- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
- The Role of this compound in Modern Pharmaceutical Synthesis.
- Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.
- Sandmeyer reaction. Wikipedia.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH).
- Reactions of Nitriles. Chemistry Steps.
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate.
- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
- 20.7 Chemistry of Nitriles. OpenStax.
- Nitrile Synthesis. Química Orgánica.
- A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie.
- This compound. PubChem.
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Sandmeyer Reaction. YouTube.
- The Sandmeyer Reactions. Chad's Prep.
- p-NITROBENZONITRILE. Organic Syntheses Procedure.
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- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Sandmeyer Reaction [organic-chemistry.org]
- 21. This compound 99 874-90-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Methoxybenzonitrile
Welcome to the technical support center for the synthesis of 4-Methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve your synthetic yield and purity. This resource is built on established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1][2]
Introduction
This compound (also known as p-anisonitrile) is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide will explore the most common synthetic methods and provide practical solutions to overcome frequently encountered obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and disadvantages. The most common routes include:
-
Sandmeyer Reaction of 4-Methoxyaniline: This classic method involves the diazotization of 4-methoxyaniline followed by a copper(I) cyanide-catalyzed cyanation.[3][4][5] It is a widely used and well-understood reaction.
-
Nucleophilic Aromatic Substitution (SNAr) of 4-Chlorobenzonitrile or 4-Bromobenzonitrile: This method involves the displacement of a halide with a methoxide source. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack.[6][7]
-
Synthesis from 4-Methoxybenzaldehyde: This can be achieved through a one-pot reaction involving the formation of an oxime intermediate followed by dehydration.[8][9][10]
-
Dehydration of 4-Methoxybenzamide: The dehydration of the corresponding amide, often using reagents like phosphorus pentoxide or thionyl chloride, yields the nitrile.[11]
-
Palladium-Catalyzed Cyanation of 4-Bromoanisole or 4-Chloroanisole: Modern cross-coupling methods offer a versatile route with good functional group tolerance, using a palladium catalyst and a cyanide source like zinc cyanide or potassium ferrocyanide.[12][13][14][15]
Q2: What are the key safety precautions when working with cyanides?
Cyanide compounds are highly toxic and require strict safety protocols.[16][17][18][19][20]
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a properly functioning chemical fume hood.[16][17][18]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double-glove with nitrile gloves.[16][18]
-
Preventing HCN Gas Formation: Avoid contact of cyanide salts with acids, as this will generate highly toxic and flammable hydrogen cyanide (HCN) gas.[16][17] Maintain basic conditions (pH > 10) for cyanide solutions and waste.[18]
-
Emergency Preparedness: Ensure an emergency plan is in place and that all lab personnel are aware of it. An eyewash station and safety shower must be readily accessible.[17][19] Never work alone when handling cyanides.[16][18]
-
Waste Disposal: Dispose of all cyanide-containing waste as hazardous waste according to your institution's guidelines.[19]
Troubleshooting Guides by Synthetic Method
Method 1: Sandmeyer Reaction of 4-Methoxyaniline
The Sandmeyer reaction is a robust method but requires careful control of reaction conditions to achieve high yields.
Q: Why is my yield of this compound consistently low?
Possible Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical first step and is highly temperature-dependent.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Ensure the temperature of the reaction mixture is maintained between 0-5 °C during the addition of sodium nitrite.[3] Use an ice-salt bath for better temperature control.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to prevent localized warming and decomposition of the diazonium salt.
-
Check for Excess Nitrous Acid: After the addition of sodium nitrite, test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid, confirming the completion of diazotization. If the test is negative, add a small amount of additional sodium nitrite solution.
-
Possible Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures or in the presence of light.
-
Troubleshooting Steps:
-
Use Immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.
-
Protect from Light: While not always critical, protecting the reaction from direct light can sometimes be beneficial.
-
Possible Cause 3: Inefficient Cyanation. The displacement of the diazonium group with cyanide requires an active copper(I) cyanide catalyst.
-
Troubleshooting Steps:
-
Catalyst Quality: Use high-quality, freshly prepared or properly stored copper(I) cyanide. The color should be off-white or light tan; a green or blue color indicates oxidation to copper(II), which is less effective.
-
Neutralization: Before adding the diazonium salt solution to the copper(I) cyanide solution, ensure the diazonium salt solution is neutralized carefully, as the cyanation step is typically carried out under neutral or slightly basic conditions.
-
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 4-methoxyaniline in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[3] Stir for an additional 15-20 minutes after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[3] Cool the mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Method 2: Nucleophilic Aromatic Substitution of 4-Halobenzonitrile
This method is attractive due to the commercial availability of starting materials like 4-chlorobenzonitrile.[21]
Q: My SNAr reaction is not going to completion. What can I do?
Possible Cause 1: Insufficiently Strong Base or Nucleophile. The reaction requires a strong base to deprotonate the methanol to form the methoxide nucleophile.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Sodium methoxide can also be used directly.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the strong base and the nucleophile. Use dry solvents and glassware.
-
Possible Cause 2: Low Reaction Temperature. Nucleophilic aromatic substitution often requires elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction is sluggish at room temperature, consider heating the reaction mixture. The optimal temperature will depend on the solvent and the specific substrate.
-
Microwave Irradiation: In some cases, microwave-assisted heating can significantly reduce reaction times and improve yields.
-
Q: I am observing the formation of side products. How can I minimize them?
Possible Cause: Hydrolysis of the Nitrile Group. Under harsh basic conditions and elevated temperatures, the nitrile group can be susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[22]
-
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.
-
Stoichiometry of Base: Use the minimum effective amount of base to avoid promoting side reactions.
-
Data Presentation: Comparison of Starting Materials for SNAr
| Starting Material | Relative Reactivity | Typical Reaction Conditions |
| 4-Fluorobenzonitrile | Highest | Milder conditions, lower temperatures |
| 4-Chlorobenzonitrile | Intermediate | Moderate to high temperatures |
| 4-Bromobenzonitrile | Lowest | Higher temperatures, longer reaction times |
Method 3: Synthesis from 4-Methoxybenzaldehyde
This "one-pot" method can be very efficient, with reported yields above 90%.[10]
Q: The dehydration of the intermediate oxime is incomplete. How can I improve this step?
Possible Cause 1: Ineffective Dehydrating Agent. The choice and amount of the dehydrating agent are crucial for the conversion of the oxime to the nitrile.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: Common dehydrating agents for this transformation include thionyl chloride, phosphorus oxychloride, and trifluoroacetic anhydride.[10] Select a suitable agent based on your experimental setup and substrate compatibility.
-
Stoichiometry: Ensure an adequate molar ratio of the dehydrating agent to the starting aldehyde. A common ratio is 1.5 to 3 equivalents of the dehydrating agent.[10]
-
Possible Cause 2: Suboptimal Reaction Temperature. The dehydration step may require specific temperature control.
-
Troubleshooting Steps:
-
Temperature Control: The optimal temperature can range from -10 °C to 40 °C depending on the dehydrating agent used.[10] Follow literature procedures for the specific reagent you are using.
-
Visualization: One-Pot Synthesis from 4-Methoxybenzaldehyde
Caption: One-pot synthesis of this compound.
Method 4: Palladium-Catalyzed Cyanation
This modern approach offers high yields and excellent functional group tolerance.[12][13][14][15]
Q: My palladium-catalyzed cyanation reaction is not working. What are the common pitfalls?
Possible Cause 1: Catalyst Poisoning. Cyanide ions can poison the palladium catalyst, leading to deactivation.[15]
-
Troubleshooting Steps:
-
Choice of Cyanide Source: Use a less toxic and less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[12][15] These release cyanide ions slowly, minimizing catalyst poisoning.
-
Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and bulky ligands often give better results.
-
Catalyst Precursor: Using a pre-formed palladium catalyst (precatalyst) can sometimes be more effective than generating the active catalyst in situ.[12]
-
Possible Cause 2: Incomplete Reaction. The reaction may not go to completion due to suboptimal conditions.
-
Troubleshooting Steps:
-
Solvent and Temperature: The choice of solvent and reaction temperature is crucial. Aprotic polar solvents like DMF, DMAc, or dioxane are commonly used.[14] The reaction may require heating.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Visualization: Troubleshooting Low Yield in Synthesis
Caption: General troubleshooting workflow for low yield.
References
- University of Illinois, Division of Research Safety. (2014, March 24). Cyanides.
- Aydonat, S., Campagna, D., Göstl, R., et al. (n.d.). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... ResearchGate.
- Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts.
- University of Houston. (n.d.). Standard Operating Procedure for Cyanide Salts.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Aydonat, S., Campagna, D., Göstl, R., et al. (n.d.). MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... ResearchGate.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). This compound: Bridging Agrochemicals and Fine Chemical Production.
- American Chemical Society Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Angewandte Chemie International Edition. (2013, August 13). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.
- Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
- National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Semantic Scholar. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- ResearchGate. (2018, September 17). A General Electrochemical Strategy for Sandmeyer Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- National Institutes of Health. (n.d.). 4-Methoxybenzamide.
- National Institutes of Health. (n.d.). This compound.
- ResearchGate. (2015, June 23). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.
- National Institutes of Health. (n.d.). 4-Chlorobenzonitrile.
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in 4-Methoxybenzonitrile and their removal
Welcome to the technical support center for 4-Methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during experimental work. The following sections provide in-depth answers to frequently asked questions and step-by-step protocols for impurity removal, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound (also known as p-anisonitrile) is almost entirely dependent on its synthetic route.[1] The most prevalent commercial syntheses start from 4-methoxybenzaldehyde or involve transformations of related p-substituted anisole derivatives.[2][3] Consequently, the most common impurities are unreacted starting materials, intermediates, and side-products from these reactions.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Structure | Origin / Reason for Presence | Physical Properties |
|---|---|---|---|
| 4-Methoxybenzaldehyde | CH₃OC₆H₄CHO | Unreacted starting material from syntheses involving the dehydration of the corresponding oxime.[2] | Liquid, BP: 248 °C.[4] |
| 4-Methoxybenzoic Acid | CH₃OC₆H₄COOH | Over-oxidation of 4-methoxybenzaldehyde during synthesis or hydrolysis of the nitrile group.[5][6] | Solid, MP: 184-185 °C. Acidic. |
| 4-Methoxybenzamide | CH₃OC₆H₄CONH₂ | Incomplete dehydration of the amide to the nitrile, or partial hydrolysis of the final product.[7] | Solid, MP: 165-167 °C. |
| 4-Hydroxybenzonitrile | HOC₆H₄CN | Demethylation of the methoxy group under harsh acidic or thermal conditions.[8] | Solid, MP: 111-113 °C. Phenolic (weakly acidic). |
Q2: What is the best initial step to assess the purity of my this compound sample?
The most effective first step is to run a simple Thin Layer Chromatography (TLC) analysis. Spot your crude material alongside the starting materials used in your synthesis (if available). This will quickly reveal the presence of unreacted starting materials and give you a qualitative idea of the number of impurities.
Following TLC, obtaining a proton NMR (¹H NMR) spectrum is highly recommended. The spectrum of pure this compound is very distinct. Impurities like the starting aldehyde will show a characteristic aldehyde proton peak (~9.8 ppm), while the carboxylic acid will have a broad acidic proton peak (>10 ppm).
Q3: My TLC shows multiple spots. Is there a single purification method that can remove all impurities at once?
While a single method might not guarantee 100% purity, recrystallization is the most powerful and broadly effective first-line technique for purifying solid compounds like this compound (MP: 57-59 °C).[9] It is highly effective at removing impurities with different solubility profiles. However, if you have significant amounts of acidic or basic impurities, a preliminary acid/base workup (liquid-liquid extraction) before recrystallization is far more efficient.
The general workflow for purification should be guided by the nature of the impurities identified.
Caption: Decision workflow for purifying this compound.
Part 2: Troubleshooting Guides & Protocols
Issue 1: My sample is contaminated with 4-methoxybenzoic acid.
Causality: The presence of this acidic impurity makes a simple recrystallization less effective, as it may co-crystallize or trap mother liquor. The most efficient removal strategy leverages the acidic nature of the carboxylic acid group by converting it into a water-soluble salt.[10]
Solution: Perform an extractive workup with a mild aqueous base.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Expert Insight: NaHCO₃ is a weak base, sufficient to deprotonate the carboxylic acid (pKa ~4.5) but not strong enough to significantly affect any weakly acidic phenolic impurities like 4-hydroxybenzonitrile (pKa ~7.9).
-
-
Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to vent pressure (CO₂ is evolved). Shake gently for 1-2 minutes with periodic venting. Allow the layers to separate completely.
-
Drain Layers: Drain the lower aqueous layer, which now contains the sodium 4-methoxybenzoate salt.
-
Repeat: Repeat the wash (steps 2-4) with a fresh portion of NaHCO₃ solution to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified neutral product.
Sources
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- 4. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 7. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 4-Methoxybenzonitrile
Welcome to the technical support center for the crystallization of 4-methoxybenzonitrile (also known as p-anisonitrile or 4-cyanoanisole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles, enabling you to make informed decisions and effectively troubleshoot your crystallization processes.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the key physical properties of this compound that I should be aware of before starting a crystallization?
A1: Understanding the fundamental physical properties of this compound is crucial for designing a successful crystallization protocol. Key parameters include:
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [Chem-Impex, 2024][1] |
| Melting Point | 57-60 °C | [Sigma-Aldrich, 2024; Chem-Impex, 2024][1][2] |
| Boiling Point | 256-257 °C (at 760 mmHg) | [Sigma-Aldrich, 2024; Chem-Impex, 2024][1][2] |
| Molecular Weight | 133.15 g/mol | [PubChem, 2024][3] |
The relatively low melting point of this compound is a critical factor to consider, particularly when selecting a crystallization solvent, as it can be prone to "oiling out" if the solvent's boiling point is too high.
Solvent Selection and Protocols
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The choice of solvent is the most critical step in developing a robust crystallization process.[4] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for high recovery of the purified compound.
Based on available data, the solubility of this compound in various common laboratory solvents at 25°C is summarized below. This table can serve as a starting point for your solvent screening.
| Solvent | Solubility at 25°C (g/L) | Polarity | Key Considerations |
| Methanol | 111.21 | Polar Protic | Good solubility at room temperature may lead to lower recovery unless very cold temperatures are used. |
| Ethanol | 78.2 | Polar Protic | Similar to methanol, a good solvent for dissolving the compound, but cooling efficiency is key for yield. |
| Isopropanol | 49.86 | Polar Protic | Lower room temperature solubility than methanol or ethanol, potentially offering a better yield upon cooling. |
| Ethyl Acetate | 235.48 | Polar Aprotic | High solubility suggests it may be a good "solvent" component in a mixed-solvent system. |
| Toluene | 78.45 | Non-polar | Aromatic nature can lead to good solubility, especially when hot. |
| Hexane | 11.07 | Non-polar | Low solubility at room temperature makes it a potential "anti-solvent" or a good choice for washing crystals. |
| Water | 3.0 | Polar Protic | Very low solubility, making it an excellent anti-solvent when used with a miscible organic solvent like ethanol or methanol.[5] |
Source: [Scifinder, 2024][6]
Workflow for Solvent Selection:
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Q3: Can you provide a detailed experimental protocol for the recrystallization of this compound?
A3: The following protocol is a robust starting point and can be adapted based on your specific purity requirements and the results of your solvent screening. A mixed solvent system of ethanol and water is often effective for compounds with moderate polarity like this compound.
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of ethanol required to create a slurry.
-
Heat the mixture to boiling with gentle stirring. Continue to add hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel.
-
Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the insoluble impurities.[4]
-
-
Crystallization:
-
To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
If the cloudiness persists upon swirling, add a few drops of hot ethanol until the solution is clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.[4]
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be spread on a watch glass or placed in a desiccator.
-
Troubleshooting Guide
Q4: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. [Mettler-Toledo, n.d.][7] This is a common issue with compounds that have relatively low melting points, such as this compound (m.p. 57-60 °C).
Causality:
-
High Supersaturation: The solution is too concentrated, causing the solute to come out of solution at a temperature above its melting point.
-
Solvent Boiling Point is Too High: If the boiling point of the solvent is significantly higher than the melting point of the solute, the solute may melt before it dissolves and then separate as an oil upon cooling.
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which provides more time for the molecules to arrange themselves into a crystal lattice.
-
Change Solvent System:
-
Choose a solvent with a lower boiling point.
-
For a mixed-solvent system, add more of the "good" solvent (in which the compound is more soluble) before cooling.
-
Q5: No crystals are forming even after the solution has cooled. What should I do?
A5: The absence of crystal formation is typically due to either insufficient supersaturation or a kinetic barrier to nucleation.
Causality:
-
Too Much Solvent: The most common reason for crystallization failure is using an excessive amount of solvent, meaning the solution is not saturated at the lower temperature.[4]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.
Troubleshooting Steps to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create microscopic scratches on the glass that serve as nucleation sites.
-
Seeding: Add a single, small crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration. Then, allow the solution to cool again.
-
Flash Cooling: Briefly cool the solution in a dry ice/acetone bath to induce rapid nucleation. Once small crystals are observed, allow the solution to warm to room temperature and then cool slowly as intended.
Troubleshooting Flowchart:
Caption: A troubleshooting guide for common crystallization issues.
Q6: My final product has a low yield. What are the likely causes and how can I improve it?
A6: A low recovery of crystalline material can be attributed to several factors throughout the crystallization process.
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in a lower yield.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will redissolve the product.
Optimization Strategies:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystallization.
-
Thorough Cooling: Maximize the cooling time in an ice bath to ensure as much product as possible crystallizes out of the solution.
-
Use Ice-Cold Washing Solvent: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to have very low solubility.
References
- Mettler-Toledo. (n.d.). Recrystallization Step by Step Guide.
- PubChem. (2024). This compound. National Center for Biotechnology Information.
- Scifinder. (2024). Solubility data for this compound. (Requires subscription).
- University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Department of Chemistry.
- PubChem. (2024). 4-Hydroxy-3-methoxybenzonitrile. National Center for Biotechnology Information.
- ChemBK. (2024). This compound.
- ResearchGate. (2017). RECRYSTALLIZATION.
- Alzchem Group. (n.d.). This compound.
- NIST. (n.d.). Benzonitrile, 4-methoxy-.
- PubChem. (2024). This compound. National Center for Biotechnology Information.
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
Sources
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- 2. 4-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 6. scent.vn [scent.vn]
- 7. mt.com [mt.com]
How to prevent oiling out during 4-Methoxybenzonitrile recrystallization
Welcome to the technical support center for the purification of 4-Methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges during the recrystallization of this compound. Here, we address common issues, with a particular focus on preventing the frustrating phenomenon of "oiling out," providing you with the expertise and practical steps to achieve high-purity crystalline product.
Understanding this compound: Key Properties for Recrystallization
A successful recrystallization hinges on understanding the physicochemical properties of the compound. For this compound, the following data are critical:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Appearance | White to pale cream crystalline powder | [1][3] |
| Melting Point | 55-62 °C | [1][3][4] |
| Boiling Point | 256-257 °C at 760 mmHg | [1][4] |
| Solubility | Insoluble in cold water, soluble in hot water and ethanol.[5] Good solubility in organic solvents.[1] |
The relatively low melting point of this compound is a key factor to consider, as it is a primary reason for oiling out during recrystallization.[6][7]
Troubleshooting Guide: Oiling Out and Other Recrystallization Challenges
This section is structured in a question-and-answer format to directly address the common problems encountered during the recrystallization of this compound.
FAQ 1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an "oil") rather than a solid crystalline material upon cooling.[6][8] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[7] For this compound, with its melting point in the range of 55-62 °C, this is a common issue, especially if using higher-boiling point solvents. The formation of an oil is undesirable as it tends to trap impurities, defeating the purpose of recrystallization.[6][7]
Immediate Corrective Actions:
-
Re-heat and Add More Solvent: If your compound has oiled out, reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation point. Allow the solution to cool slowly again.[6][9]
-
Lower the Crystallization Temperature: The goal is for the solution to become saturated at a temperature below the compound's melting point. This can be achieved by using a larger volume of solvent or by choosing a solvent with a lower boiling point.[10]
-
Induce Crystallization Above the Melting Point: Before the solution cools to the melting point of this compound, try to induce crystallization. This can be done by:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[10][11]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution once it has cooled slightly. This "seed" crystal provides a template for other molecules to crystallize upon.[10][12]
-
Logical Flow for Preventing Oiling Out
Caption: Troubleshooting workflow for oiling out.
FAQ 2: What is the best solvent system for the recrystallization of this compound?
Answer: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures.[10] For aromatic nitriles like this compound, alcohols are often a good starting point.[10][11]
-
Single Solvent System: Ethanol or isopropanol can be effective. Given that this compound is soluble in hot ethanol and less so in cold, this is a primary candidate.[5]
-
Mixed Solvent System: A mixed solvent system can provide more precise control over solubility. A common approach for aromatic compounds is to use a pair of miscible solvents where the compound is soluble in one (the "good" solvent) and insoluble in the other (the "bad" solvent).[10][13]
Experimental Protocol: Recrystallization of this compound using an Ethanol/Water System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until you observe a faint, persistent turbidity (cloudiness). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.[11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely.
FAQ 3: My crystal yield is very low. How can I improve it?
Answer: Low recovery can be due to several factors. Here are some ways to improve your yield:
-
Use the Minimum Amount of Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[13]
-
Ensure Complete Cooling: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize precipitation.[10]
-
Prevent Premature Crystallization: If crystals form too quickly during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated.
-
Solvent Choice: A solvent that is too effective at dissolving the compound, even at low temperatures, will lead to low recovery.[10] You may need to experiment with different solvent systems.
Workflow for Optimizing Recrystallization Yield
Caption: Steps to improve recrystallization yield.
FAQ 4: My final product is still impure. What can I do?
Answer: If impurities are still present after recrystallization, consider the following:
-
Rate of Cooling: Rapid cooling can trap impurities within the crystal lattice.[6] Ensure a slow cooling process.
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[9] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[6]
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity.[7]
References
- PubChem. (n.d.). This compound.
- ChemBK. (n.d.). This compound.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ChemSynthesis. (2025, May 20). This compound.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Chemsrc. (2025, August 21). This compound.
- Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- NIST. (n.d.). Benzonitrile, 4-methoxy-.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- UGC. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- MDPI. (n.d.). Insight into the Nucleation Mechanism of p-Methoxybenzoic Acid in Ethanol-Water System from Metastable Zone Width.
Sources
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- 2. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Grignard Reactions with 4-Methoxybenzonitrile
Welcome to the technical support center for troubleshooting Grignard reactions involving 4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose and resolve common side reactions and experimental challenges.
Introduction: The Challenge of Precision with this compound
The reaction of a Grignard reagent with this compound to form a ketone is a powerful tool for creating valuable molecular scaffolds. However, the inherent reactivity of the Grignard reagent, coupled with the electronic properties of the methoxy-substituted aromatic nitrile, can lead to a variety of side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is very low, and I'm recovering a lot of my starting this compound. What's going wrong?
This is a common issue that often points to problems with the Grignard reagent itself or the reaction conditions.
Possible Cause 1: Inactive Grignard Reagent
The Grignard reagent is highly sensitive to moisture and air.[1][2] Any protic source will quench the reagent, rendering it inactive.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).[3]
-
Solvent Quality: Use freshly distilled, anhydrous solvents (typically diethyl ether or THF). Ether solvents are crucial as they solvate and stabilize the Grignard reagent.[4]
-
Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide.[1] This layer must be disrupted to initiate the reaction.
-
Activation Protocol:
-
-
Possible Cause 2: Slow Reaction Kinetics
The addition of Grignard reagents to nitriles can be slower than their addition to more reactive carbonyls like aldehydes or ketones.[6] The electron-donating effect of the para-methoxy group can further decrease the electrophilicity of the nitrile carbon, potentially slowing the reaction.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: After the initial addition of the Grignard reagent, consider allowing the reaction to stir at room temperature for a longer period or gently refluxing the mixture to drive the reaction to completion.
-
Use of Co-solvents: Adding a higher-boiling co-solvent like toluene to diethyl ether can increase the reaction temperature and sometimes improve yields.[7]
-
Catalysis: The addition of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can activate the nitrile group towards nucleophilic attack and significantly improve reaction rates and yields, even at lower temperatures.[8]
-
FAQ 2: I'm observing a significant amount of a hydrocarbon byproduct corresponding to my Grignard reagent (e.g., benzene if using Phenylmagnesium bromide). Why?
This indicates that your Grignard reagent is acting as a base rather than a nucleophile.
Possible Cause: Acidic Protons in the System
The most common cause is the presence of water, as mentioned in FAQ 1. However, other acidic protons can also be the culprit.
-
Troubleshooting:
-
Re-verify Anhydrous Conditions: Double-check all sources of potential moisture.
-
Check Starting Material Purity: Ensure the this compound is free from acidic impurities.
-
FAQ 3: My main byproduct seems to be a dimer of the R-group from my Grignard reagent (R-R). What is this and how can I prevent it?
This byproduct is the result of a Wurtz-type coupling reaction.
Mechanism Insight: This side reaction primarily occurs during the formation of the Grignard reagent. The Grignard reagent (R-MgX) can react with the starting organic halide (R-X) to form a coupled product (R-R).[9][10]
R-MgX + R-X → R-R + MgX₂
-
Troubleshooting:
-
Slow Addition of Halide: Add the solution of your organic halide to the magnesium turnings slowly and at a controlled rate. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Maintain Dilute Conditions: Using a sufficient volume of solvent can also help to reduce the rate of this bimolecular side reaction.
-
Control Temperature: The formation of the Grignard reagent is exothermic. Excessive heat can accelerate the Wurtz coupling. Use an ice bath to moderate the reaction temperature if necessary.
-
FAQ 4: Besides my desired ketone, I've isolated a reduced product, 4-methoxybenzylamine. How is this possible?
This side reaction is a reduction of the nitrile, which can occur if your Grignard reagent possesses β-hydrogens.
Mechanism Insight: The Grignard reagent can act as a reducing agent by delivering a hydride ion from its β-carbon to the electrophilic nitrile carbon via a cyclic, six-membered transition state. This is more common with sterically hindered Grignard reagents or substrates.[11]
-
Troubleshooting:
-
Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) to eliminate this possibility.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over the reduction pathway.
-
FAQ 5: Can the Grignard reagent react twice with the nitrile? I'm concerned about forming a tertiary carbinamine.
While double addition is a significant issue with esters and acid chlorides, it is much less common with nitriles.[12][13]
Mechanism Insight: The initial nucleophilic attack of the Grignard reagent on the nitrile forms a magnesium imine salt (an iminate).[14][15][16] This intermediate is negatively charged on the nitrogen, which significantly reduces the electrophilicity of the carbon atom, making a second attack by another Grignard molecule unfavorable.[6][12] The ketone is only formed after the acidic workup, by which time any excess Grignard reagent has been quenched.
-
General Precaution: While unlikely, using a large excess of the Grignard reagent and high temperatures could potentially lead to minor amounts of double addition products. It is always best to use a controlled stoichiometry (e.g., 1.1-1.5 equivalents of the Grignard reagent).
Visualizing the Pathways: Main Reaction vs. Side Reactions
To better understand the competing reactions, refer to the following diagrams.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
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- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. quora.com [quora.com]
- 8. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Methoxybenzonitrile by Column Chromatography
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Welcome to the technical support center for the purification of 4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the column chromatography process for this compound. Here, you will find practical, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
I. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify crude this compound by column chromatography?
A1: Before any column purification, it is crucial to perform a preliminary analysis of your crude material using Thin Layer Chromatography (TLC).[1][2] TLC is a rapid and inexpensive method that provides vital information for planning your column chromatography.[3] It helps you to:
-
Determine the number of components in your crude mixture.
-
Select an appropriate solvent system (eluent) that provides good separation between this compound and its impurities.[1][4]
-
Estimate the polarity of the impurities relative to your target compound.
An ideal solvent system for TLC will give your desired compound, this compound, a retention factor (Rf) value between 0.25 and 0.35.[1][2] This range generally translates well to column chromatography, allowing for effective separation.[1]
Q2: My this compound is a solid. How should I load it onto the column?
A2: You have two primary methods for loading a solid sample onto a chromatography column: wet loading and dry loading.
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar eluent or a slightly more polar solvent if necessary for solubility.[5] Then, carefully apply this solution to the top of the column bed.[5] This method is quick but can lead to band broadening if too much or too polar a solvent is used for dissolution.
-
Dry Loading: Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder.[5] This powder is then carefully added to the top of the column. Dry loading is often the preferred method as it can lead to sharper bands and better separation, especially if the compound has poor solubility in the eluent.[5]
Q3: What are the best stationary and mobile phases for purifying this compound?
A3: For a moderately polar compound like this compound, standard normal-phase chromatography is typically effective.[6][7]
-
Stationary Phase: Silica gel is the most common and effective stationary phase for this type of separation due to its polar nature.[4][8][9] Alumina can also be used, but silica gel generally provides better resolution for a wide range of organic compounds.[4][10]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a polar solvent is typically used.[4][11] A good starting point is a mixture of hexane and ethyl acetate.[11][12] You can systematically increase the polarity by increasing the proportion of ethyl acetate.[10] For example, you might start with 5% ethyl acetate in hexane and gradually increase to 10%, 20%, and so on, based on your initial TLC analysis.[11] Dichloromethane can also be used as a component of the mobile phase, often mixed with hexane or methanol for more polar compounds.[11]
Q4: I'm not getting good separation between my product and an impurity. What can I do?
A4: Poor separation can be addressed by several strategies:
-
Optimize the Mobile Phase: This is often the most effective approach. If your compounds are eluting too quickly and together, your eluent is likely too polar.[12] Reduce the proportion of the polar solvent (e.g., ethyl acetate). Conversely, if the compounds are not moving down the column, increase the polarity.[12] Experiment with different solvent systems identified during your TLC analysis. Sometimes, a three-component solvent system can provide better selectivity.[13][14]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the separation (gradient elution).[10] This can help to first elute the less polar impurities and then increase the solvent strength to elute your more polar product, often resulting in better separation and sharper peaks.[10]
-
Improve Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly. The "slurry" or "wet packing" method, where the silica is mixed with the initial eluent before being added to the column, generally produces a more homogenous column bed.[7]
-
Adjust the Column Dimensions: A longer and narrower column will generally provide better resolution, although the purification will take longer.[2]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No compound is eluting from the column. | 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica gel.[15] 3. The compound is highly polar and strongly adsorbed. | 1. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). 2. Before running the column, spot your compound on a TLC plate and let it sit for a few hours to check for decomposition. If it decomposes, you may need to use a less acidic stationary phase like neutral alumina or deactivated silica gel.[15] 3. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane.[11] |
| All compounds are eluting together at the solvent front. | The eluent is too polar.[12] | 1. Start with a much less polar solvent system (e.g., pure hexane or a very low percentage of ethyl acetate). 2. Re-evaluate your initial TLC analysis to find a less polar system that gives an Rf of ~0.3 for your product.[4] |
| The collected fractions are very dilute. | 1. The initial sample was too dilute. 2. The column diameter is too large for the amount of sample. | 1. Concentrate your sample before loading it onto the column. 2. Use a narrower column for smaller sample sizes to avoid excessive dilution. |
| The compound is streaking or tailing on the TLC plate and in the column. | 1. The sample is overloaded on the column. 2. The compound is interacting too strongly with the acidic silica gel.[10][16] 3. The presence of highly polar impurities. | 1. Use less crude material for the amount of silica gel used. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[8] 2. Add a small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel, which can improve the peak shape of basic compounds.[16] 3. Consider a pre-purification step like a simple filtration through a small plug of silica to remove baseline impurities.[15] |
| The column runs dry. | The solvent level dropped below the top of the stationary phase. | This introduces air bubbles and cracks in the packing, which ruins the separation.[2] The column must be repacked. Always ensure there is a sufficient head of solvent above the silica gel. |
III. Experimental Protocol: Step-by-Step Guide
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the surface.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]
2. Sample Loading:
-
Follow the "Dry Loading" procedure described in the FAQs for optimal results.[5]
-
Carefully add the silica-adsorbed sample to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution process.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
If using a gradient elution, start with the least polar solvent mixture and systematically increase the polarity after a set number of fractions have been collected.
4. Analysis of Fractions:
-
Monitor the collected fractions by TLC to determine which ones contain the purified this compound.[9]
-
Spot a small amount from each fraction onto a TLC plate and run it in your chosen solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound, which should be a white crystalline solid.[17]
IV. Visualizing the Workflow
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting poor separation.
V. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇NO[17][18] |
| Molecular Weight | 133.15 g/mol [17][18] |
| Appearance | White crystalline powder[17] |
| Melting Point | 57-60 °C[17] |
| Boiling Point | 256-257 °C[17] |
| Solubility | Good solubility in organic solvents, insoluble in water[17][19] |
VI. Safety Information
-
Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[20][21]
-
Hazards: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[18]
-
Storage: Store in a tightly closed container in a cool, dry place.[19][20]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70129, this compound.
- Columbia University. (n.d.). Column chromatography.
- SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column.
- Chemsrc. (n.d.). This compound | CAS#:874-90-8.
- Thermo Fisher Scientific. (n.d.). This compound, 99% 5 g.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?.
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Synthesis, and Market Demand.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Calgary. (n.d.). Column chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- Unknown. (n.d.). column chromatography.pdf.
- JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting.
- Chrom-Ed. (n.d.). HPLC Troubleshooting.
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2017). PURIFICATION AND FRACTIONAL ANALYSIS OF METHANOLIC EXTRACT OF WEDELIA TRILOBATA POSSESSING APOPTOTIC AND ANTI-LEUKEMIC ACTIVITY. Pharmacognosy Research, 9(1), 1-11.
- ResearchGate. (n.d.). Preparative TLC- For the partial purification of antimicrobial products....
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- 3. PURIFICATION AND FRACTIONAL ANALYSIS OF METHANOLIC EXTRACT OF WEDELIA TRILOBATA POSSESSING APOPTOTIC AND ANTI-LEUKEMIC ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Scale-Up of 4-Methoxybenzonitrile Production
Welcome to the technical support center for 4-Methoxybenzonitrile (p-Anisonitrile) synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. As a vital intermediate in the pharmaceutical, agrochemical, and materials science sectors, ensuring a robust, scalable, and pure supply of this compound is critical.[1][2][3]
This document moves beyond standard procedures to address the nuanced challenges encountered during scale-up. We will explore common synthesis routes, troubleshoot frequent problems, and provide field-proven insights to help you optimize your process for yield, purity, and safety.
Section 1: General FAQs and Core Challenges in Nitrile Synthesis
Scaling up any chemical synthesis introduces complexities not always apparent at the lab scale. For nitrile production, these challenges are often magnified due to the nature of the reagents and the reaction mechanisms.
Question: What are the primary safety concerns when scaling up the production of this compound?
Answer: The safety profile of your synthesis is the most critical scale-up parameter. Several key hazards must be addressed:
-
Toxicity of Reagents and Byproducts: Many nitrile syntheses involve highly toxic materials. The Sandmeyer reaction, for instance, uses copper(I) cyanide, while other methods might risk the formation of extremely hazardous hydrogen cyanide (HCN) gas, especially during combustion or under acidic conditions.[4][5] Aliphatic nitriles can be metabolized to free cyanide ions, making them generally more toxic than aryl nitriles like this compound, which are more stable in the body.[4]
-
Thermal Runaway: Reactions involving highly energetic intermediates, such as diazonium salts in the Sandmeyer reaction or exothermic oxidation steps, pose a significant risk of thermal runaway.[6] Proper thermal management, including reactor design, cooling capacity, and controlled reagent addition, is paramount.
-
Gas Evolution: Reactions that evolve gas, like the dinitrogen (N₂) evolution in the Sandmeyer reaction, can lead to dangerous pressure build-up in a confined reactor if not properly vented and controlled.[7]
-
Flammability: The organic solvents and some reagents used are often flammable.[8] In ammoxidation processes, controlling the ratio of hydrocarbon, ammonia, and oxygen is crucial to stay outside of explosive limits.[9]
Question: What are the most common impurities in this compound, and where do they originate?
Answer: Impurity profiling is key to a robust process. The most prevalent impurities are typically related to the chosen synthesis route and are often products of incomplete reactions or side reactions.
| Impurity | Common Origin(s) | Impact on Process/Product |
| 4-Methoxybenzaldehyde | Incomplete conversion from the aldehyde starting material. | Can be difficult to separate due to similar polarity. May impact downstream reactions. |
| 4-Methoxybenzamide | Partial hydrolysis of the nitrile product during workup or purification.[10][11] | Can be challenging to remove. Indicates issues with pH control or excessive water. |
| 4-Methoxybenzoic Acid | Complete hydrolysis of the nitrile or over-oxidation of 4-methoxytoluene in ammoxidation.[11][12] | Acidic impurity that can catalyze further degradation. Easily removed with a basic wash. |
| 4-Methoxyphenol | A common byproduct in the Sandmeyer reaction from the reaction of the diazonium salt with water. | Can indicate poor temperature control during diazotization. |
| Azo Compounds | Side reaction in the Sandmeyer synthesis, where the diazonium salt couples with another aromatic species. | Highly colored impurities that can be difficult to remove and may impact product specifications. |
Section 2: Troubleshooting Guide by Synthesis Route
The challenges you will face are intrinsically linked to your chosen synthetic pathway. Below, we dissect the three most common routes for producing this compound.
Route A: One-Pot Synthesis from 4-Methoxybenzaldehyde
This popular lab-scale method involves the initial formation of 4-methoxybenzaldehyde oxime, which is then dehydrated in the same pot to yield the nitrile.[13][14] While efficient, this process requires careful control to prevent intermediate isolation.
Caption: Workflow for the one-pot conversion of an aldehyde to a nitrile.
FAQ: My yield is consistently low in the one-pot synthesis, and I have significant amounts of unreacted aldehyde and intermediate oxime. What is the likely cause?
Answer: This issue points to a problem with the second step: dehydration. The oximation reaction is generally robust, but if the dehydrating agent is not effective or added under the wrong conditions, the reaction will stall at the stable oxime intermediate.
Troubleshooting Guide: Inefficient Dehydration
-
Problem: The chosen dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride, trifluoroacetic anhydride) is failing to convert the aldoxime intermediate to the nitrile efficiently.[13]
-
Underlying Cause & Explanation:
-
Reagent Stoichiometry: On scale-up, minor measurement errors become significant. Insufficient dehydrating agent will lead to incomplete conversion. A molar ratio of at least 1:1.5 (oxime to dehydrating agent) is often recommended, with some processes using up to 1:3 to drive the reaction to completion.[13]
-
Temperature Control: The dehydration step can be exothermic. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition can occur. A typical temperature range is 15–30°C.[13] Poor heat transfer in a large reactor can create hot spots, leading to byproduct formation.
-
Moisture Contamination: The dehydrating agent will react preferentially with any water present in the solvent, reagents, or reactor. Ensure all materials are scrupulously dry before starting the dehydration step.
-
-
Step-by-Step Protocol for Optimization:
-
Confirm Oxime Formation: Before adding the dehydrating agent, take an in-process control (IPC) sample (e.g., by TLC or HPLC) to confirm that the 4-methoxybenzaldehyde has been fully converted to the oxime.
-
Ensure Anhydrous Conditions: Use a dry, inert atmosphere (e.g., nitrogen or argon) in the reactor. Use freshly distilled, anhydrous solvents.
-
Controlled Addition: Add the dehydrating agent slowly and sub-surface, while carefully monitoring the internal reactor temperature. Use an efficient cooling system to maintain the target temperature range (e.g., 15–30°C).[13]
-
Optimize Stoichiometry: Perform a Design of Experiments (DoE) study at the lab scale to determine the optimal molar ratio of the dehydrating agent. Start with a 1:1.5 ratio and increase incrementally, monitoring for both conversion and byproduct formation.
-
Route B: Ammoxidation of 4-Methoxytoluene
Ammoxidation is a powerful industrial method for converting methylarenes into benzonitriles.[15] It involves a gas-phase reaction of the substrate with ammonia and an oxidant (typically air) over a solid catalyst at high temperatures.[9]
Caption: Ammoxidation yields the desired nitrile, but over-oxidation can occur.
FAQ: My ammoxidation process suffers from low selectivity, producing significant amounts of 4-methoxybenzoic acid. How can I minimize this over-oxidation?
Answer: The formation of 4-methoxybenzoic acid is a classic sign of over-oxidation, where the intermediate aldehyde is further oxidized before it can be converted to the nitrile.[12] Improving selectivity requires fine-tuning the reaction conditions and catalyst properties.
Troubleshooting Guide: Over-oxidation
-
Problem: The catalyst or reaction conditions favor complete oxidation to the carboxylic acid over the desired ammoxidation to the nitrile.
-
Underlying Cause & Explanation:
-
Catalyst Activity: The catalyst (often based on mixed metal oxides) must be active enough to facilitate C-H activation but not so aggressive that it promotes complete oxidation.[15]
-
Contact Time: If the residence time of the reactants over the catalyst bed is too long, the desired nitrile product can be further oxidized.
-
Temperature: Higher temperatures increase reaction rates but can disproportionately accelerate the rate of over-oxidation compared to ammoxidation, leading to lower selectivity.
-
Reactant Ratios: The ratio of ammonia to hydrocarbon is critical. Insufficient ammonia can leave the intermediate aldehyde vulnerable to oxidation.
-
-
Step-by-Step Protocol for Optimization:
-
Optimize Temperature: Systematically lower the reaction temperature in small increments (e.g., 10-15°C) and analyze the product distribution at each step. This can often reveal a "sweet spot" where nitrile selectivity is maximized without sacrificing too much conversion.
-
Adjust Gas Hourly Space Velocity (GHSV): Increase the GHSV (flow rate of gas per unit volume of catalyst) to reduce the contact time. This gives the desired product less time to undergo subsequent reactions on the catalyst surface.
-
Modify Reactant Feed Ratios: Increase the ammonia-to-4-methoxytoluene ratio in the feed gas. A higher concentration of ammonia can promote the conversion of the aldehyde intermediate to the nitrile more effectively.
-
Catalyst Screening: If process parameter optimization is insufficient, consider screening alternative catalysts. Catalysts with different promoters or support materials can offer vastly different selectivity profiles.
-
Route C: Sandmeyer Reaction from 4-Anisidine
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including nitriles.[16] It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[16]
Caption: A logic diagram for troubleshooting common Sandmeyer reaction failures.
FAQ: My Sandmeyer reaction is giving poor yields (~50-60%) and a lot of dark, tarry byproducts. What's going wrong?
Answer: This is a classic symptom of diazonium salt instability. Aryl diazonium salts are notoriously unstable at elevated temperatures.[17] If the temperature during the diazotization or the subsequent cyanation step is not strictly controlled, the salt will decompose, leading to the formation of phenols and polymeric tars, severely impacting both yield and purity.
Troubleshooting Guide: Unstable Diazonium Salt
-
Problem: The intermediate diazonium salt is decomposing before it can react with the copper(I) cyanide.
-
Underlying Cause & Explanation:
-
Temperature Excursion: The diazotization reaction is highly exothermic. Without sufficient cooling capacity, especially in large reactors with a low surface-area-to-volume ratio, the temperature can easily rise above the critical 0-5°C range.
-
Slow Cyanide Addition: If the diazonium salt solution is allowed to stand for too long before being added to the cyanide solution, decomposition will occur.
-
Impure Starting Materials: Impurities in the starting 4-anisidine can lead to side reactions during diazotization.
-
-
Step-by-Step Protocol for Mitigation:
-
Verify Cooling Capacity: Before starting, ensure your reactor's cooling system can handle the exotherm of the reaction at the intended scale. Perform a heat-flow calorimetry study if possible.
-
Strict Temperature Control: Maintain a temperature of 0-5°C throughout the addition of sodium nitrite. Use a reliable, calibrated temperature probe placed directly in the reaction mass.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to avoid localized hot spots.
-
Immediate Use: Use the freshly prepared cold diazonium salt solution immediately. It should be added promptly and in a controlled manner to the cold copper(I) cyanide solution.[7]
-
Purity of Aniline: Use high-purity 4-anisidine to minimize the formation of colored impurities from side reactions.
-
Section 3: References
-
Understanding this compound: Properties, Synthesis, and Market Demand.
-
Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate.
-
Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions - Benchchem.
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
-
The MSDS HyperGlossary: Nitrile - Interactive Learning Paradigms, Incorporated.
-
New process draws poison from nitrile production | Research - Chemistry World.
-
CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents.
-
US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents.
-
Sandmeyer-type reaction as an alternative synthesis route - Benchchem.
-
This compound - Chem-Impex.
-
One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... - ResearchGate.
-
Preparation of Benzonitriles, Part 3: By Ammoxidation - YouTube.
-
Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology.
-
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI.
-
-
Introduction and Objectives.
-
-
A general electrochemical strategy for the Sandmeyer reaction.
-
MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... - ResearchGate.
-
Sandmeyer reaction - Wikipedia.
-
A General Electrochemical Strategy for Sandmeyer Reaction - ResearchGate.
-
20.7: Chemistry of Nitriles.
-
This compound | Alzchem Group.
-
Global this compound Market Growth 2025-2031 - Infinity Market Research.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate.
-
Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure - MDPI.
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Selecting the right solvent for 4-Methoxybenzonitrile recrystallization
Technical Support Center: 4-Methoxybenzonitrile Recrystallization
As Senior Application Scientists, we understand that the purification of chemical intermediates is a critical step in research and development. Recrystallization, while a powerful technique, often requires careful optimization. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the recrystallization of this compound, designed for professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation of a successful purification protocol. This compound is a white crystalline powder.[1] Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874-90-8 | [1][2] |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | White to pale cream crystalline powder | [1][2][3] |
| Melting Point | 55-62 °C | [1][3][4] |
| Boiling Point | 256-257 °C (at 765 mmHg) | [1] |
| General Solubility | Good solubility in many organic solvents | [1][5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Solvent Selection
Question: What defines an ideal recrystallization solvent for this compound?
Answer: The cornerstone of any successful recrystallization is the choice of solvent.[6][7] The ideal solvent for this compound should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of your crude material.[7]
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals. This differential solubility is the primary mechanism of purification.[7]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[7]
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[7]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of this compound (55-62 °C) to prevent the compound from "oiling out" instead of crystallizing.[8]
Question: How do I experimentally determine the best solvent for my sample?
Answer: A systematic solvent screening is the most reliable method.[7][8] The principle of "like dissolves like" can provide a starting point; this compound has moderate polarity due to the nitrile and methoxy groups on the benzene ring.[5] Therefore, a range of solvents with varying polarities should be tested.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise, starting with ~0.5 mL. Agitate the mixture. A suitable solvent will not dissolve the compound at room temperature.[8]
-
Hot Dissolution Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a hot water bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An effective solvent will dissolve the compound completely near its boiling point.
-
Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.[8] Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Question: What should I do if no single solvent is suitable?
Answer: This is a common scenario. If you find a solvent that dissolves this compound well at all temperatures (a "good" solvent) and another in which it is poorly soluble at all temperatures (a "poor" solvent), you can use a mixed-solvent system.[7] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[7]
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).[9]
-
Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]
-
Allow the solution to cool slowly to induce crystallization.
Part 2: The Recrystallization Process
Question: Can you provide a standard step-by-step protocol for recrystallizing this compound?
Answer: Certainly. Once a suitable solvent has been identified, the bulk recrystallization can be performed. The following workflow is a robust starting point.
Caption: General workflow for the recrystallization of this compound.
Part 3: Troubleshooting Common Problems
The following decision tree and detailed explanations address the most common issues encountered during recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Question: My compound has "oiled out" into a liquid instead of forming solid crystals. What went wrong and how can I fix it?
Answer: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution cools below the compound's melting point.[10] Given that this compound has a relatively low melting point (55-62 °C), this is a significant risk.[1][4]
-
Causality: This often happens if the boiling point of your solvent is higher than the melting point of your compound. High concentrations of impurities can also depress the melting point, exacerbating the problem.[8][11]
-
Solutions:
-
Re-heat and Dilute: Return the flask to the heat source and add more solvent to decrease the saturation of the solution. Allow it to cool again, very slowly.[11]
-
Change Solvents: The most robust solution is to re-attempt the recrystallization with a solvent that has a boiling point lower than 55 °C.
-
Induce Crystallization Early: Try scratching the flask or adding a seed crystal at a temperature just above where it oiled out previously, but below the solvent's boiling point.
-
Question: The solution has cooled completely, but no crystals have formed. What should I do?
Answer: This is typically due to supersaturation, where the compound remains dissolved even though the concentration is above its normal saturation point.[12]
-
Causality: The solution lacks a nucleation point for crystal growth to begin.
-
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a surface for nucleation.[8][12]
-
Add a Seed Crystal: If you have a small amount of the original crude or pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[11][12]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, re-saturate the solution, and attempt to cool it again.[8][13]
-
Cool Further: If not already done, ensure the flask has spent adequate time in an ice-water bath. In some cases, cooling to even lower temperatures may be required, but be mindful of the solvent's freezing point.[10]
-
Question: My final yield of pure crystals is very low. What are the likely causes?
Answer: A low recovery is a frustrating but common issue that can usually be traced back to one of several steps in the process.[11]
-
Causality & Solutions:
-
Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the solid is the most common cause. A significant portion of your compound will remain in the mother liquor upon cooling.[8][12] You can try to recover more product by evaporating some solvent from the filtrate and cooling for a second crop of crystals.
-
Incomplete Cooling: If the solution is not cooled thoroughly (e.g., in an ice bath), more compound will remain dissolved.[8]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your funnel and flask are pre-heated.[9]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not ice-cold, can dissolve some of your product.[12]
-
Safety & Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[14] It may be harmful if swallowed or absorbed through the skin.[15] Always work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[14]
References
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- This compound - 874-90-8, C8H7NO, density, melting point, boiling point. ChemSynthesis. [Link]
- Understanding this compound: Properties, Synthesis, and Market Demand. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Benzonitrile, 4-methoxy-3-nitro-. ChemBK. [Link]
- This compound | C8H7NO | CID 70129.
- This compound | CAS#:874-90-8. Chemsrc. [Link]
- Recrystallization. University of California, Irvine. [Link]
- Recrystallization. University of Colorado Boulder. [Link]
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Solvent Choice. University of York. [Link]
- Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Two-Solvent Recrystalliz
- Solvents for Recrystalliz
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Technical Support Center: Monitoring 4-Methoxybenzonitrile Reactions by TLC
Welcome to our dedicated technical support guide for monitoring the progress of chemical reactions involving 4-Methoxybenzonitrile using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful and accurate tracking of your reactions.
The Critical Role of TLC in Monitoring this compound Reactions
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of organic reactions.[1][2] Its simplicity, speed, and low cost make it an ideal choice for qualitatively assessing the consumption of starting materials and the formation of products.[1][3] For reactions involving this compound, a common intermediate in organic synthesis, TLC provides a rapid visual confirmation of the reaction's progress, helping to determine the optimal reaction time and identify the presence of any byproducts.
This guide will walk you through the essential protocols, troubleshooting common issues, and provide answers to frequently asked questions to empower you with the expertise to confidently monitor your this compound reactions.
Part 1: Core Protocol for TLC Monitoring
This section details the fundamental steps for setting up and running a TLC analysis for a typical reaction involving this compound.
Experimental Workflow: A Step-by-Step Guide
Caption: A streamlined workflow for monitoring reactions using TLC.
1. Materials and Reagents:
-
TLC Plates: Silica gel 60 F254 plates are recommended as a standard.[4] The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[5][6]
-
This compound: Starting material.
-
Reaction Mixture: A sample taken directly from your reaction.
-
Mobile Phase (Eluent): A mixture of solvents used to separate the components. A common starting point for neutral organic molecules like this compound is a mixture of hexanes and ethyl acetate.[4]
-
TLC Chamber: A glass jar with a lid.
-
Spotters: Capillary tubes.
-
Visualization Agents: UV lamp (254 nm), and a chemical stain (e.g., potassium permanganate or p-anisaldehyde).
2. Mobile Phase Selection: The key to good separation is choosing an appropriate mobile phase. The polarity of the solvent system will determine how far your compounds travel up the plate.[7]
| Compound Type | Starting Mobile Phase Suggestion | Rationale |
| This compound | 4:1 Hexanes:Ethyl Acetate | This compound is a moderately polar compound. This ratio typically provides a good starting Rf value. |
| More Polar Products (e.g., 4-methoxybenzylamine) | 3:1 to 2:1 Hexanes:Ethyl Acetate | The product is more polar and will have a lower Rf. Increasing the polarity of the mobile phase will help the product spot move off the baseline.[7] |
| Less Polar Products | 5:1 to 9:1 Hexanes:Ethyl Acetate | If the product is less polar than the starting material, a less polar mobile phase will be needed for good separation. |
3. Step-by-Step Protocol:
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen mobile phase into the TLC chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front.[3]
-
Prepare the TLC Plate: Using a pencil, gently draw a thin baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for your starting material (SM), co-spot (C), and reaction mixture (RM).[8]
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of your this compound starting material in a volatile solvent (like ethyl acetate) and use a capillary spotter to apply a small spot to the "SM" mark on the baseline. The spot should be no more than 1-2 mm in diameter.[9]
-
RM Lane: Use a clean capillary spotter to apply a small spot of your reaction mixture to the "RM" mark.
-
Co-spot Lane: Apply a spot of the starting material to the "C" mark, and then carefully spot the reaction mixture directly on top of it.[8] This helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the Rf values are close.[8][10]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[11] Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm). This compound, being an aromatic compound, should be UV active and appear as a dark spot.[6][12] Circle the spots with a pencil.
-
If spots are not clearly visible or for further confirmation, use a chemical stain. A potassium permanganate stain is a good general-purpose choice for detecting compounds that can be oxidized.[13] Alternatively, a p-anisaldehyde stain can be effective for many functional groups.[12][13]
-
4. Interpreting the Results:
-
Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material (this compound) in the "RM" lane should diminish in intensity, while a new spot corresponding to the product should appear.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Rf Value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3] It is a characteristic property of a compound in a specific solvent system.
-
Rf = (distance from baseline to spot center) / (distance from baseline to solvent front)
-
A more polar compound will have a stronger interaction with the silica gel and a lower Rf value.
-
A less polar compound will have a weaker interaction and a higher Rf value.
-
Part 2: Troubleshooting Guide and FAQs
This section addresses common problems encountered when monitoring this compound reactions with TLC and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: My spots are streaking. What should I do?
-
Possible Cause 1: Sample is too concentrated. Overloading the plate can lead to streaking.[7][11]
-
Solution: Dilute your sample before spotting it on the plate.
-
-
Possible Cause 2: The compound is acidic or basic. this compound is neutral, but your product or other components in the reaction mixture might be acidic or basic, causing interactions with the silica gel.
Q2: I don't see any spots on my TLC plate.
-
Possible Cause 2: The compound is not UV active. While this compound is UV active, some reaction products may not be.
-
Solution: Use a chemical stain for visualization. Potassium permanganate is a good general stain.[13]
-
-
Possible Cause 3: The baseline was submerged in the solvent. If the initial spots are below the solvent level in the chamber, they will dissolve into the solvent pool instead of traveling up the plate.[11]
-
Solution: Ensure the baseline is drawn above the level of the mobile phase in the developing chamber.
-
Q3: My spots are all at the bottom (low Rf) or all at the top (high Rf).
-
Spots at the bottom: Your mobile phase is not polar enough. The compounds are sticking to the silica gel.
-
Solution: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in your hexanes:ethyl acetate mixture).[7]
-
-
Spots at the top: Your mobile phase is too polar. The compounds are moving with the solvent front.
-
Solution: Decrease the polarity of your mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).[7]
-
Q4: The Rf values for my starting material and product are very similar.
-
Solution 1: Change the solvent system. Try a different combination of solvents. For example, you could try dichloromethane and methanol, or toluene and acetone.[7]
-
Solution 2: Use a co-spot. The co-spot lane is crucial here to differentiate between the two spots.[8]
-
Solution 3: Use a different visualization technique. Some stains may react differently with the starting material and product, resulting in different colored spots.[10]
Troubleshooting Logic Diagram
Caption: A troubleshooting guide for common TLC issues.
Part 3: Advanced Considerations
-
Reaction in High-Boiling Solvents (DMF, DMSO): If your reaction is in a high-boiling solvent, it can cause significant streaking.
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the TLC.[10]
-
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.
-
Solution: You can neutralize the silica by adding a small amount of triethylamine to the mobile phase.[9] Alternatively, you can use alumina TLC plates.
-
By following these guidelines and troubleshooting steps, you will be well-equipped to effectively monitor the progress of your this compound reactions, leading to more efficient and successful synthetic outcomes.
References
- Reddit. (2022, December 20).
- Chemistry LibreTexts. (2022, August 23).
- Royal Society of Chemistry. (n.d.).
- Bitesize Bio. (2025, June 3).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
- MDPI. (n.d.). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. [Link]
- WordPress.com. (2017, April 30). Using TLC to monitor a reaction. [Link]
- Reddit. (2025, February 17). Reductive TLC stains. [Link]
- SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. [Link]
- Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
- Microbioz India. (2023, November 13).
- Labster. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Berna, P. (n.d.). This compound | C8H7NO | MD Topology | NMR | X-Ray. [Link]
- NIST. (n.d.). Benzonitrile, 4-methoxy-. [Link]
- Chemistry LibreTexts. (2022, August 16). 2.1.
- ResearchGate. (n.d.). Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid. [Link]
- ChemBK. (n.d.). This compound. [Link]
- University of Wisconsin-Madison. (n.d.).
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information For Controlling Catalytic Transformation of Primary Amides into Amines or Nitriles. [Link]
Sources
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
Overcoming low conversion rates in 4-Methoxybenzonitrile synthesis
Technical Support Center: 4-Methoxybenzonitrile Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a primary focus on overcoming low conversion rates. As a critical intermediate in the production of various pharmaceuticals and agrochemicals, optimizing the synthesis of this compound is paramount for efficient research and development.[1][2][3]
Troubleshooting Guide: Addressing Low Conversion Rates
Low yields are a frequent challenge in organic synthesis. This section directly addresses the most common points of failure in the popular one-pot synthesis of this compound from 4-methoxybenzaldehyde, which proceeds via an oxime intermediate.[4][5]
Q1: My overall yield is low, and I suspect the initial oximation step is incomplete. What are the common causes and solutions?
Answer: Incomplete oximation is a primary reason for poor overall yield. The conversion of 4-methoxybenzaldehyde to 4-methoxybenzaldehyde oxime is a critical first step, and its efficiency depends on several factors.
-
Suboptimal Stoichiometry and pH: The reaction of 4-methoxybenzaldehyde with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) releases hydrochloric acid. This must be neutralized for the reaction to proceed to completion.
-
Causality: The free oxime is in equilibrium with its protonated form. Failure to add a base, such as triethylamine or pyridine, will keep the equilibrium on the side of the starting materials.
-
Solution: Ensure you are using an appropriate amount of base. A typical molar ratio is 1 equivalent of aldehyde to 1.1-1.3 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a base like triethylamine.[4] Monitor the pH to ensure it is not highly acidic.
-
-
Insufficient Reaction Time or Temperature: Oximation can be slower than anticipated, especially at room temperature.
-
Causality: Like most chemical reactions, oximation has an activation energy barrier that must be overcome. While often performed at room temperature, gentle heating can be necessary to ensure full conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting aldehyde is still present after several hours, consider gently heating the mixture to 30-40°C. A patent for this synthesis suggests a reaction time of 1-3 hours at 25-35°C is effective.[4]
-
Q2: The oximation seems complete based on TLC, but the subsequent dehydration step is inefficient. Why am I getting a low yield of the final nitrile product?
Answer: The dehydration of the 4-methoxybenzaldehyde oxime to this compound is highly sensitive to reagents and conditions. This step is often the main source of yield loss.
-
Presence of Water: This is the most common cause of failure. Dehydrating agents react aggressively with any moisture present, rendering them inactive for the intended reaction.[6][7]
-
Causality: Reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀) are powerful desiccants. Water will consume them in a rapid, often exothermic, reaction, leaving insufficient reagent to convert the oxime.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. If the oxime was isolated, ensure it is perfectly dry before proceeding. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[8]
-
-
Inadequate or Deactivated Dehydrating Agent: The choice and quality of the dehydrating agent are critical.
-
Causality: Dehydrating agents can degrade upon storage, especially if improperly sealed. An insufficient stoichiometric amount will naturally lead to an incomplete reaction.
-
Solution: Use a fresh, high-quality dehydrating agent. Ensure proper stoichiometry; an excess is often required. For thionyl chloride, a molar ratio of 1 equivalent of oxime to 1.5-2.0 equivalents of SOCl₂ is common.[4] For a comparison of common agents, see Table 2 below.
-
-
Improper Temperature Control: The dehydration reaction can be exothermic and sensitive to temperature.
-
Causality: Adding the dehydrating agent too quickly can cause a rapid increase in temperature, leading to the decomposition of the starting material or product and the formation of tar-like byproducts.[7] Conversely, if the temperature is too low, the reaction may stall.
-
Solution: Add the dehydrating agent dropwise while cooling the reaction mixture in an ice-water bath (0-15°C).[4] After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Q3: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation can significantly complicate purification and reduce the isolated yield.
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed back to a primary amide or even a carboxylic acid in the presence of water, especially under strong acidic or basic conditions during the workup.[9]
-
Causality: The carbon of the nitrile group is electrophilic and susceptible to nucleophilic attack by water. This process is often catalyzed by acid or base.
-
Solution: During the workup, perform aqueous washes quickly and at low temperatures. Neutralize the reaction mixture carefully. Ensure the organic phase is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[10]
-
-
Unreacted Intermediates: If the dehydration is incomplete, the final product will be contaminated with 4-methoxybenzaldehyde oxime.
-
Solution: As mentioned in Q2, ensure the dehydration goes to completion by using active, anhydrous reagents and monitoring by TLC. The oxime can often be removed during silica gel chromatography.
-
Frequently Asked Questions (FAQs)
What is the most effective dehydrating agent for this synthesis? Thionyl chloride (SOCl₂) is widely used and effective, producing volatile byproducts (SO₂ and HCl) that are easily removed.[4] Phosphorus pentoxide (P₄O₁₀) is also very powerful but can create a thick slurry that is difficult to stir.[6] Milder, more modern reagents like Burgess reagent can also be effective, often requiring less stringent temperature control.[6]
How critical is the choice of solvent? The solvent must be inert to the reaction conditions and, most importantly, anhydrous. Dichloromethane (DCM) and chloroform are common choices as they are good solvents for the reactants and are relatively inert.[4] Toluene can also be used and allows for the azeotropic removal of water before adding the dehydrating agent.[7]
What are the best practices for workup and purification? A typical workup involves carefully quenching the reaction mixture with ice-cold water, followed by extraction with an organic solvent like DCM or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine wash. After drying the organic layer, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.[10][11]
Are there alternative synthesis routes that avoid harsh dehydrating agents? Yes, modern methods offer milder alternatives. The Schmidt reaction, using azidotrimethylsilane (TMSN₃) and a catalytic amount of a strong acid like triflic acid in a specialized solvent like hexafluoro-2-propanol (HFIP), can convert 4-methoxybenzaldehyde directly to the nitrile in high yield under mild conditions.[12] Another approach involves iron and phenol co-catalysis for the rapid conversion of aldehyde oxime esters to nitriles at room temperature.[11]
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Problem Observed | Potential Cause | Recommended Solution |
| Low conversion of aldehyde | Incomplete oximation; incorrect pH | Add base (e.g., triethylamine); monitor with TLC; consider gentle heating. |
| Stalled dehydration step | Inactive/insufficient dehydrating agent | Use fresh, anhydrous dehydrating agent; ensure correct stoichiometry. |
| Presence of water in the reaction | Use oven-dried glassware and anhydrous solvents; run under inert atmosphere. | |
| Formation of tar/dark color | Reaction temperature too high | Add dehydrating agent slowly at low temperature (0-15°C). |
| Product contaminated with oxime | Incomplete dehydration | Extend reaction time; ensure sufficient dehydrating agent is used. |
| Product hydrolysis during workup | Presence of strong acid/base and water | Perform aqueous workup quickly at low temperature; neutralize carefully. |
Table 2: Comparison of Common Dehydrating Agents for Oximes
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | 0°C to RT, in DCM or neat | High reactivity, volatile byproducts (SO₂, HCl) | Corrosive, toxic, moisture-sensitive |
| Phosphorus Pentoxide (P₄O₁₀) | Heating, often neat or in toluene | Very powerful dehydrating agent | Can form a thick, hard-to-stir paste; workup can be difficult |
| Trifluoroacetic Anhydride (TFAA) | 0°C to RT, often with a base (pyridine) | Highly effective, clean reactions | Expensive, corrosive, moisture-sensitive |
| Oxalyl Chloride | Low temperature, often with a catalyst | High yields, fast reactions | Toxic, moisture-sensitive, generates CO/CO₂ gas |
Experimental Protocols & Visualizations
Protocol: One-Pot Synthesis of this compound from 4-Methoxybenzaldehyde
This protocol is adapted from established procedures for nitrile synthesis.[4][6]
Materials:
-
4-Methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.3 eq), and anhydrous dichloromethane.
-
Oximation: Cool the mixture to 15-20°C. Slowly add triethylamine (1.5 eq) dropwise. Allow the mixture to stir at 25-35°C for 1-3 hours. Monitor the conversion of the aldehyde to the oxime by TLC.
-
Dehydration: Once oximation is complete, cool the reaction mixture to 0-10°C using an ice-water bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise to the stirred mixture, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction to stir at this temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Diagrams
Caption: One-Pot Synthesis Workflow for this compound.
Caption: Troubleshooting Logic Tree for Low Yield Diagnosis.
References
- BenchChem. (n.d.). Improving reaction yield for nitrile synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in 3-Oxopropanenitrile synthesis.
- BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis.
- Meng, H., Gao, S., Luo, M., & Zeng, X. (2019). Iron and Phenol Co‐Catalysis for Rapid Synthesis of Nitriles under Mild Conditions. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield.
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- Aydonat, S., Campagna, D., Göstl, R., et al. (n.d.). One-pot synthesis of this compound 4d starting from 4-methoxybenzaldehyde 1d. ResearchGate.
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile.
- WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile.
- Aydonat, S., Campagna, D., Göstl, R., et al. (n.d.). MW-assisted one-pot synthesis of this compound 4d starting from 4-methoxybenzaldehyde 1d. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: Properties, Synthesis, and Market Demand.
- Clark, J. (n.d.). The preparation of nitriles. Chemguide.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in 1-(2-Methoxy-4-nitrophenyl)ethanone Reactions.
- Reddy, K. L., et al. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
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- 10. 4-Hydroxy-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Managing temperature control in exothermic reactions of 4-Methoxybenzonitrile
Welcome to the technical support center dedicated to the safe and efficient management of exothermic reactions involving 4-Methoxybenzonitrile. This guide is designed for researchers, chemists, and process development professionals who handle this versatile compound. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity and safety of your experiments.
PART 1: The Core Challenge: Heat Generation vs. Heat Removal
Exothermic reactions, by definition, release energy as heat. The central challenge in managing them is to ensure the rate of heat removal from the system is equal to or greater than the rate of heat generation.[1][2] When heat is generated faster than it can be removed, the reaction temperature increases. This, in turn, accelerates the reaction rate, leading to an even faster rate of heat production.[1] This dangerous positive feedback loop is known as a thermal runaway, which can result in violent boiling, over-pressurization, and catastrophic failure of the reaction vessel.[2][3]
The ability to control an exothermic reaction is fundamentally tied to the surface-area-to-volume ratio of the reactor. As you scale up a process, the volume (which dictates heat generation) increases cubically, while the surface area available for cooling (which dictates heat removal) only increases squarely.[2] This is why a reaction that is easily managed on a lab bench can become hazardous at a pilot or production scale.[4][5]
PART 2: Troubleshooting Guide for Exothermic Events
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway)
Q: My reaction temperature is escalating rapidly, far exceeding the setpoint, and my cooling system is overwhelmed. What should I do?
A: You are describing a potential thermal runaway, a critical safety event that requires immediate, decisive action.[6]
Immediate Actions:
-
Stop All Reagent Addition: Immediately cease the feed of any reactants to the vessel.[6][7] This cuts off the fuel for the exothermic process.
-
Maximize Cooling: Increase the cooling capacity to its maximum safe limit. This may involve increasing the flow rate of the coolant or switching to a colder cooling medium if your system allows.[6]
-
Ensure Agitation: Verify that the stirrer is functioning correctly. Proper mixing is crucial for transferring heat from the reaction bulk to the vessel walls for cooling.[8]
-
Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, you must quench the reaction. This involves rapidly adding a pre-determined, cold, inert solvent or a chemical inhibitor to halt the reaction and absorb heat. (See Protocol 2 for a detailed procedure).
-
Alert and Evacuate: Inform all personnel in the area of the emergency. If the situation cannot be controlled, follow your institution's emergency shutdown and evacuation procedures.[6]
Post-Incident Analysis & Prevention:
Once the situation is stabilized, a thorough investigation is mandatory.
-
Review Stoichiometry and Concentration: Were the calculations for all reagents correct?[9] An incorrect charge can lead to a much faster and more energetic reaction than anticipated.
-
Assess Reagent Addition Rate: Was the addition rate too fast? For exothermic reactions, reagents should be added semi-batch wise, allowing the cooling system to dissipate the generated heat before the next portion is added.[10][11]
-
Verify Cooling System Performance: Is the cooling system adequate for the scale and nature of the reaction? Conduct an energy balance to ensure your heat removal capacity exceeds the calculated maximum heat output of the reaction.[10]
-
Conduct Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to accurately measure the heat of reaction (enthalpy).[8][12] This data is crucial for designing a safe process at a larger scale.
Caption: The balance between heat generation and heat removal dictates reaction stability.
PART 3: Frequently Asked Questions (FAQs)
Q: What are the primary hazards of this compound itself?
A: this compound is classified as harmful if swallowed or in contact with skin (Acute Toxicity 4). [13][14]It can also cause skin and serious eye irritation. [14]As with all nitriles, it should be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood. [15][16] Q: How do I select an appropriate solvent to help manage an exotherm?
A: Solvent selection is a key engineering control.
-
Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature rise.
-
Boiling Point: A solvent with a relatively low boiling point can be used for reflux cooling. The act of boiling absorbs a significant amount of energy (latent heat of vaporization), effectively capping the reaction temperature at the solvent's boiling point, provided you have an efficient condenser. [11]* Inertness: The solvent must not react with any of the reagents or intermediates under the reaction conditions.
Q: What is the single most important parameter to control during an exothermic reaction?
A: The rate of addition of the limiting reagent. By controlling the addition rate in a semi-batch process, you directly control the rate of reaction and, therefore, the rate of heat generation. [7][8]This is the most effective way to keep the reaction in a safe operating state where heat removal can keep pace with heat generation.
Q: Are there alternatives to traditional batch reactors for highly exothermic processes?
A: Yes. Continuous flow reactors are an increasingly common and inherently safer technology for managing highly exothermic reactions. [1]Their very high surface-area-to-volume ratio allows for extremely efficient heat transfer, and the small volume of reacting material at any given moment significantly reduces the potential hazard of a thermal runaway. [1]
PART 4: Key Experimental Protocols
Protocol 1: General Procedure for a Controlled Semi-Batch Exothermic Reaction
-
Setup: Assemble a jacketed reactor equipped with an overhead stirrer, a temperature probe (placed in the reaction mixture, not the headspace), a reflux condenser, and an addition funnel or syringe pump for reagent delivery.
-
Cooling: Begin circulating coolant through the reactor jacket to pre-chill the vessel to a temperature at least 10-15°C below the target reaction temperature.
-
Initial Charge: Charge the reactor with this compound and the chosen solvent.
-
Initiate Addition: Begin adding the second reagent via the syringe pump or addition funnel at a very slow, pre-calculated rate.
-
Monitor Temperature: Continuously monitor the internal reaction temperature. [9]The temperature should rise and then stabilize as the cooling system removes the generated heat.
-
Adjust Addition Rate: If the temperature exceeds the setpoint by more than a few degrees, immediately stop the addition. [7]Do not resume until the temperature has returned to the setpoint. Adjust to a slower addition rate.
-
Completion: Once the addition is complete, continue to stir and cool the reaction for a specified time to ensure complete conversion and to cool the mixture to a safe temperature for workup.
Protocol 2: Emergency Quenching Procedure
This procedure must be planned in advance. The quench solution should be prepared and readily accessible before the reaction begins.
-
Identify Quench Solution: The ideal quench solution is a cold, inert liquid that will rapidly halt the reaction. This could be a cold solvent that will dilute the reactants or a solution that will chemically neutralize a key reagent. The choice is reaction-specific.
-
Stop Reagent Feed & Maximize Cooling: These are the first steps, as outlined in the troubleshooting guide.
-
Execute Quench: If the temperature continues to rise, rapidly and decisively add the entire volume of the prepared quench solution to the reaction vessel. Be prepared for a vigorous, but brief, boiling of the quench liquid as it absorbs heat.
-
Confirm Stabilization: Monitor the temperature to ensure it drops rapidly and remains stable at a low temperature.
PART 5: Quantitative Data Summary
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [13][17] |
| Molecular Weight | 133.15 g/mol | [13][17] |
| Appearance | White crystalline powder | [17] |
| Melting Point | 57-59 °C | [13] |
| Boiling Point | 256-257 °C | [13] |
| Hazard Class | Acute Tox. 4 (Oral, Dermal) | [13][14] |
Table 2: Common Laboratory Cooling Baths
| Coolant Mixture | Achievable Temperature (°C) | Source |
| Ice / Water | 0 | [18] |
| Ice / NaCl | -15 to -5 | [18] |
| Dry Ice / Acetonitrile | -40 | [18] |
| Dry Ice / Acetone | -78 | [18] |
References
- Cooling during chemical reactions in chemical industry - Efficiency Finder. (2017-03-28). [Link]
- What are the most efficient heat removal methods in an exothermic reaction system? - Quora. (2014-02-23). [Link]
- What are the best tools for cooling chemical reactions? - Asynt. (2024-09-03). [Link]
- This compound | C8H7NO | CID 70129 - PubChem.[Link]
- Tips & Tricks: Heating and Cooling - Department of Chemistry : University of Rochester.[Link]
- Cooling down methods : r/chemistry - Reddit. (2022-07-17). [Link]
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.[Link]
- Best Practices for Working with Chemical Reactions in the Lab. (2025-12-25). [Link]
- Technical Piece SOME SCALE-UP CONSIDERATIONS - C
- Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.[Link]
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023-10-12). [Link]
- Pharmaceutical scale up - Theory pages - Labster.[Link]
- Critical Considerations in Process Safety | H.E.L Group.[Link]
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023-10-05). [Link]
- One‐pot synthesis of 4‐methoxybenzonitrile 4d starting
- Highly Exothermic Reaction Temperature Control | Eng-Tips. (2004-08-27). [Link]
- MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
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- Thermal runaway - Wikipedia.[Link]
- Reaction Calorimetry - Polymer Science.[Link]
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Identifying and removing solvent residues from 4-Methoxybenzonitrile
Welcome to the technical support resource for 4-Methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove residual solvents, ensuring the highest purity for your downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established analytical and purification principles.
Introduction to this compound Purity
This compound (also known as p-anisonitrile) is a versatile crystalline solid widely used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its melting point is in the range of 57-60°C, and it has a high boiling point of 256-257°C.[1][2] Given its role as a building block, its purity is paramount. Residual organic solvents from synthesis or purification steps can act as insidious contaminants, potentially altering reaction outcomes, affecting crystal structure, and posing toxicity risks in final products.[3] This guide provides a systematic approach to tackling the challenge of residual solvents.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in designing effective purification strategies.
| Property | Value | Source(s) |
| CAS Number | 874-90-8 | [1][2] |
| Molecular Formula | C₈H₇NO | [1][4] |
| Molecular Weight | 133.15 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 57-60 °C | [1][2] |
| Boiling Point | 256-257 °C | [1] |
| Solubility Data | See Solubility Table in "Troubleshooting Guide" | [5] |
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a major concern?
Residual solvents are organic volatile impurities (OVIs) that remain in a drug substance or final product after manufacturing and purification processes.[3] They are undesirable because they provide no therapeutic benefit and can be toxic. Furthermore, their presence can affect the physicochemical properties of the active pharmaceutical ingredient (API), such as crystal formation, solubility, and stability. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3C) to limit the presence of these solvents in pharmaceutical products.[3][6][7]
Q2: What are the most common solvents I might encounter in my this compound sample?
The synthesis of this compound can involve a variety of organic solvents. Depending on the synthetic route, common solvents include toluene, methylene dichloride, tetrahydrofuran (THF), and ethyl acetate.[8] Solvents used for subsequent purification, such as recrystallization, can also be present. For example, a process for producing a related compound, 4-hydroxybenzonitrile, from this compound uses N-methylpyrrolidone or dimethylacetamide as a solvent and benzene for recrystallization.[9]
Q3: Which analytical techniques are considered the gold standard for identifying and quantifying residual solvents?
Gas Chromatography (GC) is the most appropriate and widely used technique for residual solvent analysis due to its high sensitivity, specificity, and ease of sample preparation.[3][10] Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a standard method outlined in the United States Pharmacopeia (USP) <467>.[11][12] For unambiguous identification of unknown peaks or in complex matrices, Mass Spectrometry (MS) is used as the detector (GC-MS).[6][13] While Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for initial identification of unknown impurities, it is less sensitive than GC for quantification at the low levels required by regulatory standards.[14][15]
Troubleshooting Guide: From Identification to Removal
This section addresses specific issues you may encounter during your work with this compound.
Problem 1: My ¹H NMR spectrum shows unexpected peaks. How can I confirm if they are solvent residues?
This is a common first indication of contamination. ¹H NMR is a powerful tool for identifying these impurities if you know what to look for.
Causality & Logic: Every solvent has a unique chemical shift signature in its ¹H NMR spectrum. By comparing the unknown peaks in your sample's spectrum to established reference tables, you can often identify the contaminant. Deuterated solvents used for NMR analysis also contain residual protonated solvent, which must be accounted for.[15]
Workflow: Identifying a Suspected Solvent Residue
Caption: Decision workflow for investigating unknown NMR peaks.
Step-by-Step Protocol 1: NMR Analysis for Solvent Identification
-
Sample Preparation: Accurately weigh ~10-20 mg of your this compound sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the deuterated solvent is from a fresh or properly stored source to minimize water and residual protonated solvent peaks.
-
Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting minor components.
-
Analysis: Reference the spectrum to the residual solvent peak of the deuterated solvent (e.g., CDCl₃ at 7.26 ppm).
-
Identification: Compare the chemical shifts (ppm) and multiplicity (singlet, doublet, etc.) of any unexpected peaks to the table below or more comprehensive reference guides.[16][17]
Table: Common ¹H NMR Solvent Residue Shifts in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | Singlet |
| Acetonitrile | 2.10 | Singlet |
| Dichloromethane (DCM) | 5.30 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.88 (s) | Singlet (3x) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane(s) | ~1.25, ~0.88 | Multiplets |
| Methanol | 3.49 | Singlet |
| Toluene | 7.2-7.3 (m), 2.36 (s) | Multiplet, Singlet |
Problem 2: I've identified a solvent. How do I quantify it to ensure it meets regulatory or experimental limits?
For accurate quantification, especially at the parts-per-million (ppm) level required by guidelines like ICH Q3C, HS-GC is the mandatory technique.[7]
Causality & Logic: HS-GC analysis works by heating a sealed vial containing the sample dissolved in a high-boiling solvent (like DMSO or DMF). The volatile residual solvents partition into the gas phase (headspace) above the liquid. An aliquot of this gas is then injected into the GC, separating the solvents, which are then detected and quantified. This method avoids injecting the non-volatile API, protecting the instrument and providing clean chromatograms.[10]
Step-by-Step Protocol 2: Quantification by Headspace GC-MS
-
Standard Preparation: Prepare a stock standard solution of the identified solvent(s) in a suitable high-boiling diluent (e.g., N,N-Dimethylformamide).[12] Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: Accurately weigh a known amount of your this compound sample (e.g., 100 mg) into a headspace vial. Add a precise volume of the same diluent used for the standards (e.g., 1 mL).
-
Vial Sealing: Immediately seal the vials with appropriate crimp caps.
-
HS-GC-MS Analysis: Place the sample and standard vials into the headspace autosampler. The system will perform the following steps automatically:
-
Incubation: Heat the vial at a set temperature (e.g., 80°C) for a specific time (e.g., 60 min) to allow the volatile solvents to equilibrate into the headspace.[11]
-
Injection: Inject a fixed volume of the headspace gas onto the GC column.
-
Separation & Detection: The solvents are separated on the GC column and detected by the MS, which confirms identity and provides a signal for quantification.
-
-
Calculation: Quantify the amount of residual solvent in your sample by comparing its peak area to the calibration curve generated from the standards.
Problem 3: My sample is contaminated with a volatile solvent (e.g., Dichloromethane, Ethyl Acetate). How can I remove it?
For solvents with relatively low boiling points, vacuum drying is a highly effective method.
Causality & Logic: Applying a vacuum lowers the ambient pressure, which in turn reduces the boiling point of liquids.[18] By placing the sample under vacuum, you can induce the solvent to evaporate at a temperature well below its atmospheric boiling point. Gentle heating can accelerate this process, but the temperature must be kept safely below the melting point of this compound (57-60°C) to prevent the solid from melting, which can trap solvent within the recrystallized mass.[19]
Step-by-Step Protocol 3: Vacuum Oven Drying
-
Preparation: Spread your this compound sample in a thin layer on a clean glass dish or watch glass to maximize surface area.
-
Placement: Place the dish in a vacuum oven.
-
Vacuum Application: Close the oven door and slowly apply vacuum. A "bleed" valve with an inert gas like nitrogen can be used to avoid bumping if large amounts of solvent are present.
-
Heating: Once a stable vacuum is achieved (<1 Torr if possible), set the oven temperature to a moderate level, for example, 40-45°C. Crucially, this must be below the compound's melting point.
-
Drying Time: Dry for several hours or overnight. The time required depends on the solvent, its concentration, and the sample amount.
-
Completion: To confirm dryness, the sample can be weighed periodically until a constant weight is achieved. A follow-up GC analysis is the best way to confirm the removal of the solvent to the desired level.
Problem 4: I have a high-boiling solvent residue (e.g., DMF, Toluene) that won't come off under vacuum. What is the best approach?
High-boiling solvents require more robust purification techniques. Recrystallization is the most powerful method for this scenario.
Causality & Logic: Recrystallization purifies compounds based on differences in solubility.[20] An ideal solvent will dissolve your target compound (this compound) completely at a high temperature but very poorly at a low temperature. Impurities, including the residual solvent, should ideally remain in the solution (the "mother liquor") as the desired compound crystallizes upon cooling. The selection of the correct solvent is the most critical step.[20]
Workflow: Recrystallization for Purification
Caption: Step-by-step workflow for the recrystallization process.
Solubility Data for Solvent Selection
| Solvent | Polarity | Solubility of this compound (g/L at 25°C)[5] | Comments |
|---|---|---|---|
| Water | High | 3.0 | Poor solubility; potentially useful as an anti-solvent. |
| n-Hexane | Non-polar | 11.07 | Low solubility; good for washing, possible co-solvent. |
| Toluene | Non-polar | 78.45 | Moderate solubility; may require a co-solvent. |
| Ethanol | Polar Protic | 78.2 | Good candidate; check solubility difference at high/low temps. |
| Isopropanol | Polar Protic | 49.86 | Good candidate; often provides good crystal quality. |
| Ethyl Acetate | Polar Aprotic | 235.48 | High solubility; may result in poor recovery unless paired with an anti-solvent. |
| Acetone | Polar Aprotic | 481.45 | Very high solubility; likely unsuitable as a primary solvent. |
Step-by-Step Protocol 4: Recrystallization
-
Solvent Selection: Based on the table and small-scale tests, select a suitable solvent or solvent pair. A good starting point for this compound could be an alcohol like isopropanol or a mixture like Toluene/Hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating the mixture to the solvent's boiling point with stirring. Add just enough hot solvent to fully dissolve the solid.[20]
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum crystallization.[20]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[20]
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter, followed by a final drying step in a vacuum oven as described in Protocol 3.
References
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]
- PubMed. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. PubMed. [Link]
- Separation Science. (n.d.). Method for the analysis of residual solvents in pharmaceuticals.
- LCGC International. (2012). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
- Avomeen. (n.d.).
- Chemsrc. (n.d.). This compound. Chemsrc. [Link]
- PubChem. (n.d.). This compound.
- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Shimadzu Europe. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Europe. [Link]
- Nowak, T., et al. (2016).
- LCGC International. (2022). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
- NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST WebBook. [Link]
- Process Chemistry Portal. (n.d.).
- ChemBK. (n.d.). Benzonitrile, 4-methoxy-3-nitro-. ChemBK. [Link]
- University of Rochester. (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Ideal Vacuum. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents)
- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- National Institutes of Health. (2020).
- Yutong Drying. (n.d.).
- Wintek Corporation. (n.d.). Vacuum Drying | Solvent Recovery.
- Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
- The Good Scents Company. (n.d.). This compound (CAS 874-90-8): Odor profile, Properties, & IFRA compliance. The Good Scents Company. [Link]
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry. [Link]
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]
- ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]
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Technical Support Center: HPLC Analysis of 4-Methoxybenzonitrile
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxybenzonitrile. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and robustness of your analytical methods.
Troubleshooting Guide: Poor Separation of this compound
This section addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my this compound peak tailing excessively?
Peak tailing is a common issue in HPLC, often resulting in poor integration and inaccurate quantification. For this compound, a weakly basic compound, this is frequently caused by secondary interactions with the stationary phase.
Probable Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the nitrile and methoxy functional groups of your analyte, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column will significantly reduce the number of available free silanols, leading to improved peak symmetry.
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, causing peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the column and the detector can lead to band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.
-
Q2: I'm observing inconsistent retention times for this compound. What could be the cause?
Shifting retention times are a critical issue, especially in regulated environments, as they can lead to incorrect peak identification and quantification.
Probable Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
-
-
Mobile Phase Preparation Inconsistency: Minor variations in the mobile phase composition, especially the percentage of organic modifier and the concentration of additives, can cause significant shifts in retention.
-
Solution: Prepare fresh mobile phase for each analysis set. Use precise volumetric measurements and ensure all components are fully dissolved and mixed. Always filter and degas the mobile phase to prevent pump cavitation and baseline issues.[2]
-
-
Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Pump Malfunction: Inconsistent flow rates due to worn pump seals or check valves will directly impact retention times.
-
Solution: Regularly maintain your HPLC pump. If you suspect a flow rate issue, perform a flow rate calibration.
-
Q3: My this compound peak is not well-resolved from an impurity. How can I improve the resolution?
Poor resolution can compromise the accuracy of your results, especially when quantifying impurities.
Probable Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent in your mobile phase is a key driver of retention and selectivity.
-
Solution 1: Adjust the Organic Content: A lower percentage of organic solvent (e.g., acetonitrile) will generally increase retention and may improve the separation of closely eluting peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different solvent properties.
-
-
Inappropriate Stationary Phase: A standard C18 column may not always provide the best selectivity for all analytes.
-
Solution: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.
-
-
Steep Gradient Profile: A rapid gradient may not provide sufficient time for the separation of closely eluting compounds.
-
Solution: Decrease the gradient slope (i.e., make the gradient longer and more shallow) to improve the resolution of critical pairs.
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound to consider for HPLC method development?
A: Understanding the properties of this compound is crucial for developing a robust HPLC method.
| Property | Value | Implication for HPLC |
| Molecular Formula | C₈H₇NO | Provides the molecular weight. |
| Molecular Weight | 133.15 g/mol | [3][4] |
| pKa | Not readily available, but the nitrile group is very weakly basic. | The compound is essentially neutral over a wide pH range, but secondary interactions with the stationary phase are possible. |
| LogP | 1.87 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC. |
| UV max | ~245 nm | A suitable wavelength for UV detection. |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | [5] |
Q: What is a good starting point for an HPLC method for this compound?
A: A reversed-phase method using a C18 column is a good starting point. See the detailed experimental protocol below for a recommended method.
Q: How do I prepare my this compound sample for HPLC analysis?
A: Dissolve the sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself or a weaker solvent. A common practice is to dissolve the sample in a 50:50 mixture of acetonitrile and water. Ensure the final concentration is within the linear range of your detector. Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from clogging the column.
Experimental Protocol: Baseline HPLC Method for this compound
This protocol provides a robust starting point for the analysis of this compound. Method validation according to ICH guidelines is recommended before use in a regulated environment.[6]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30% B to 70% B over 10 minutes | A gradient is often a good starting point to ensure elution of all components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | A controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 245 nm | Near the UV maximum of this compound. |
| Injection Volume | 10 µL | A standard injection volume. |
4. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare working standards and samples by diluting with the initial mobile phase composition (e.g., 30% Acetonitrile in 0.1% Formic acid in Water).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizing the Troubleshooting Workflow
A systematic approach is key to effective troubleshooting. The following diagram illustrates a logical workflow for addressing common HPLC separation issues.
Logical Relationships in Method Development
The interplay of different chromatographic parameters is crucial for successful method development. The diagram below illustrates these relationships.
References
- SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
- Srisook, K., Malapong, C., Sawai, P., & Srisook, E. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034.
- U.S. Pharmacopeia. (2017, February 1). Commentary USP 40–NF 35, First Supplement.
- Shimadzu. (n.d.). Application Notes.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methoxy-. NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile, 4-methoxy- [webbook.nist.gov]
- 5. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 6. ajprui.com [ajprui.com]
Refining workup procedures for 4-Methoxybenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the workup procedures, offering robust troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to not only execute the synthesis but to understand the causality behind each step, ensuring reliable and reproducible results.
Troubleshooting Guide: Common Issues in this compound Workup
This section addresses specific, practical problems that can arise during the isolation and purification of this compound.
Issue 1: Low or No Precipitation of Product During Quenching
Question: I've completed my reaction, which was performed under anhydrous conditions. Upon quenching the reaction mixture with water, I expected my this compound to precipitate, but it either oiled out or remained in solution. What went wrong?
Answer:
This is a common issue that often points to one of several factors related to solubility and reaction completion. This compound is a solid at room temperature with a melting point between 57-60 °C and has low solubility in water.[1]
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials, such as 4-methoxyaniline (if using a Sandmeyer-type reaction) or 4-methoxybenzaldehyde, can be more soluble in the aqueous/organic mixture, preventing the product from crystallizing.
-
Troubleshooting Step: Before quenching, take a small aliquot of the reaction mixture, work it up separately, and analyze it by TLC or crude NMR to confirm the consumption of starting material.
-
-
Excess Organic Solvent: If a significant volume of a water-miscible organic solvent (e.g., DMF, DMSO, acetonitrile) was used in the reaction, the polarity of the quench solution might be too high to force precipitation.
-
Troubleshooting Step: If the reaction solvent is volatile, consider removing it under reduced pressure before quenching. Alternatively, add a larger volume of water to decrease the overall solubility of the product.
-
-
Formation of Soluble Byproducts: Certain side reactions can lead to highly soluble or oily byproducts that interfere with crystallization.
-
Troubleshooting Step: Proceed with a liquid-liquid extraction using a non-polar organic solvent like dichloromethane or ethyl acetate to isolate the crude product from the aqueous phase.[2] Subsequent purification will be necessary.
-
Issue 2: Product Contaminated with a Carboxylic Acid Impurity
Question: My final product shows a significant impurity that I've identified as 4-methoxybenzoic acid. How did this form, and how can I remove it?
Answer:
The presence of 4-methoxybenzoic acid is a clear indication of nitrile hydrolysis. The nitrile group is susceptible to hydrolysis to a carboxylic acid under both acidic and basic conditions, which can inadvertently occur during the workup.[3][4]
Causality:
-
Acidic or Basic Workup: Prolonged exposure to strong acids or bases during the workup, especially at elevated temperatures, will promote the hydrolysis of the nitrile to the corresponding carboxylic acid.[3]
-
Mechanism: The hydrolysis proceeds via the formation of a 4-methoxybenzamide intermediate, which is then further hydrolyzed to 4-methoxybenzoic acid.[3]
Removal Strategy:
An acid-base extraction is the most effective method to remove the carboxylic acid impurity.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[2][5] The basic wash will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Separate the aqueous layer. It is advisable to repeat the basic wash to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
| Compound | Solubility in Basic Aqueous Solution | Solubility in Organic Solvents |
| This compound | Low | High |
| 4-Methoxybenzoic Acid | High (as sodium salt) | High (as acid), Low (as salt) |
Issue 3: Difficulty in Removing Copper Salts (Post-Sandmeyer Reaction)
Question: I've synthesized this compound via a Sandmeyer reaction using a copper(I) cyanide catalyst. Now I'm struggling to remove the residual copper salts from my product. What is the best workup procedure?
Answer:
The Sandmeyer reaction is a powerful method for introducing a nitrile group onto an aromatic ring, but the workup requires careful attention to remove the copper catalyst.[6][7][8]
Expert Insight:
Copper(I) salts are often insoluble in common organic solvents but can be complexed to become soluble in the aqueous phase.
Recommended Workup Protocol:
-
After the reaction is complete, quench the mixture by pouring it into a vigorously stirred solution of aqueous ammonia or ammonium chloride. This will form a soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺), which has a characteristic deep blue color.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane. The copper complex will remain in the aqueous layer.
-
Combine the organic extracts and wash them sequentially with dilute HCl (to remove any remaining ammonia), water, and finally brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the crude product, which can then be further purified by recrystallization or column chromatography.
// Nodes Reaction_Mixture [label="Reaction Mixture\n(Product + CuCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with\nAqueous NH₃/NH₄Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction\n(e.g., Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aqueous_Phase [label="Aqueous Phase\n([Cu(NH₃)₄]²⁺ Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic_Phase [label="Organic Phase\n(Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Washes [label="Wash with Dilute HCl,\nWater, and Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Dry over Na₂SO₄\nand Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude_Product [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reaction_Mixture -> Quench; Quench -> Extraction; Extraction -> Aqueous_Phase [label="Copper Removal"]; Extraction -> Organic_Phase; Organic_Phase -> Washes; Washes -> Drying; Drying -> Crude_Product; } caption: "Workflow for Copper Salt Removal"
Frequently Asked Questions (FAQs)
Q1: What is the best method for the final purification of this compound?
A1: Recrystallization is an excellent and widely used technique for the final purification of solid this compound.[1] The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection Protocol:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, hexanes, or a mixture like ethanol/water) at room temperature. The product should be sparingly soluble.
-
Heat the mixture. A good solvent will fully dissolve the product upon heating.
-
Allow the solution to cool slowly. Pure crystals of this compound should form.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.
-
Dry the crystals under vacuum.
Q2: My synthesis involved a nucleophilic aromatic substitution (SNAr) reaction. Are there any specific workup considerations?
A2: Yes, SNAr reactions, for example, the reaction of 4-nitrobenzonitrile with sodium methoxide, have specific workup requirements.[2][9] These reactions are often run in polar aprotic solvents like DMF or DMSO and use a base.
Workup Considerations for SNAr:
-
Quenching: The reaction should be carefully quenched with a weak acid or a buffered solution like saturated aqueous NaHCO₃ to neutralize the base.[2]
-
Solvent Removal: High-boiling point solvents like DMF or DMSO can complicate product isolation. If possible, perform a liquid-liquid extraction. The product will move into the organic layer, while the solvent and salts remain in the aqueous phase. Multiple extractions may be necessary.
-
Aqueous Washes: It is crucial to wash the organic layer thoroughly with water and then brine to remove all traces of the high-boiling point solvent.
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// Edges Start -> Quench_Check; Quench_Check -> Extraction_Check [label="Yes"]; Quench_Check -> Error1 [label="No"]; Error1 -> Solution1; Extraction_Check -> Solvent_Check [label="Yes"]; Extraction_Check -> Error2 [label="No"]; Error2 -> Solution2; Solvent_Check -> Final_Product [label="No"]; Solvent_Check -> Error3 [label="Yes"]; Error3 -> Solution3; } caption: "Troubleshooting SNAr Workup"
Q3: Can I use column chromatography to purify this compound? What solvent system should I use?
A3: Yes, column chromatography is a suitable method for purifying this compound, especially for removing closely related impurities. This compound is a moderately polar compound. A common solvent system for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
Starting Solvent System:
A good starting point is a 20:1 to 10:1 mixture of Petroleum Ether:Ethyl Acetate.[5] The polarity can be adjusted based on the separation observed by TLC analysis.
TLC Analysis:
Before running a column, always perform a TLC analysis to determine the appropriate solvent system. The ideal Rf value for the product should be around 0.3-0.4 to ensure good separation.
References
- Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile - Benchchem.
- Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate.
- Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions - Benchchem.
- Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - WuXi RCS.
- Nitrilase mediated hydrolysis of 4-hydroxy-3-methoxybenzonitrile into vanillic acid - ResearchGate.
- Process for the preparation of hydroxybenzonitriles - Google Patents.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Sandmeyer reaction - Wikipedia.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4-Methoxybenzonitrile by HPLC-UV
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Chemical Synthesis
4-Methoxybenzonitrile, also known as 4-anisonitrile, is a vital chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its molecular structure, comprising a nitrile and a methoxy group on a benzene ring, makes it a versatile building block. However, the purity of this compound is paramount; trace impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potentially harmful substances into active pharmaceutical ingredients (APIs).[2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the robust purity assessment of this compound. We will explore the rationale behind chromatographic choices, compare distinct elution strategies, and provide actionable protocols to ensure the integrity of your analytical results.
Foundational Principles: Why HPLC-UV for Purity Analysis?
HPLC is a cornerstone technique for purity assessment due to its high resolving power, which allows for the separation of the main compound from closely related structural impurities and byproducts.[3] The UV detector is particularly well-suited for aromatic compounds like this compound, which contain chromophores that absorb light in the UV-visible spectrum.[4]
Wavelength Selection: The first step in method development is selecting an appropriate detection wavelength. This is typically done by running a UV-Vis spectrum of a pure standard of this compound in the mobile phase diluent. For optimal sensitivity and to minimize interference, a wavelength of maximum absorbance (λ-max) is often chosen.[5] However, selecting a slightly lower wavelength might be necessary to detect a broader range of potential impurities, which may have different absorbance maxima. For benzonitrile derivatives, a wavelength in the range of 230-260 nm is common.[6][7] For this guide, we will standardize on 254 nm , a common wavelength that provides a good response for many aromatic compounds and is less susceptible to baseline noise from solvent cut-offs compared to lower wavelengths.[8]
Comparative Analysis: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient elution method is a critical decision in HPLC that significantly impacts resolution, analysis time, and sensitivity.[9] An isocratic method uses a constant mobile phase composition, making it simple and reproducible, whereas a gradient method involves dynamically changing the mobile phase composition over the course of the run.[10][11]
-
Isocratic Elution: This approach is straightforward and requires less sophisticated equipment.[12] It is ideal for separating simple mixtures where all components have similar retention behaviors. However, for complex samples, it can lead to long run times and significant peak broadening for late-eluting compounds.[12]
-
Gradient Elution: By increasing the percentage of the strong organic solvent (e.g., acetonitrile) over time, gradient elution can effectively separate complex mixtures with a wide range of polarities.[13] This results in sharper peaks, improved resolution, enhanced sensitivity, and often shorter overall analysis times.[10][12] The main drawback is the need for column re-equilibration after each run, which can add to the total cycle time.[11]
Below is a comparative summary of two distinct HPLC-UV methods for analyzing this compound purity. Method A employs a simple isocratic approach, while Method B utilizes a gradient elution to resolve a wider range of potential impurities.
Data Presentation: Method Performance Comparison
| Parameter | Method A: Isocratic | Method B: Gradient | Rationale & Insights |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | Method B uses a shorter column with smaller particles for higher efficiency and faster analysis, which is well-suited for gradient elution. |
| Mobile Phase | 60:40 Acetonitrile:Water | A: Water, B: Acetonitrile | Method A is simple. Method B's gradient allows for the elution of both polar and non-polar impurities. |
| Elution Program | Isocratic | 0-10 min: 40-90% B10-12 min: 90% B12-15 min: 40% B (re-equilibration) | The gradient in Method B provides superior resolving power for complex impurity profiles.[9] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The higher flow rate in Method B, combined with the gradient, shortens the run time. |
| Detection | UV at 254 nm | UV at 254 nm | Consistent wavelength allows for direct comparison of compound responses. |
| Run Time | ~15 min | ~15 min (including equilibration) | While the gradient run is faster, the total cycle time is comparable due to re-equilibration.[12] |
| Resolution | Good for early eluting peaks | Excellent for a wide polarity range | Gradient elution is superior for stability-indicating methods where degradation products may vary widely in polarity.[14] |
| Peak Shape | Later peaks may show tailing | Consistently sharp peaks | Gradient elution counteracts peak broadening for strongly retained compounds.[13] |
Trustworthiness: Implementing System Suitability Testing (SST)
To ensure the validity of any analytical run, a System Suitability Test (SST) must be performed. SST verifies that the entire chromatographic system is operating correctly on the day of analysis.[9][15] According to United States Pharmacopeia (USP) guidelines, key SST parameters include:[16]
-
Precision/Repeatability: The relative standard deviation (RSD) of peak areas from replicate injections (typically 5 or 6) of a standard solution should be less than 2.0%.[15][17]
-
Tailing Factor (T): The tailing factor for the main analyte peak should be less than 2.0, indicating good peak symmetry.[15]
-
Resolution (Rs): The resolution between the main analyte peak and the closest eluting impurity should be greater than 2.0 to ensure accurate quantification.[15]
-
Theoretical Plates (N): While less critical than resolution, a high plate count indicates good column efficiency and sharp peaks.[18]
These tests are an integral part of the analytical method and must be passed before any sample analysis can be considered valid.[16]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for implementing the comparative HPLC methods.
Protocol 1: Isocratic HPLC-UV Purity Method (Method A)
-
Instrumentation & Consumables:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Certified reference standard of this compound.
-
-
Solutions Preparation:
-
Mobile Phase: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Analysis Sequence:
-
Equilibrate the system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Standard Solution for System Suitability Testing.
-
Inject the Sample Solution.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Gradient HPLC-UV Purity Method (Method B)
-
Instrumentation & Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (Mobile Phase B) and water (Mobile Phase A).
-
Certified reference standard of this compound.
-
-
Solutions Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution (100 µg/mL): Prepare as described in Protocol 1, using the 50:50 diluent.
-
Sample Solution (1 mg/mL): Prepare as described in Protocol 1, using the 50:50 diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
-
-
Analysis Sequence:
-
Follow the same sequence as described in Protocol 1. Ensure the system is fully equilibrated at the initial conditions before the first injection.
-
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate the analytical workflow and a decision-making process for method selection.
Caption: General workflow for HPLC purity analysis.
Caption: Decision tree for selecting an appropriate elution method.
Conclusion and Recommendations
For routine quality control of this compound where the impurity profile is well-characterized and simple, the Isocratic Method (A) offers a robust, reproducible, and cost-effective solution. Its simplicity makes it easy to transfer between laboratories.
However, for drug development, stability testing, and situations where the impurity profile is complex or unknown, the Gradient Method (B) is unequivocally superior. Its ability to separate a wide range of analytes with varying polarities ensures a more comprehensive and accurate assessment of purity, which is critical for meeting stringent regulatory requirements.[14] Investing time in developing a robust gradient method early in the development process can prevent costly analytical challenges later on.
References
- Phenomenex. (2025). Isocratic Vs.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method.
- Biotage. (2023).
- Danaher Life Sciences. (n.d.). Gradient vs.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Mastelf. (2025). Gradient vs.
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A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for 4-Methoxybenzonitrile
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the purity assessment of 4-methoxybenzonitrile. It is intended for researchers, analytical scientists, and drug development professionals seeking a robust, accurate, and efficient method for quantitative analysis. The narrative explains the fundamental principles and the causality behind experimental choices, ensuring a thorough understanding of the technique's power as a primary analytical method.
The Principle of qNMR: A Foundation of Stoichiometric Measurement
Unlike chromatographic techniques that rely on the response of a detector to an analyte, which can vary based on molecular structure, quantitative NMR (qNMR) is built on a fundamental physical principle: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2][3] This stoichiometric relationship means that every proton (for ¹H qNMR) has a "universal" response, eliminating the need for compound-specific reference standards for calibration.[4] This technique is recognized by major pharmacopeias, including the United States Pharmacopeia (USP), as a primary method for purity determination.[1][5][6][7]
The core advantages of qNMR include:
-
Direct Measurement: Purity is determined directly without needing a reference standard of the analyte itself.[8]
-
High Accuracy and Precision: When performed correctly, qNMR offers high accuracy with measurement uncertainty often below 1%.[9][10][11]
-
Non-Destructive: The sample can be recovered unchanged after analysis.[12][13]
-
Speed and Efficiency: Method development is often faster than for chromatographic methods, and a single experiment provides both structural confirmation and quantitative data.[13][14]
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This section details a robust, self-validating protocol for determining the purity of this compound. The rationale behind each choice is explained to provide a deeper understanding of the method's integrity.
Part A: Method Design and Rationale
-
Analyte Signal Selection: this compound offers several distinct signals in its ¹H NMR spectrum. The sharp singlet corresponding to the three methoxy (–OCH₃) protons is ideal for quantification due to its lack of complex splitting and its location in a typically uncongested region of the spectrum. The aromatic protons can also be used, but their doublet patterns require integration of the full multiplet.
-
Internal Standard (IS) Selection: The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[15] The IS acts as the quantitative reference against which the analyte is measured.
-
Core Requirements: An ideal IS must have high, certified purity (≥99.5%), be chemically stable, not react with the analyte or solvent, and possess at least one sharp, well-resolved signal that does not overlap with any analyte signals.[1][16][17]
-
Selected IS for this compound: Maleic acid is an excellent choice. Its two olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region that is clear of the aromatic (~7.0-7.8 ppm) and methoxy (~3.8 ppm) signals of this compound. It is also highly pure, stable, and readily soluble.
-
-
Solvent Selection: The solvent must completely dissolve both the this compound analyte and the maleic acid internal standard. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its high solubilizing power for a wide range of organic compounds.
Part B: Step-by-Step Experimental Workflow
This workflow is designed to minimize systematic and random errors, ensuring the trustworthiness of the final purity value.
-
Sample Preparation (Gravimetric Accuracy is Key):
-
Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean, dry vial.[10][18] Record the exact mass (m_analyte).
-
In the same vial, accurately weigh approximately 10 mg of high-purity (certified) maleic acid. Record the exact mass (m_std). The 1:1 mass ratio is a good starting point to achieve comparable signal intensities for accurate integration.[2][19]
-
Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial using a calibrated pipette.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the final solution to a high-quality 5 mm NMR tube.[2][18] Preparing samples in triplicate is recommended to assess precision.[17]
-
-
Data Acquisition (Ensuring Quantitative Fidelity): The following parameters are critical for ensuring that signal integrals are directly proportional to the molar concentration.[11][12]
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal separation.[4]
-
Temperature: Use a stable, regulated probe temperature (e.g., 298 K) to avoid shifts in signal position during acquisition.[18]
-
Pulse Angle: Use a calibrated 90° pulse. This maximizes the signal-to-noise ratio per scan.[2][18]
-
Relaxation Delay (d1): This is the most critical parameter for accuracy. The delay between pulses must be long enough to allow all protons of interest (in both the analyte and the IS) to fully return to thermal equilibrium. A conservative delay of 7 times the longest spin-lattice relaxation time (T₁) of any peak being integrated is required.[2][15] For small molecules, a delay of 30-60 seconds is often sufficient, but T₁ values should be measured for highest accuracy.[4][18]
-
Acquisition Time (aq): Set to ≥3 seconds to ensure the Free Induction Decay (FID) signal has fully decayed, which prevents truncation artifacts that can distort the baseline and integration.[2][4]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated.[20][21]
-
Part C: Data Processing and Purity Calculation
Careful data processing is essential to extract accurate integral values.[22]
-
Processing: Apply a matched exponential window function or a minimal line broadening (e.g., 0.1 Hz) to improve S/N without distorting lineshape.[2][18]
-
Phasing and Baseline Correction: Perform manual phase and baseline corrections. Automated routines can introduce significant errors and should be avoided for high-accuracy work.[4][19] The baseline across the integrated regions must be perfectly flat.
-
Integration:
-
Integrate the singlet from the this compound methoxy protons (I_analyte).
-
Integrate the singlet from the maleic acid protons (I_std).
-
-
Calculation: The purity of this compound (P_analyte) is calculated using the following equation:[2][19][23]
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral values for the analyte and internal standard.
-
N_analyte, N_std: Number of protons for the integrated signals (3 for the –OCH₃ group of the analyte, 2 for the protons of maleic acid).
-
M_analyte, M_std: Molar masses of the analyte (133.15 g/mol ) and standard (116.07 g/mol ).
-
m_analyte, m_std: Weighed masses of the analyte and standard.
-
P_std: Certified purity of the internal standard (e.g., 99.9%).
-
Visualizing the qNMR Workflow
The following diagram illustrates the logical flow of the qNMR experiment, emphasizing the critical control points for ensuring a valid quantitative result.
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GC-MS analysis of 4-Methoxybenzonitrile impurities
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A Comparative Guide to the Synthesis of 4-Methoxybenzonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 4-methoxybenzonitrile stands as a pivotal intermediate, its versatile nitrile and methoxy functionalities serving as a cornerstone for the synthesis of a diverse array of complex molecules.[1][2] The efficiency and practicality of its synthesis are therefore of paramount importance to researchers and process chemists. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, offering a critical evaluation of their respective yields, operational complexities, and scalability. The protocols and mechanistic insights presented herein are grounded in established literature to empower you with the knowledge to select the optimal synthetic strategy for your specific research and development needs.
Synthesis from 4-Methoxybenzaldehyde: A High-Yielding, Two-Step Approach
The conversion of 4-methoxybenzaldehyde to this compound is a widely employed and highly efficient laboratory-scale method. This route proceeds via a two-step, often one-pot, process involving the formation of an aldoxime intermediate, followed by its dehydration to the corresponding nitrile.[3]
Reaction Mechanism: From Aldehyde to Nitrile
The synthesis begins with the nucleophilic addition of hydroxylamine to the carbonyl carbon of 4-methoxybenzaldehyde, forming a tetrahedral intermediate. This is followed by proton transfer and the elimination of a water molecule to yield 4-methoxybenzaldehyde oxime. The subsequent dehydration of the oxime is the rate-determining step and can be achieved using various dehydrating agents. Under acidic conditions, the hydroxyl group of the oxime is protonated, creating a good leaving group (water). A subsequent E2-type elimination, often facilitated by a base, results in the formation of the carbon-nitrogen triple bond of the nitrile.[4]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a high-yield, one-pot procedure.[3]
Materials:
-
4-Methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (Et₃N)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a dry reaction flask, dissolve 4-methoxybenzaldehyde (e.g., 67.5 g, 500 mmol) and hydroxylamine hydrochloride (e.g., 45.2 g, 650 mmol) in dichloromethane (700 mL).
-
At 15–30 °C, add triethylamine (e.g., 75.8 g, 750 mmol) and continue stirring at 25–35 °C for 3 hours.
-
Cool the mixture to 0–15 °C using an ice-water bath.
-
Slowly add thionyl chloride (e.g., 119.0 g, 1000 mmol) dropwise, maintaining the temperature between 10–25 °C.
-
After the addition is complete, continue stirring for another 3 hours.
-
Upon reaction completion, quench the reaction with cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Yield: This method has been reported to achieve yields of over 90%.[3]
The Sandmeyer Reaction: A Classic Route from p-Anisidine
The Sandmeyer reaction is a venerable and reliable method for the synthesis of aryl nitriles from the corresponding primary aromatic amines.[5] This route involves the diazotization of p-anisidine to form a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[6]
Reaction Mechanism: A Radical Pathway
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process begins with the formation of an aryl diazonium salt from p-anisidine, nitrous acid (generated in situ from sodium nitrite and a strong acid), and a copper(I) salt. A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a cyanide group from a copper(II) cyanide complex, affording the this compound product and regenerating the copper(I) catalyst.[5][7]
Experimental Protocol
Materials:
-
p-Anisidine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization: In a beaker, dissolve p-anisidine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up: Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.
Safety Note: This reaction involves highly toxic cyanides and the potentially explosive diazonium salt intermediate. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[2][8][9]
Cyanation of 4-Bromoanisole: Transition-Metal Catalyzed Approaches
The direct cyanation of an aryl halide, such as 4-bromoanisole, offers a convergent and often milder alternative to the Sandmeyer reaction. This transformation is typically catalyzed by palladium or copper complexes.
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is the classical method for the cyanation of aryl halides using a stoichiometric amount of copper(I) cyanide at high temperatures.[7][10][11] The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[12]
Palladium-Catalyzed Cyanation
Modern palladium-catalyzed methods offer milder reaction conditions and broader functional group tolerance compared to the traditional Rosenmund-von Braun reaction.[13][14] These reactions typically employ a palladium(0) catalyst, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[15] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the cyanide group from the cyanide source to the palladium center, and reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is a representative example of a modern palladium-catalyzed cyanation.[15]
Materials:
-
4-Bromoanisole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 4-bromoanisole, zinc cyanide, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with aqueous ammonia or sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Ammoxidation of p-Methoxytoluene: An Industrial Perspective
The ammoxidation of p-methoxytoluene is a gas-phase catalytic reaction that directly converts the methyl group into a nitrile group using ammonia and oxygen.[16] This method is primarily used for the large-scale industrial production of benzonitriles. The reaction is typically carried out at high temperatures (300-500 °C) over a heterogeneous catalyst, often based on vanadium and molybdenum oxides. While highly efficient for bulk manufacturing, this process requires specialized equipment and is generally not suitable for laboratory-scale synthesis.
Comparative Analysis of Synthesis Routes
| Feature | Synthesis from Aldehyde | Sandmeyer Reaction | Cyanation of Aryl Halide | Ammoxidation |
| Starting Material | 4-Methoxybenzaldehyde | p-Anisidine | 4-Bromoanisole | p-Methoxytoluene |
| Typical Yield | >90% | 60-80% | 70-95% | High (industrial) |
| Reaction Conditions | Mild (0-35 °C) | Low temperature for diazotization, then warming | Moderate to high temperature (80-150 °C) | High temperature (300-500 °C) |
| Scalability | Good for lab scale | Good for lab scale, requires careful control | Good for lab to pilot scale | Industrial scale |
| Key Reagents | NH₂OH·HCl, dehydrating agent | NaNO₂, CuCN/NaCN | CuCN or Pd catalyst, cyanide source | NH₃, O₂, catalyst |
| Safety Concerns | Standard handling of reagents | Toxic cyanides, unstable diazonium salts | Toxic cyanides | Flammable gases at high T/P |
| Advantages | High yield, one-pot procedure | Readily available starting material | Convergent, good functional group tolerance (Pd) | Economical for large scale |
| Disadvantages | Two-step process | Use of toxic cyanides, potential for side reactions | Cost of Pd catalyst, high T for Rosenmund-von Braun | Requires specialized equipment |
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most efficient synthesis route for this compound is contingent upon the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis with a focus on high yield and operational simplicity, the one-pot conversion of 4-methoxybenzaldehyde is often the most advantageous approach. Its mild reaction conditions and excellent reported yields make it an attractive option for routine preparation.
-
The Sandmeyer reaction remains a viable and classic method, particularly when p-anisidine is a readily available and cost-effective starting material. However, the inherent safety risks associated with diazonium salts and cyanide reagents necessitate stringent safety protocols.
-
Palladium-catalyzed cyanation of 4-bromoanisole offers a modern and versatile alternative with good functional group tolerance, making it suitable for the synthesis of more complex analogues. While the cost of the palladium catalyst can be a consideration, the milder conditions compared to the Rosenmund-von Braun reaction are a significant advantage.
-
Ammoxidation is the undisputed method of choice for large-scale industrial production due to its atom economy and the low cost of starting materials. However, its requirement for specialized high-temperature and high-pressure reactors precludes its use in a standard laboratory setting.
By carefully considering these factors, researchers and drug development professionals can make an informed decision to select the most efficient, cost-effective, and safe synthetic route for obtaining the crucial intermediate, this compound.
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A Comparative Guide to the Reactivity of 4-Methoxybenzonitrile and 4-Chlorobenzonitrile
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on aromatic systems is paramount for predictable and efficient molecular design. This guide provides an in-depth technical comparison of the reactivity of 4-methoxybenzonitrile and 4-chlorobenzonitrile. By examining their behavior in key organic transformations—electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction of the nitrile group—we will elucidate the profound impact of the para-methoxy and para-chloro substituents on the reactivity of the benzonitrile core. This analysis is grounded in established chemical principles and supported by experimental data to provide a comprehensive resource for synthetic planning and mechanistic understanding.
Foundational Principles: Electronic Effects of Methoxy and Chloro Substituents
The disparate reactivity of this compound and 4-chlorobenzonitrile is fundamentally governed by the electronic nature of their para-substituents. The methoxy group (-OCH₃) is a powerful electron-donating group, primarily through a resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I)[1]. Conversely, the chloro group (-Cl) is an electron-withdrawing group, where the inductive effect (-I) predominates over its weaker resonance-donating effect (+M)[1]. These opposing electronic influences dictate the electron density of the aromatic ring and the nitrile group, thereby controlling their susceptibility to various reagents.
A quantitative measure of these electronic effects can be found in Hammett substituent constants (σ). For the para-methoxy group, the σₚ value is -0.27, indicating its electron-donating nature. In contrast, the para-chloro group has a σₚ value of +0.23, signifying its electron-withdrawing character[2]. These constants are invaluable in predicting reaction rates and equilibria.
Electrophilic Aromatic Substitution: A Tale of Activation and Deactivation
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of our two subject compounds in these reactions is starkly different.
This compound: The electron-donating methoxy group enriches the electron density of the benzene ring, making it significantly more nucleophilic and thus highly activated towards electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions relative to the methoxy group. Given that the para position is occupied by the nitrile, substitution is anticipated at the ortho positions.
4-Chlorobenzonitrile: In contrast, the electron-withdrawing chloro and cyano groups deactivate the aromatic ring, rendering it less nucleophilic and substantially less reactive towards electrophiles. While the chloro group is an ortho, para-director, the overall deactivation of the ring makes forcing conditions necessary for any reaction to occur.
Comparative Experimental Data: Nitration
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution (Nitration)
| Compound | Substituent Effects | Predicted Reactivity |
| This compound | -OCH₃ (activating, ortho, para-directing), -CN (deactivating, meta-directing) | High |
| 4-Chlorobenzonitrile | -Cl (deactivating, ortho, para-directing), -CN (deactivating, meta-directing) | Low |
Experimental Protocol: Nitration of this compound
This protocol is adapted from standard procedures for the nitration of activated aromatic rings.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 37.5 mmol) in 20 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 10 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL (approx. 45 mmol) of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield the purified nitro-substituted this compound.
Caption: Generalized mechanism for electrophilic aromatic nitration.
Nucleophilic Aromatic Substitution: The Advantage of an Electron-Withdrawing Group
Nucleophilic aromatic substitution (SₙAr) is typically observed in aromatic systems bearing strong electron-withdrawing groups and a good leaving group.
4-Chlorobenzonitrile: The presence of the electron-withdrawing chloro and cyano groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon bearing the chlorine atom. The nitrile group, being a moderate electron-withdrawing group, activates the ring towards this reaction.
This compound: The electron-donating methoxy group increases the electron density of the ring, making it highly resistant to nucleophilic attack. Therefore, this compound is not expected to undergo SₙAr reactions under normal conditions.
Comparative Experimental Data: Reaction with Sodium Methoxide
The reaction of 4-chlorobenzonitrile with sodium methoxide to yield this compound is a classic example of an SₙAr reaction. In contrast, this compound would not react with sodium methoxide under similar conditions.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Compound | Substituent Effects | Predicted Reactivity |
| This compound | -OCH₃ (activating) | Unreactive |
| 4-Chlorobenzonitrile | -Cl (leaving group), -CN (activating) | Reactive |
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Chlorobenzonitrile
Materials:
-
4-Chlorobenzonitrile
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol).
-
Add 50 mL of anhydrous methanol.
-
Carefully add sodium methoxide (2.4 g, 44.4 mmol) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess sodium methoxide with a few drops of glacial acetic acid.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Caption: Mechanism of nucleophilic aromatic substitution (SₙAr).
Reduction of the Nitrile Group: A Less Differentiated Reactivity
The reduction of the nitrile group to a primary amine is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose.
This compound and 4-Chlorobenzonitrile: The electronic nature of the para-substituent has a less pronounced effect on the direct reduction of the nitrile group compared to reactions involving the aromatic ring. Both compounds can be effectively reduced to their corresponding benzylamines. However, subtle differences in reaction rates and yields may be observed due to the influence of the substituent on the overall electron density of the molecule. It is generally observed that electron-donating groups can lead to slightly higher yields in catalytic hydrogenation of para-substituted benzonitriles[3].
Comparative Experimental Data: Reduction with LiAlH₄
Both this compound and 4-chlorobenzonitrile can be reduced to the corresponding benzylamines in good yields using LiAlH₄.
Table 3: Predicted Reactivity in Nitrile Reduction
| Compound | Expected Product | Predicted Reactivity |
| This compound | 4-Methoxybenzylamine | Reducible |
| 4-Chlorobenzonitrile | 4-Chlorobenzylamine | Reducible |
Experimental Protocol: Reduction of a Substituted Benzonitrile with LiAlH₄
This is a general protocol applicable to both substrates with appropriate safety precautions.
Materials:
-
Substituted Benzonitrile (4-methoxy- or 4-chlorobenzonitrile)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
10% Sodium Hydroxide Solution (NaOH)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, nitrogen atmosphere.
Procedure:
-
Set up a dry three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Carefully suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the flask and cool to 0 °C in an ice bath.
-
Dissolve the substituted benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume equivalent to the mass of LiAlH₄), followed by 10% NaOH solution (1.5 volume equivalents), and finally water again (3 volume equivalents).
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzylamine.
-
Purify the product by distillation or column chromatography.
Sources
A Senior Application Scientist's Guide to the Validation of 4-Methoxybenzonitrile as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chromatographic analysis, achieving accurate and reproducible quantification is paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methodology, serving to correct for variations in sample preparation, injection volume, and instrument response.[1][2] This guide provides an in-depth validation of 4-Methoxybenzonitrile as a candidate for an internal standard, alongside a comparative analysis with other commonly used alternatives. Our objective is to equip you with the technical insights and experimental frameworks necessary to select and validate an internal standard that ensures the integrity of your chromatographic data.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibrants and quality controls, before analysis.[3] The fundamental principle is that the IS should behave similarly to the analyte of interest throughout the entire analytical process.[4] By calculating the ratio of the analyte's response to the IS's response, one can mitigate the impact of procedural errors, thereby enhancing the precision and accuracy of the final results.[5]
Profiling this compound as an Internal Standard Candidate
This compound, also known as p-anisonitrile, is a nitrile compound with properties that make it a promising internal standard for the analysis of a range of organic molecules.[6][7][8]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [6][9][10] |
| Molecular Weight | 133.15 g/mol | [9][10] |
| Melting Point | 57-60 °C | [6][9][10] |
| Boiling Point | 256-257 °C | [6][10] |
| Solubility | Soluble in many organic solvents | [6][7] |
| UV Absorbance | Possesses a chromophore suitable for UV detection | Inferred from structure |
| Chemical Stability | Stable under typical chromatographic conditions | [6] |
The nitrile and methoxy functional groups on the benzene ring give this compound moderate polarity and good solubility in common chromatographic solvents like acetonitrile and methanol.[7][11] Its crystalline nature at room temperature allows for easy and accurate weighing for standard preparation. Furthermore, its stability ensures that it will not degrade during sample processing or analysis.[6]
Comparative Analysis: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical decision in method development.[4] The ideal IS should be structurally similar to the analyte but sufficiently different to be chromatographically resolved.[3][5] Below is a comparison of this compound with other commonly employed internal standards.
| Internal Standard | Key Properties & Rationale for Use | Potential Drawbacks |
| This compound | - Moderate polarity, suitable for a range of analytes. - Good solubility in common organic solvents.[6][7] - Stable and commercially available in high purity.[10] | - May not be suitable for all analytes, particularly those with very different polarities or functional groups. |
| Deuterated Analogs | - Considered the "gold standard," especially for mass spectrometry.[9][12] - Nearly identical chemical and physical properties to the analyte, ensuring co-elution and similar behavior during sample preparation and ionization.[6][9] | - High cost and may not be commercially available for all analytes.[13] |
| Caffeine | - Highly soluble in water and organic solvents.[14] - Chemically stable under normal analytical conditions.[14] - Strong UV absorbance.[14] - Inexpensive and readily available.[14] | - May be present in samples, particularly in clinical or food and beverage analysis. |
| Diazepam | - A well-characterized benzodiazepine often used in pharmaceutical analysis.[13] - Stable and commercially available as a reference standard.[15] | - As a controlled substance, its acquisition and use are subject to strict regulations.[13] - Its chemical properties may not be suitable for a broad range of analytes. |
A Step-by-Step Protocol for the Validation of this compound as an Internal Standard
The validation of an analytical method, including the internal standard, is essential to demonstrate its suitability for its intended purpose. This protocol is grounded in the principles outlined by regulatory bodies such as the FDA and EMA.[12]
Experimental Workflow for Internal Standard Validation
Caption: Workflow for the validation of this compound as an internal standard.
Detailed Validation Procedures
-
Selectivity and Specificity
-
Objective: To ensure that the analytical method can unequivocally assess the analyte and the internal standard in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze blank matrix samples (at least 6 independent sources) to assess for any interfering peaks at the retention times of the analyte and this compound.
-
Analyze the analyte at the Lower Limit of Quantification (LLOQ) and this compound in the presence of the blank matrix.
-
-
Acceptance Criteria: The response of interfering components in the blank matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response.
-
-
Linearity
-
Objective: To demonstrate a proportional relationship between the concentration of the analyte and the response ratio (analyte peak area / IS peak area).
-
Procedure:
-
Prepare a series of at least five calibration standards spanning the expected concentration range.
-
Add a constant concentration of this compound to each standard.
-
Analyze the calibration standards and plot the response ratio against the analyte concentration.
-
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
-
-
-
Stability
-
Objective: To evaluate the stability of the analyte and this compound in the stock solutions and in the processed samples under various storage conditions.
-
Procedure:
-
Stock Solution Stability: Analyze stock solutions of the analyte and this compound stored at specified temperatures (e.g., room temperature, 2-8°C) over a defined period.
-
Post-Preparative Stability: Analyze QC samples that have been processed and stored in the autosampler for a period that simulates the expected run time.
-
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
-
Logical Framework for Internal Standard Selection
The decision to use a particular internal standard should be a systematic process based on the specific requirements of the analytical method.
Caption: Decision-making framework for selecting an appropriate internal standard.
Conclusion
This compound presents itself as a viable and effective internal standard for a variety of chromatographic applications. Its physicochemical properties align well with the core requirements of a good internal standard: stability, appropriate solubility, and ease of handling. While deuterated analogs remain the ideal choice for mass spectrometry-based bioanalysis, their cost and availability can be prohibitive. In such cases, and for UV-based detection methods, this compound offers a robust and cost-effective alternative.
The successful implementation of any internal standard hinges on a thorough validation process. By following the detailed protocol outlined in this guide, researchers can confidently establish the suitability of this compound for their specific analytical needs, thereby ensuring the generation of high-quality, reliable, and reproducible data.
References
- This compound - ChemBK. (n.d.).
- This compound | CAS#:874-90-8 | Chemsrc. (n.d.).
- Understanding this compound: Properties, Synthesis, and Market Demand. (n.d.).
- This compound | C8H7NO | CID 70129 - PubChem. (n.d.).
- Independence and Dependence in Calibration: A Discussion of FDA and EMA Guidelines. (2016). American Pharmaceutical Review.
- Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography | LCGC International. (n.d.).
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
- Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.).
- Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. (2012). Der Pharma Chemica.
- What to use as internal standards - Chromatography Forum. (2009).
- Liquid Chromatography | How to Use Internal Standards. (2024). Mason Technology.
- Benzonitrile, 4-methoxy- - NIST WebBook. (n.d.).
- Why Caffeine is the Perfect Choice for HPLC Calibration. (2024). YouTube.
- Extraction-Free, Direct Determination of Caffeine in Microliter Volumes of Beverages by Thermal Desorption-Gas Chromatography Mass Spectrometry. (2020). PMC - NIH.
- How to choose an HPLC internal standard? - ResearchGate. (2014).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025).
- Deuterated Compounds | Stable Isotope-Labeled Standards - Pharmaffiliates. (n.d.).
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). NIH.
- Diazepam - Wikipedia. (n.d.).
- DIAZEPAM - SWGDRUG.org. (1999).
- What is an internal standard HPLC? - Quora. (2021).
- Guide to Choosing the Correct HPLC Solvent - Phenomenex. (2025).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. What to use as internal standards - Chromatography Forum [chromforum.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diazepam - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. swgdrug.org [swgdrug.org]
- 15. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Methoxybenzonitrile
Executive Summary
In pharmaceutical development, the robust characterization of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. 4-Methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents, demands accurate and reliable quantification to ensure product quality, safety, and efficacy.[1] This guide provides an in-depth comparison and cross-validation of three principal analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
This document is structured to move beyond mere protocol recitation. It delves into the causality behind methodological choices, grounding every recommendation in the principles of analytical chemistry and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] By presenting comparative experimental data and transparent workflows, we aim to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical method for their specific needs.
The Imperative of Method Cross-Validation
An analytical method, once developed, must be proven "fit for purpose." This is the core tenet of method validation.[5][6] The process involves establishing, through documented evidence, that a procedure's performance characteristics are suitable for its intended application.[7][8] Key validation parameters, as stipulated by ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[2][9]
Cross-validation becomes critical when data is generated by more than one analytical method.[10] Its purpose is to ensure equivalency and consistency, demonstrating that different methods yield comparable and reliable results. This is particularly relevant in a drug development lifecycle where a rapid, simple method like UV-Vis might be used for in-process controls, while a more robust, stability-indicating HPLC method is used for final release and stability testing.
Caption: The analytical method lifecycle, emphasizing the role of cross-validation.
Comparative Analysis of Key Methodologies
The selection of an analytical technique is governed by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., quantitation, impurity profiling, or simple identification). This compound is a solid at room temperature with a melting point of 57-59 °C and a boiling point of 256-257 °C, making it amenable to both HPLC and GC analysis.
Method Performance Overview
The following table summarizes the expected performance characteristics of HPLC-UV, GC-FID, and UV-Vis Spectrophotometry for the analysis of this compound. This data is derived from typical validation studies and serves as a benchmark for comparison.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry | Causality & Rationale |
| Specificity | High | High | Low to Moderate | Chromatographic methods (HPLC, GC) physically separate the analyte from impurities before detection, offering high specificity. UV-Vis measures the total absorbance at a specific wavelength, making it susceptible to interference from compounds with similar chromophores.[11] |
| Linearity (R²) | >0.999 | >0.999 | >0.995 | All methods can demonstrate excellent linearity within their validated range when properly optimized. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% | HPLC and GC generally provide higher accuracy due to superior selectivity, minimizing matrix effects. |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% | The automated nature of modern HPLC and GC systems leads to higher precision (lower Relative Standard Deviation) compared to the more manual dilutions often required for UV-Vis.[12] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~5 µg/mL | ~10 µg/mL | HPLC with a UV detector is typically more sensitive for this chromophore-containing analyte than GC with a Flame Ionization Detector (FID), which responds to combustible carbon. UV-Vis sensitivity is generally lower. |
| Primary Application | Assay, Impurity Profiling, Stability Testing | Assay, Volatile Impurity & Residual Solvent Analysis | In-process Controls, High-throughput Screening | The high specificity and sensitivity of HPLC make it the gold standard for regulatory submissions. GC is excellent for volatile components.[13] The speed and simplicity of UV-Vis are ideal for rapid, less stringent checks. |
Experimental Protocols & Methodologies
Trustworthy analytical data originates from meticulously executed protocols. The following sections provide detailed, step-by-step procedures that serve as a robust starting point for validating these methods in your laboratory.
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This reverse-phase HPLC method is designed to be stability-indicating. The C18 column provides excellent retention for the moderately polar this compound, while the acidic mobile phase ensures good peak shape by suppressing the silanol activity of the stationary phase. This method can effectively separate the parent compound from potential hydrolysis-related degradants like 4-methoxybenzamide and 4-methoxybenzoic acid.[14]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (H₃PO₄), 85%
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (50:50, v/v). Add 0.1% phosphoric acid to the water component before mixing. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (this is your 500 µg/mL stock solution).
-
Pipette 10.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Solution Preparation (100 µg/mL): Prepare the sample in the same manner as the standard solution, using the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (determined from the UV spectrum of this compound)[15]
-
Run Time: 10 minutes
-
-
System Suitability: Inject the standard solution five times. The %RSD for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Analysis: Inject the blank (diluent), standard, and sample solutions. Quantify the sample peak by comparing its area to that of the standard.
Gas Chromatography (GC-FID)
Rationale: Given its volatility, GC is a highly effective method for this compound. A mid-polarity column (e.g., DB-624 or equivalent) is chosen for its excellent performance with polar analytes. A Flame Ionization Detector (FID) is used for its robustness and linear response to carbon-containing compounds. This method is particularly useful for detecting volatile impurities that might not be seen by HPLC.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness)
-
Headspace autosampler (optional, for residual solvent analysis)
-
Data acquisition and processing software
Reagents and Standards:
-
Dichloromethane (DCM, HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Dichloromethane.
-
-
Sample Solution Preparation (500 µg/mL): Prepare the sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL (Split ratio 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 20°C/min.
-
Hold at 240°C for 5 minutes.
-
-
-
System Suitability: Inject the standard solution five times. The %RSD for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (DCM), standard, and sample solutions. Quantify using an external standard method.
UV-Vis Spectrophotometry
Rationale: This method is the simplest and fastest, leveraging the strong UV absorbance of the aromatic ring and nitrile group.[16][17] It is ideal for rapid quantification in pure samples or simple matrices where interfering substances are known to be absent. Methanol is chosen as the solvent due to its UV transparency in the required range.
Instrumentation:
-
UV-Visible Spectrophotometer (dual beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Standards:
-
Methanol (Spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution (~10 µg/mL) of this compound in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 245 nm.[15]
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 100 µg/mL of this compound in methanol.
-
From the stock, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution with methanol.
-
-
Sample Solution Preparation: Prepare a sample solution in methanol, ensuring the final concentration falls within the linear range of the calibration curve.
-
Analysis:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the methanol blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Quantification: Plot the absorbance of the standards versus their concentration to generate a calibration curve. Determine the concentration of the sample from its absorbance using the linear regression equation of the curve.
Cross-Validation: A Practical Framework
The goal is to demonstrate that the results from the primary method (HPLC) and secondary methods (GC, UV-Vis) are equivalent for the assay of this compound.
Caption: A workflow for the cross-validation of three analytical methods.
Procedure:
-
Sample Selection: Use a single, homogeneous batch of this compound.
-
Analysis: Assay the same batch (n=6 independent preparations) using each of the three validated methods.
-
Data Comparison: Calculate the mean assay value, standard deviation, and %RSD for each method. Compare the mean assay values between the methods.
Acceptance Criteria:
-
The mean assay value obtained by the secondary methods (GC and UV-Vis) should not differ from the mean assay value of the primary method (HPLC) by more than 2.0%.
-
A statistical evaluation (e.g., a two-sample t-test) can be performed to confirm that there is no significant difference between the results at a 95% confidence level.
Hypothetical Cross-Validation Data
| Replicate | HPLC Assay (%) | GC Assay (%) | UV-Vis Assay (%) |
| 1 | 99.8 | 100.1 | 100.5 |
| 2 | 99.9 | 99.7 | 99.8 |
| 3 | 100.1 | 99.9 | 100.3 |
| 4 | 99.7 | 99.5 | 101.0 |
| 5 | 100.2 | 100.3 | 100.1 |
| 6 | 99.9 | 99.8 | 100.6 |
| Mean | 99.93 | 99.88 | 100.38 |
| Std. Dev. | 0.19 | 0.29 | 0.42 |
| %RSD | 0.19% | 0.29% | 0.42% |
| % Difference from HPLC | - | -0.05% | +0.45% |
Conclusion and Recommendations
The cross-validation exercise confirms that HPLC, GC, and UV-Vis spectrophotometry are all viable techniques for the quantitative analysis of this compound, each with a distinct domain of optimal application.
-
HPLC-UV stands as the most robust and versatile method, making it the unequivocal choice for release testing, stability studies, and impurity profiling where specificity is paramount.
-
GC-FID is an excellent orthogonal method, providing strong validation for the primary HPLC results and offering superior capability for analyzing volatile impurities or residual solvents.
-
UV-Vis Spectrophotometry serves as a valuable tool for high-throughput applications and in-process controls where speed is essential and the sample matrix is well-defined and free of interfering components.
By understanding the strengths and limitations of each technique and grounding the choice in solid validation and cross-validation data, drug development professionals can ensure the highest level of scientific integrity and regulatory compliance throughout the product lifecycle.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. [Link][19]
- ICH. (2023). Quality Guidelines.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][7]
- EMA. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). European Medicines Agency. [Link]
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
- FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S.
- Chakraborty, A. et al. (2024). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
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- ECA Academy. (2014).
- Harvey, D. Spectroscopic Analytical Methods. [Link]
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- WJAR. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]
- ProPharma. (2024).
- Lavanya Chowdary, G. et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- NIST.
- Harvey, D. (2009). Analytical Chemistry 2.0. [Link][18]
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- Shabir, G. A. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Deshpande, A. et al. (2016). Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response. International Journal of Pharmaceutical Sciences and Research. [Link]
- Shimadzu. Tips for practical HPLC analysis. [Link]
- Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Deshpande, A. et al. (2016). Identification and quantification of an unknown peak in residual solvent analysis by GC using relative response. International Journal of Pharmaceutical Sciences and Research, 7(3), 1338-47. [Link]
- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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A Researcher's Guide to the Certificate of Analysis (CoA) for 4-Methoxybenzonitrile Reference Standards
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used. The Certificate of Analysis (CoA) is the primary document that attests to this quality, yet not all CoAs—or the standards they represent—are created equal. This guide provides an in-depth technical comparison of what to look for in a CoA for a 4-Methoxybenzonitrile reference standard, contrasting a high-quality, comprehensively characterized primary standard with a more basic, fit-for-purpose secondary working standard.
This compound (CAS 874-90-8), a key intermediate in the synthesis of pharmaceuticals and advanced materials, serves as our model compound.[1][2] Its proper characterization is critical for accurate quantification and impurity profiling in downstream applications.
The Anatomy of a Reference Standard CoA: A Comparative Analysis
A reference standard's CoA is more than a simple statement of purity; it is a detailed report of the rigorous analytical testing performed to confirm its identity, purity, and fitness for use.[3][4] The International Council for Harmonisation (ICH) Q6A guidelines stipulate that reference standards must be thoroughly characterized.[5][6] Let's dissect and compare the typical data you would find on the CoAs for two different grades of this compound reference standards.
Table 1: Comparative Certificate of Analysis for this compound Reference Standards
| Parameter | Supplier A: Primary Reference Standard | Supplier B: Secondary Working Standard | Significance & Causality |
| Identity | |||
| Infrared (IR) Spectroscopy | Conforms to structure (Spectrum provided) | Conforms | IR provides a unique molecular fingerprint. A primary standard CoA should include the actual spectrum for user verification against their own data.[7] |
| ¹H & ¹³C NMR Spectroscopy | Conforms to structure (Spectra provided) | Not performed | NMR provides definitive structural confirmation and can reveal impurities. Its absence on a secondary standard's CoA is a key differentiator, often for cost reasons. |
| Mass Spectrometry (MS) | M+H⁺ = 134.0601 (Δ < 2 ppm) | Conforms to structure | High-resolution MS on a primary standard provides an exact mass, confirming the elemental composition with high confidence. |
| Purity & Impurities | |||
| Purity by HPLC (Area %) | 99.95% (as is basis) | ≥ 99.0% (by GC) | HPLC is the gold standard for purity of non-volatile organics. A primary standard will have a higher, more precise purity value. Supplier B uses Gas Chromatography (GC), which is suitable but may not be stability-indicating.[1] |
| Purity by qNMR | 99.9% (vs. NIST SRM) | Not performed | Quantitative NMR (qNMR) provides an absolute purity value traceable to a certified standard, a hallmark of a primary reference material. |
| Impurity Profile (HPLC) | Individual Unspecified: < 0.03%Total Impurities: 0.05% | Not specified | A primary standard's CoA will list and quantify impurities, demonstrating a well-controlled manufacturing process. |
| Residual Solvents (GC-HS) | Toluene: 50 ppm (ICH Class 2)Dichloromethane: < 10 ppm (ICH Class 2) | Complies with internal limits | Residual solvents from synthesis must be controlled. A primary standard CoA specifies the levels of identified solvents, referencing regulatory limits (e.g., USP <467>).[8] |
| Water Content (Karl Fischer) | 0.02% | Not specified | Water content is critical for accurate weighing of hygroscopic materials and for calculating purity on an anhydrous basis. |
| Physical Properties | |||
| Appearance | White crystalline powder | White solid | A basic but necessary check for consistency. |
| Melting Point | 57.5 - 59.0 °C | 57 - 60 °C | A narrow melting point range is indicative of high purity. |
The Logic of Analytical Characterization: A Deeper Dive
The differences highlighted in Table 1 are not arbitrary; they stem from the intended use of the standard and the level of analytical rigor required. A primary standard is designed to be a definitive benchmark, against which secondary standards and in-house materials are qualified.[6][9][10]
Caption: Logical flow of characterization for Primary vs. Secondary Standards.
Experimental Protocols for Robust Characterization
To generate the data seen on a high-quality CoA, a series of validated analytical methods must be employed. Below are representative protocols for the comprehensive analysis of a this compound reference standard.
Protocol 1: Purity Determination and Impurity Profiling by Stability-Indicating HPLC-UV
This method is designed to separate this compound from potential process impurities and degradation products, making it "stability-indicating" as per ICH guidelines.[11][12] The most likely degradation products arise from the hydrolysis of the nitrile group to 4-methoxybenzamide and subsequently to 4-methoxybenzoic acid.[3]
1. Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Solution Preparation:
-
Standard Solution: Accurately weigh ~20 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Sample Solution: Prepare in the same manner as the Standard Solution.
3. Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are calculated relative to the area of the main peak using a relative response factor of 1.0 if the impurity is unknown.
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: Identity Confirmation by FTIR and ¹H NMR
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the this compound sample.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Peaks:
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and methoxy).
-
~2225 cm⁻¹: C≡N (nitrile) stretching (a key diagnostic peak).
-
~1610, 1515 cm⁻¹: C=C aromatic ring stretching.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching (ether).
-
~1030 cm⁻¹: Symmetric C-O-C stretching (ether).
-
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Analysis: Acquire the spectrum on a 400 MHz or higher instrument.
-
Expected Signals:
-
δ ~7.6 ppm (doublet, 2H): Aromatic protons ortho to the nitrile group.
-
δ ~6.9 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.
-
δ ~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons.
-
Protocol 3: Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
This protocol is based on USP <467> for determining residual solvents.[8][13][14]
1. GC Conditions:
-
GC System: A system with a headspace autosampler, split/splitless inlet, and Flame Ionization Detector (FID).
-
Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium.
-
Temperature Program: 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 min.
-
Inlet Temperature: 140 °C.
-
Detector Temperature: 250 °C.
2. Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 min.
3. Solution Preparation:
-
Sample Solution: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).
-
Standard Solution: Prepare a standard solution of expected solvents (e.g., toluene, dichloromethane from synthesis) in the same solvent at concentrations relevant to ICH limits.
Conclusion: Trust but Verify
The Certificate of Analysis is the single most important document for qualifying an analytical reference standard. As demonstrated, a CoA for a primary reference standard provides a comprehensive analytical package, giving the end-user a high degree of confidence in the material's identity, purity, and traceability. A secondary working standard, while fit for routine use, relies on a more limited dataset and derives its validity from its comparison to a primary standard.
References
- Benchchem. (2025). Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SIELC Technologies. (n.d.). Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column.
- ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Gornowicz, A. et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Wiley-VCH GmbH.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- Advent Chembio. (n.d.). Primary vs Secondary Reference Standards.
- Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality.
- International Journal of Technical Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
- Washington State Department of Agriculture. (2024). Residual Solvents by Gas Chromatography/ Mass Spectrometry.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding this compound: Properties, Synthesis, and Market Demand.
- ATB (Automated Topology Builder). (n.d.). This compound | C8H7NO | MD Topology | NMR | X-Ray.
- Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Certificate of Analysis.
- TCI America. (2020). Certificate of Analysis.
- NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook.
- Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
- Advent Chembio. (n.d.). Primary, Secondary, and Reference Standards in Pharma Labs.
- Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Hauck, W. W., et al. (2012). Primary and secondary reference materials for procedures to test the quality of medicines and foods. Pharmaceutical Research, 29(4), 922-31. [Link]
- Research Journal of Pharmacy and Technology. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- Pharmaguideline. (n.d.). Primary and Secondary Standards.
- Shimadzu Latin America. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
- Restek. (n.d.). Residual Solvent Analysis.
- Pharmaguideline Forum. (2016). What is the difference between primary & secondary standards.
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- Benchchem. (2025). Validation of a High- Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,3-Dihydroxy- 4-methoxybenzoic acid.
- Benchchem. (2025). Validating the Purity of Synthesized 4'-Methoxyflavanone: A Comparative Guide Using HPLC-UV.
- Benchchem. (2025). A Comparative Guide to the Quantitative Analysis of 4-Methoxy-3-nitrobenzoic Acid: HPLC vs. ¹H NMR Integration.
- Benchchem. (2025). A Comparative Guide to the Validation of an HPLC Method for 3-Methoxy-4-nitrobenzoic Acid Quantification.
- uHPLCs. (n.d.). Drug Impurity Reference Standards for HPLC.
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- 14. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System | Shimadzu Latin America [shimadzu-la.com]
A Senior Application Scientist's Guide to Catalytic Efficiency in 4-Methoxybenzonitrile Synthesis
Introduction: 4-Methoxybenzonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. Its strategic importance necessitates the development of efficient, scalable, and sustainable synthetic methodologies. This guide provides a comparative analysis of the catalytic efficiency of various synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs. We will delve into the nuances of catalyst selection, reaction optimization, and mechanistic considerations to provide a holistic understanding of the catalytic landscape for this crucial molecule.
I. Key Synthetic Routes: A Comparative Overview
The synthesis of this compound can be broadly categorized into three primary catalytic approaches, each with its own set of advantages and challenges. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to specific functional groups.
-
Cross-Coupling Cyanation of Aryl Halides: This is arguably the most versatile and widely employed method in laboratory settings. It involves the reaction of a 4-haloanisole (iodide, bromide, or chloride) with a cyanide source in the presence of a transition metal catalyst.
-
Ammoxidation of p-Methoxytoluene: A highly atom-economical and industrially relevant process, this method involves the vapor-phase reaction of p-methoxytoluene with ammonia and oxygen over a heterogeneous catalyst.
-
Synthesis from 4-Methoxybenzaldehyde: This route typically proceeds via the formation of an intermediate, such as an oxime, followed by a dehydration step to yield the nitrile.
The logical flow for selecting a synthetic route can be visualized as follows:
Caption: Decision workflow for selecting a synthetic route to this compound.
II. Deep Dive: Cross-Coupling Cyanation of Aryl Halides
The transition metal-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis. The choice of metal catalyst—typically palladium, nickel, or copper—profoundly impacts the reaction's efficiency, substrate scope, and cost-effectiveness.
Causality Behind Catalyst Choice
-
Palladium: Often considered the "gold standard" due to its high catalytic activity and broad functional group tolerance. Palladium catalysts can effectively couple a wide range of aryl halides, including the less reactive but more economical aryl chlorides. However, the high cost of palladium is a significant drawback for large-scale synthesis.
-
Nickel: A more cost-effective alternative to palladium, nickel catalysts have shown remarkable activity in the cyanation of aryl chlorides. The development of sophisticated ligands has significantly expanded the scope of nickel-catalyzed cyanations, making them an attractive option for both academic and industrial applications.
-
Copper: Historically used in stoichiometric amounts in the Rosenmund-von Braun reaction, modern copper-catalyzed methods offer a milder and more economical approach. Copper catalysts are particularly effective for the cyanation of aryl iodides and bromides.
Performance Comparison of Catalytic Systems
| Catalyst System | Substrate | Cyanide Source | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / CM-phos | 4-Chloroanisole | K₄[Fe(CN)₆] | 2 | MeCN/H₂O | 70 | 18 | 94 | [1] |
| NiCl₂(dppp) | 4-Bromoanisole | K₄[Fe(CN)₆] | 2.5 | Dioxane/H₂O | 100 | 24 | ~85 (estimated) | [2][3] |
| CuI / DMEDA | 4-Bromoanisole | NaCN | 10 | Toluene | 110 | 24 | High (unspecified) | [4] |
| CuI / Phenanthroline | 4-Iodoanisole | Acetone Cyanohydrin | 10 | DMF | 110 | 16-48 | High (unspecified) | [5] |
Note: The yield for the Ni-catalyzed reaction is an estimation based on similar substrates in the cited literature, as a direct yield for 4-bromoanisole was not explicitly stated.
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Chloroanisole
This protocol is adapted from a general method for the cyanation of aryl chlorides using the non-toxic cyanide source, potassium hexacyanoferrate(II).[1]
Materials:
-
4-Chloroanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
CM-phos ligand (0.04 mmol, 4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Acetonitrile (MeCN, 3 mL)
-
Deionized water (3 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-chloroanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add acetonitrile (3 mL) and deionized water (3 mL) via syringe.
-
Seal the tube and place it in a preheated heating block at 70 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
III. Industrial Powerhouse: Ammoxidation of p-Methoxytoluene
For large-scale production of this compound, ammoxidation of p-methoxytoluene stands out as a highly efficient and atom-economical process. This gas-phase reaction utilizes readily available starting materials and a recyclable heterogeneous catalyst.
The Central Role of VPO Catalysts
Vanadium phosphorus oxide (VPO) catalysts are the workhorses of industrial ammoxidation. Their efficacy stems from a synergistic effect between vanadium and phosphorus, which creates a catalyst with the requisite redox and acidic properties. The catalyst facilitates the activation of the methyl group of p-methoxytoluene and the incorporation of nitrogen from ammonia.
Caption: Simplified mechanism of p-methoxytoluene ammoxidation on a VPO catalyst surface.
Performance Data for VPO/SiO₂ Catalyst
| Parameter | Value | Reference |
| Catalyst | VPO/SiO₂ | [6] |
| Temperature | 603 K (330 °C) | [6] |
| Reactant Ratio (p-MeOTol:NH₃:Air) | 1:12:30 | [6] |
| Space Velocity | 564 h⁻¹ | [6] |
| Conversion of p-Methoxytoluene | 98% | [6] |
| Molar Yield of this compound | 63% | [6] |
| Selectivity | 64.3% | [6] |
Experimental Protocol: Ammoxidation of p-Methoxytoluene
This protocol describes a laboratory-scale fixed-bed reactor setup for the ammoxidation of p-methoxytoluene.[6]
Materials and Equipment:
-
p-Methoxytoluene
-
Ammonia gas
-
Compressed air
-
VPO/SiO₂ catalyst
-
Fixed-bed quartz reactor (e.g., 20 mm inner diameter)
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and collection system
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack the quartz reactor with a known amount of VPO/SiO₂ catalyst.
-
Heat the reactor to the desired temperature (603 K) under a flow of air.
-
Introduce ammonia and air into the reactor at the specified flow rates to achieve the desired molar ratio (n(NH₃):n(Air) = 12:30).
-
Introduce p-methoxytoluene into the reactor via a syringe pump at a rate that corresponds to the desired space velocity (564 h⁻¹).
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the liquid and gaseous products by GC to determine the conversion of p-methoxytoluene and the yield and selectivity of this compound.
IV. Alternative Route: Synthesis from 4-Methoxybenzaldehyde
The conversion of 4-methoxybenzaldehyde to this compound provides a valuable alternative, particularly when the aldehyde is a readily available starting material. This two-step, one-pot process typically involves the formation of an aldoxime followed by dehydration.
The Dehydration Step: Rationale for Reagent Choice
The dehydration of the 4-methoxybenzaldehyde oxime intermediate is a critical step. Various dehydrating agents can be employed, with acetic anhydride being a common and effective choice. Its advantages include:
-
High Reactivity: Acetic anhydride readily reacts with the hydroxyl group of the oxime, facilitating the elimination of water.
-
Ease of Removal: The byproduct, acetic acid, and any unreacted acetic anhydride can be easily removed during workup.
-
Cost-Effectiveness: Acetic anhydride is a relatively inexpensive and readily available reagent.
Performance Data for One-Pot Synthesis
| Starting Material | Intermediate | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde Oxime | Acetic Anhydride | Acetic Anhydride | 130 | 2 | >90 (overall) | [7][8] |
Experimental Protocol: One-Pot Synthesis from 4-Methoxybenzaldehyde
This protocol is based on a patented method for the one-pot synthesis of this compound.[8]
Materials:
-
4-Methoxybenzaldehyde (1.0 mol)
-
Hydroxylamine hydrochloride (1.1 mol)
-
Sodium hydroxide (1.1 mol)
-
Ethanol
-
Acetic anhydride (3.5 mol)
-
Water
Procedure:
Step 1: Oximation
-
In a reaction flask, dissolve 4-methoxybenzaldehyde (1.0 mol), hydroxylamine hydrochloride (1.1 mol), and sodium hydroxide (1.1 mol) in ethanol.
-
Warm the mixture to 30-40 °C and stir until the starting material is consumed (monitor by TLC).
-
Add water to precipitate the 4-methoxybenzaldehyde oxime.
-
Filter and dry the solid intermediate.
Step 2: Dehydration
-
In a clean, dry reaction flask, add the dried 4-methoxybenzaldehyde oxime (from Step 1) and acetic anhydride (3.5 mol).
-
Heat the mixture to 130 °C and stir for 2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid by vacuum distillation.
-
Add water to the residue to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
V. Conclusion and Future Perspectives
The synthesis of this compound can be achieved with high efficiency through several catalytic routes.
-
Palladium- and nickel-catalyzed cyanations of aryl halides offer the greatest versatility and are ideal for laboratory-scale synthesis and the preparation of complex analogues. The use of non-toxic cyanide sources like K₄[Fe(CN)₆] represents a significant advancement in the sustainability of these methods.
-
The ammoxidation of p-methoxytoluene is a superior choice for large-scale industrial production, characterized by its high atom economy and continuous processing capabilities.
-
Synthesis from 4-methoxybenzaldehyde provides a practical alternative when the aldehyde is the most accessible starting material.
Future research in this area will likely focus on the development of even more active and robust catalysts with lower environmental impact. This includes the exploration of earth-abundant metal catalysts, catalyst immobilization for enhanced recyclability, and the use of greener solvents and reagents. As the demand for this compound continues to grow, so too will the need for innovative and sustainable catalytic solutions.
References
- The research on the ammoxidation of p-methoxytoluene. ResearchGate.
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. PubMed.
- One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... ResearchGate.
- CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. Google Patents.
- Pd-based and Ni-based catalytic cyanations with compatible metal cyanide sources, corresponding toxicity data, and representative biologically active benzonitriles. ResearchGate.
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. Google Patents.
- Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. ResearchGate.
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. PMC - NIH.
- MW‐assisted one‐pot synthesis of 4‐methoxybenzonitrile 4d starting from... ResearchGate.
- Copper-‐catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
- Copper-catalyzed domino halide exchange-cyanation of aryl bromides. PubMed - NIH.
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- 6. Vanadium–phosphorous oxide supported on mesoporous SBA-15 catalysts for ammoxidation of toluene to benzonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Guide to Orthogonal Characterization of 4-Methoxybenzonitrile for Pharmaceutical and Research Applications
This guide provides a comprehensive framework for the robust characterization of 4-Methoxybenzonitrile (CAS 874-90-8), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] In regulated environments and high-stakes research, relying on a single analytical technique is insufficient for complete quality assessment. We will explore an orthogonal testing strategy, which employs multiple, independent analytical methods to evaluate the same critical quality attributes.[3][4] This approach ensures a comprehensive understanding of the molecule's identity, purity, and physicochemical properties by mitigating the inherent biases of any single technique.[4]
Understanding this compound: The Subject of Our Analysis
This compound, also known as p-anisonitrile, is a white crystalline solid with the chemical structure shown below.[1][5] Its utility as a building block in organic synthesis necessitates stringent quality control to ensure the safety and efficacy of downstream products.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO | [1][6][7] |
| Molecular Weight | 133.15 g/mol | [1][6][7] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 57-60 °C | [1][8] |
| Boiling Point | 256-257 °C | [6][8] |
| CAS Number | 874-90-8 | [6][7][9] |
The Orthogonal Testing Workflow: A Multi-Faceted Approach
A robust characterization workflow does not view analytical techniques in isolation. Instead, it integrates them to build a self-validating system. Data from one technique should corroborate and complement findings from another. The diagram below illustrates the logical flow, starting from structural confirmation and moving through purity assessment to physical property verification.
Caption: Logical workflow for the orthogonal characterization of this compound.
Spectroscopic Methods for Structural Elucidation and Identification
The first step in characterization is confirming the molecule's identity. Spectroscopic techniques provide detailed information about the molecular structure, arrangement of atoms, and functional groups.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation in organic chemistry.[10] It provides unambiguous information about the carbon-hydrogen framework. For this compound, ¹H NMR confirms the number and environment of protons on the aromatic ring and the methoxy group, while ¹³C NMR identifies all unique carbon atoms. The distinct chemical shifts and splitting patterns are a direct consequence of the molecule's electronic structure, providing a unique fingerprint.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of 5 seconds to ensure full magnetization recovery.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence.
-
Set a relaxation delay of 10-15 seconds, as quaternary carbons (like the nitrile carbon) relax slowly.
-
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0 ppm.
Table 2: Expected NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 7.6 | Doublet | 2H | Aromatic protons ortho to -CN |
| ¹H | ~ 6.9 | Doublet | 2H | Aromatic protons ortho to -OCH₃ |
| ¹H | ~ 3.8 | Singlet | 3H | Methoxy group (-OCH₃) |
| ¹³C | ~ 163 | Singlet | - | Carbon attached to -OCH₃ |
| ¹³C | ~ 134 | Singlet | - | Aromatic carbons ortho to -CN |
| ¹³C | ~ 119 | Singlet | - | Nitrile carbon (-C≡N) |
| ¹³C | ~ 115 | Singlet | - | Aromatic carbons ortho to -OCH₃ |
| ¹³C | ~ 105 | Singlet | - | Carbon attached to -CN |
| ¹³C | ~ 56 | Singlet | - | Methoxy carbon (-OCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[10] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For this compound, we expect to see distinct peaks for the nitrile C≡N stretch, the aromatic C=C bonds, and the C-O ether linkage. This provides orthogonal confirmation of the functional groups identified by NMR.
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to known literature values for the expected functional groups.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 2225 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~ 1605, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1260 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~ 1030 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
| ~ 3050 | Medium | C-H Stretch | Aromatic |
| ~ 2950 | Medium | C-H Stretch | Aliphatic (Methoxy) |
Orthogonal Chromatographic Methods for Purity Assessment
Confirming identity is not enough; purity is a critical quality attribute. Using two chromatographic techniques based on different separation principles (e.g., polarity vs. volatility) provides a high degree of confidence in the purity value and a comprehensive impurity profile.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: HPLC is the workhorse for purity analysis in the pharmaceutical industry.[11][12] We use a reversed-phase (RP-HPLC) method, where the stationary phase is nonpolar (C18) and the mobile phase is polar. Separation is based on the differential partitioning of the analyte and its impurities between the two phases. This method is excellent for detecting non-volatile or thermally sensitive impurities that would not be amenable to gas chromatography.
Caption: Experimental workflow for HPLC-UV analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the same diluent.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260, Waters Alliance, or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: Start with 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 10 µL.[12]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The expected purity for a high-quality standard is ≥99%.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS serves as an excellent orthogonal method to HPLC.[13] Here, separation is based on the compound's volatility and its interaction with the stationary phase in a long capillary column.[9][14] Coupling GC with a mass spectrometer allows for the identification of volatile impurities by comparing their mass spectra to library databases (like NIST). This is crucial for identifying residual solvents or volatile by-products from synthesis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a solution of this compound at ~1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
GC-MS System: Agilent GC/MSD, Shimadzu GCMS, or equivalent.
-
Column: A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) for purity assessment by area percent.
-
Examine the mass spectrum of the main peak to confirm the molecular ion (m/z 133) and fragmentation pattern, which should match the NIST library spectrum for this compound.[14]
-
Identify any impurity peaks by searching their mass spectra against the NIST/Wiley library.
-
Table 4: Comparison of Orthogonal Chromatographic Methods
| Feature | HPLC-UV | GC-MS | Rationale for Orthogonality |
| Separation Principle | Polarity, Partitioning | Volatility, Boiling Point | Different physical properties are exploited, ensuring different impurity profiles are resolved. |
| Mobile Phase | Liquid (Aqueous/Organic) | Gas (Helium) | Fundamentally different separation mechanisms. |
| Best For | Non-volatile, polar, or thermally labile impurities. | Volatile and semi-volatile impurities, residual solvents. | Provides a more complete picture of all potential process-related impurities. |
| Identification | Based on Retention Time | Mass Spectrum (High Confidence) | GC-MS provides structural information on unknown impurities. |
Thermal Analysis for Physicochemical Verification
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate and precise measurement of the melting point and can also reveal other thermal events like polymorphic transitions. For a pure, crystalline compound, the melting endotherm should be sharp and narrow. The presence of impurities typically broadens this peak and lowers the melting point, making DSC a sensitive indicator of purity that is orthogonal to chromatographic methods.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrumentation & Conditions:
-
DSC Instrument: TA Instruments Q2000, Mettler Toledo DSC 3, or equivalent.
-
Temperature Program: Equilibrate at 25°C. Ramp the temperature at a rate of 10°C/min up to 100°C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis:
Conclusion: Synthesizing a Complete Quality Profile
The true power of an orthogonal testing strategy lies in the convergence of data. The unambiguous structural confirmation by NMR is complemented by the functional group identification from FTIR. The high purity value (e.g., >99.5%) determined by RP-HPLC is independently verified by GC-MS, which also confirms the absence of volatile impurities. Finally, the sharp melting endotherm observed in DSC at the correct temperature provides physicochemical evidence of the compound's high purity and correct identity.
By employing this multi-technique approach, researchers, scientists, and drug development professionals can build a robust, self-validating data package for this compound, ensuring its quality, safety, and suitability for its intended application. This rigorous characterization is not merely a checklist of tests but a foundational component of scientific integrity and regulatory compliance.
References
- Separation of 4-Hydroxy-3-methoxybenzonitrile on Newcrom R1 HPLC column. SIELC Technologies.
- This compound. Chem-Impex.
- 4-Formyl-3-methoxybenzonitrile. Smolecule. (2023-08-16).
- This compound 99%. Sigma-Aldrich.
- This compound. BLD Pharm.
- This compound | C8H7NO | MD Topology | NMR | X-Ray. ATB molécules.
- Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. Benchchem.
- This compound. PubChem.
- Benzonitrile, 4-methoxy-. NIST WebBook.
- Benzonitrile, 4-methoxy- (Mass Spectrum). NIST WebBook.
- Understanding this compound: Properties, Synthesis, and Market Demand. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. ChemBK.
- This compound, 99%. Thermo Scientific Chemicals.
- This compound. Santa Cruz Biotechnology.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online.
- Benzonitrile, 4-methoxy- (Phase change data). NIST WebBook.
- What is a Particle Analysis "Orthogonal Method"?. Fluid Imaging Technologies. (2025-06-24).
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. (2024-09-27).
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A Senior Application Scientist's Guide to Synthetic Strategy: 4-Hydroxy-3-methoxybenzonitrile vs. 4-Methoxybenzonitrile
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic route. Two commonly encountered benzonitrile derivatives, 4-Hydroxy-3-methoxybenzonitrile (also known as vanillonitrile) and 4-Methoxybenzonitrile (anisonitrile), serve as illustrative examples of how a single functional group—a phenolic hydroxyl—can fundamentally alter synthetic strategy. While structurally similar, their divergent reactivity provides chemists with distinct tactical advantages. This guide provides an in-depth comparison of these two building blocks, supported by experimental data and protocols, to inform the rational design of synthetic pathways in pharmaceutical and materials science research.
Physicochemical and Spectroscopic Profiles
A foundational understanding of a reagent begins with its physical and spectral properties. These characteristics influence reaction setup, monitoring, and product characterization.
| Property | 4-Hydroxy-3-methoxybenzonitrile | This compound |
| Synonyms | Vanillonitrile, 4-Cyano-2-methoxyphenol | Anisonitrile, 4-Cyanoanisole |
| CAS Number | 4421-08-3[1][2] | 874-90-8[3][4] |
| Molecular Formula | C₈H₇NO₂[2][5] | C₈H₇NO[3][4] |
| Molecular Weight | 149.15 g/mol [5] | 133.15 g/mol [4][6] |
| Appearance | Beige or white to off-white crystalline powder/solid[7][8] | White crystalline powder[3][4][9] |
| Melting Point | 85-89 °C[10][11] | 57-60 °C[3][4][6] |
| Boiling Point | 291-292 °C (est.)[12] | 256-257 °C[3][4][6] |
| ¹H NMR (CDCl₃, δ) | ~7.3-7.1 (m, 2H), ~6.9 (d, 1H), ~6.1 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃)[13] | ~7.58 (d, 2H), ~6.95 (d, 2H), ~3.86 (s, 3H)[14] |
| ¹³C NMR (CDCl₃, δ) | ~162.8, ~133.9, ~119.2, ~114.7, ~103.9, ~55.5[14] | ~150.0, ~147.0, ~125.0, ~119.0, ~115.5, ~110.0, ~56.0[15] |
The most telling difference is the presence of the acidic proton of the hydroxyl group in 4-hydroxy-3-methoxybenzonitrile, which is readily identifiable in its ¹H NMR spectrum and is responsible for its higher melting point due to hydrogen bonding.
Origins and Synthesis: A Tale of Two Precursors
The accessibility and origin of a starting material are paramount in process development and scaling. Here, the two nitriles have distinct advantages.
-
4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile): This compound is most frequently synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), an abundant and renewable resource derived from lignin or produced through petrochemical routes.[1][16][17][18] The synthesis is typically a straightforward, high-yielding process involving the conversion of the aldehyde to an oxime, followed by dehydration.[7][19] This bio-derived feedstock makes it an attractive option for green chemistry initiatives.
-
This compound (Anisonitrile): Its synthesis commonly begins from p-anisaldehyde or p-methoxybenzoic acid, which are themselves derived from anisole.[3] A prevalent laboratory and industrial method is the "one-pot" oximation of p-anisaldehyde and subsequent dehydration, a process that can achieve yields above 90%.[20][21]
The choice of precursor often comes down to cost and availability. The direct lineage of vanillonitrile from the widely available vanillin presents a significant logistical and economic advantage for large-scale production.
Comparative Reactivity: The Decisive Role of the Hydroxyl Group
The nitrile and methoxy groups offer similar reactivity in both molecules. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or act as a dienophile.[1] The methoxy group is a relatively inert ether, cleavable only under harsh acidic conditions (e.g., BBr₃ or HBr). The synthetic divergence arises entirely from the presence or absence of the phenolic hydroxyl group.
Caption: Comparative synthetic pathways of the two benzonitriles.
A. The Phenolic Hydroxyl: A Gateway to Functionalization
The hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is a nucleophilic handle, enabling a suite of reactions that are inaccessible to its methoxy-capped counterpart.
-
O-Alkylation/Arylation: The phenoxide, readily formed with a mild base (e.g., K₂CO₃), is an excellent nucleophile for Williamson ether synthesis. This allows for the facile introduction of diverse alkyl or aryl side chains, a common strategy in medicinal chemistry to modulate solubility, binding affinity, and metabolic stability. For instance, it has been used to synthesize 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane.[8][10]
-
O-Acylation: Esterification reactions with acyl chlorides or anhydrides proceed readily, providing another avenue for prodrug strategies or for introducing specific functionalities.
-
A Protecting Group Requirement: The acidity of the phenol (pKa ≈ 10) means it is incompatible with many organometallic reagents (e.g., Grignards, organolithiums) and strongly basic conditions. Therefore, it often requires protection (e.g., as a silyl ether or benzyl ether) before subsequent transformations, adding steps to the overall synthesis.
B. The Methoxy Group: A Stable Protecting Group
In contrast, the methoxy group of this compound is robust and unreactive under most common synthetic conditions (basic, mildly acidic, oxidative, reductive).
-
Inherent Protection: It can be viewed as a permanently protected hydroxyl group. This is a significant advantage when the synthetic route involves harsh conditions that would not be tolerated by a free phenol. The need for dedicated protection/deprotection steps is eliminated, improving step economy.
-
Latent Functionality: If the phenolic hydroxyl is desired at a late stage of a complex synthesis, the methoxy group can be cleaved. This demethylation is typically achieved with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr. This strategy allows the resilient methoxy group to shield the oxygen functionality until its reactivity is required.
Experimental Protocols: A Practical Demonstration
The following protocols highlight the distinct synthetic applications of each reagent.
Protocol 1: O-Alkylation of 4-Hydroxy-3-methoxybenzonitrile
This procedure demonstrates the straightforward functionalization of the phenolic hydroxyl group.
Caption: Experimental workflow for O-alkylation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-methoxybenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a suitable solvent such as acetone or DMF.
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the solid salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure O-alkylated product.
Protocol 2: Demethylation of this compound
This protocol illustrates the deprotection of the methoxy group to reveal the phenol.
Step-by-Step Methodology:
-
Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.2 eq, typically 1M in DCM) dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Quenching: Carefully and slowly quench the reaction by adding methanol or water at 0 °C to decompose excess BBr₃.
-
Workup & Purification: Transfer the mixture to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude 4-hydroxybenzonitrile by column chromatography or recrystallization.
Strategic Selection: A Decision Framework for the Synthetic Chemist
The choice between these two reagents is not a matter of superiority, but of strategic alignment with the overall synthetic plan.
Choose 4-Hydroxy-3-methoxybenzonitrile when:
-
Direct Functionalization is Key: The target molecule requires modification at the C4-oxygen position via etherification or esterification.
-
A Renewable Feedstock is Preferred: The synthesis benefits from the green credentials and availability of its precursor, vanillin.
-
Protecting Group Steps are Acceptable: The subsequent synthetic steps are compatible with a free phenol, or the inclusion of protection/deprotection steps is feasible.
Choose this compound when:
-
A Robust, Unreactive Group is Needed: The synthesis involves strongly basic, organometallic, or other conditions that would be compromised by an acidic proton. It serves as a "masked" phenol.
-
Step-Economy is a Priority: Avoiding the extra steps of protecting and deprotecting a phenol simplifies the workflow and can increase overall yield.
-
Late-Stage Deprotection is the Goal: The phenolic functionality is desired only at the final stages of a complex synthesis.
Conclusion
4-Hydroxy-3-methoxybenzonitrile and this compound are powerful intermediates in the synthetic chemist's toolkit. The former offers a reactive handle for direct and versatile functionalization, often from a renewable starting point. The latter provides a robust, protected form of the same core structure, enabling a different set of synthetic operations where the phenol's reactivity would be a liability. A thorough understanding of their respective chemical personalities, grounded in the pivotal role of the phenolic hydroxyl group, allows the researcher to make an informed, strategic choice that paves the most efficient path toward the target molecule.
References
- Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile
- This compound - ChemBK
- Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.
- This compound | CAS#:874-90-8 | Chemsrc
- This compound - Chem-Impex
- 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3) Properties | Density, Cp, Viscosity
- 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3 - Sigma-Aldrich
- 4-Hydroxy-3-methoxybenzonitrile: Applications in M
- 4-Hydroxy-3-methoxybenzonitrile 4421-08-3 wiki - Guidechem
- The Role of this compound in Modern Pharmaceutical Synthesis
- The Significance of Anisonitrile in Organic Synthesis and Chemical Manufacturing
- One‐pot synthesis of 4‐methoxybenzonitrile 4d starting
- Understanding this compound: Properties, Synthesis, and Market Demand
- This compound | C8H7NO | CID 70129 - PubChem
- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P
- 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem
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- 4-Hydroxy-3-methoxybenzonitrile Chemical Properties,Uses,Production
- 4-hydroxy-3-methoxybenzonitrile - 4421-08-3, C8H7NO2, density, melting point, boiling point, structural formula, synthesis
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- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- 4-Formyl-3-Methoxybenzonitrile Intermedi
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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxybenzonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzonitrile scaffold is a cornerstone for the development of targeted therapies, particularly in oncology. Its derivatives have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in cancer. Among these, the 4-methoxybenzonitrile moiety has emerged as a key structural feature in potent kinase inhibitors.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of benzonitrile derivatives, with a specific focus on their evolution into highly potent 4-anilino-3-quinolinecarbonitrile-based Src kinase inhibitors. We will explore how systematic structural modifications influence inhibitory activity, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Significance of the Benzonitrile Scaffold in Kinase Inhibition
The nitrile group of the benzonitrile scaffold is a versatile functional group in medicinal chemistry. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to interact with key residues in the ATP-binding pocket of kinases. The benzene ring provides a rigid core for the attachment of various substituents that can be tailored to enhance potency, selectivity, and pharmacokinetic properties. The 4-methoxy group, in particular, can influence the electronic properties of the ring and participate in crucial interactions within the enzyme's active site.
Comparative Analysis: The Evolution of 4-Anilino-3-quinolinecarbonitriles as Src Kinase Inhibitors
Src, a non-receptor tyrosine kinase, is a well-validated target in oncology due to its role in promoting cell proliferation, migration, and angiogenesis. The development of 4-anilino-3-quinolinecarbonitrile derivatives as Src inhibitors provides an excellent case study in the optimization of a chemical scaffold.
Core Scaffold and Key Interactions
The 4-anilino-3-quinolinecarbonitrile scaffold positions key functionalities for effective inhibition of Src kinase. The quinoline nitrogen and the exocyclic aniline NH form hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The 3-cyano group can also contribute to binding. The aniline ring projects into a hydrophobic pocket, where substitutions can significantly impact potency.
Caption: General structure of the 4-anilino-3-quinolinecarbonitrile scaffold and its key interactions within the Src kinase active site.
Structure-Activity Relationship (SAR) of Aniline Substituents
Systematic modification of the aniline ring has been crucial in optimizing the potency of this class of inhibitors. The following table summarizes the SAR of key substitutions, highlighting the impact of the methoxy group.
| Compound | Aniline Substitution (R) | Src IC50 (nM) | Reference |
| 1a | 2,4-dichloro | 30 | [1] |
| 1c | 2,4-dichloro-5-methoxy | Potent (exact value not provided, but led to further optimization) | [1] |
| 2c | 2,4-dichloro-5-methoxy (with C7 modification) | More potent than 1c | [1] |
| 31a | 2,4-dichloro-5-methoxy (with further C7 modification) | 1.2 | [1] |
Key SAR Insights:
-
Halogenation: The presence of chlorine atoms at the 2 and 4 positions of the aniline ring generally enhances potency.[1]
-
The Methoxy Advantage: The introduction of a methoxy group at the 5-position of the 2,4-dichloroaniline ring, as seen in compound 1c , proved to be a critical optimization step, leading to a new series of more potent inhibitors.[1] This highlights the favorable interactions that the methoxy group can make within the hydrophobic pocket of the Src kinase.
-
Synergistic Effects: The combination of the 2,4-dichloro-5-methoxy aniline with further modifications at the C-7 position of the quinoline ring led to the development of highly potent inhibitors like 31a , with an IC50 in the low nanomolar range.[1]
Experimental Protocols
The successful development of these inhibitors relies on robust synthetic and analytical methodologies.
General Synthesis of 4-Anilino-3-quinolinecarbonitriles
The synthesis of the 4-anilino-3-quinolinecarbonitrile scaffold typically involves a multi-step process. A key step is the condensation of a substituted aniline with a 4-chloro-3-quinolinecarbonitrile intermediate.
Step-by-Step Protocol:
-
Synthesis of the Quinoline Core: Start with a substituted anthranilic acid and react it with an appropriate reagent to form the quinoline ring system.
-
Chlorination: The 4-hydroxyquinoline intermediate is then chlorinated, typically using phosphoryl chloride (POCl3), to yield the 4-chloro-3-quinolinecarbonitrile.
-
Aniline Condensation: The 4-chloroquinoline intermediate is reacted with the desired substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline) in a suitable solvent, often with a base, to yield the final 4-anilino-3-quinolinecarbonitrile product.
-
Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization.
Caption: Synthetic workflow for 4-anilino-3-quinolinecarbonitriles.
In Vitro Src Kinase Inhibition Assay
The inhibitory potency of the synthesized compounds against Src kinase is determined using an in vitro enzymatic assay.
Protocol Outline:
-
Reagents and Materials: Recombinant human Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds.
-
Assay Procedure:
-
The test compounds are serially diluted to various concentrations.
-
Src kinase is incubated with the test compounds for a defined period.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA or radiometric assays.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Conclusion
The evolution of 4-anilino-3-quinolinecarbonitrile derivatives as potent Src kinase inhibitors serves as a compelling example of the power of systematic structure-activity relationship studies. The strategic incorporation of substituents, such as the 4-methoxy group on the aniline ring, has been instrumental in achieving nanomolar potency. This guide provides a framework for understanding the key structural features and experimental considerations in the design and evaluation of this important class of kinase inhibitors, offering valuable insights for researchers in the field of drug discovery.
References
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- Ye, F., et al. (2002). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 12(12), 1601-1604. [Link]
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Verifying the Structure of 4-Methoxybenzonitrile: A 2D NMR Comparison Guide
For: Researchers, scientists, and drug development professionals.
Abstract
In the realm of chemical synthesis and drug development, unambiguous structural verification is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of routine analysis, complex molecules or the possibility of isomeric impurities necessitates more definitive techniques. This guide provides an in-depth comparison of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to conclusively verify the structure of 4-Methoxybenzonitrile. We will explore the causality behind experimental choices and demonstrate how this suite of experiments creates a self-validating system for structural elucidation, moving from theoretical principles to practical data interpretation.
The Analytical Challenge: Beyond 1D NMR
One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment and number of different nuclei in a molecule. For this compound, the ¹H NMR spectrum is expected to show a singlet for the methoxy (-OCH₃) protons and two doublets in the aromatic region. The ¹³C NMR would show distinct signals for the methoxy carbon, the nitrile carbon, and the aromatic carbons.
However, 1D NMR alone does not directly reveal the connectivity between these groups. For instance, it cannot definitively distinguish this compound from its isomers, 2-methoxybenzonitrile or 3-methoxybenzonitrile, without relying on nuanced chemical shift predictions or comparison to a known standard. To establish the precise bonding network—which proton is attached to which carbon, and which groups are adjacent—we must turn to 2D NMR.
Experimental Design: A Multi-faceted Approach
To build an unassailable structural proof, we employ a series of 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together, they offer a complete picture of the molecular architecture.[1][2] The overall workflow is designed to systematically map all relevant correlations within the molecule.
Caption: Experimental workflow from sample preparation to structure confirmation.
Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good dissolving power and relatively clean spectral window.[3]
-
Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR coil (typically >4 cm).[4]
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify sample purity and appropriate concentration.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
3. 2D NMR Acquisition:
-
The following experiments are typically run on a 400 or 500 MHz spectrometer.[5][6]
-
COSY (Correlation Spectroscopy): A standard gradient-selected COSY (cosygpqf) or DQF-COSY experiment is used.[4][7] The purpose is to identify proton-proton (¹H-¹H) couplings, typically over two to three bonds.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): A sensitivity-improved, edited HSQC experiment (e.g., hsqcedetgpsisp) is recommended.[7] This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C couplings) and can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[10][11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): A standard gradient-selected HMBC (e.g., hmbcgpndqf) is used.[7] This is a crucial experiment that reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14][15][16] The experiment is typically optimized for a long-range coupling constant of around 8 Hz.[12]
Data Analysis & Interpretation: A Step-by-Step Walkthrough
Let's begin by defining the structure and numbering of this compound. This framework will be used to map the correlations we expect to see.
Based on literature and spectral databases, we can predict the approximate chemical shifts for our compound in CDCl₃.[5]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | ~104 |
| 2, 6 | CH | ~7.58 (d) | ~134 |
| 3, 5 | CH | ~6.95 (d) | ~115 |
| 4 | C | - | ~163 |
| 7 (CN) | C | - | ~119 |
| 8 (OCH₃) | CH₃ | ~3.86 (s) | ~55.5 |
Step 1: Assigning Directly Bonded Protons and Carbons (HSQC)
The HSQC experiment is the starting point for our analysis as it unambiguously links each proton to the carbon it is directly attached to.[11][16][17] The spectrum will have a ¹H chemical shift axis and a ¹³C chemical shift axis. A cross-peak appears at the coordinates of a proton and its bonded carbon.
Expected HSQC Correlations:
-
A cross-peak connecting the proton signal at ~3.86 ppm to the carbon signal at ~55.5 ppm (assigns H8 and C8 of the methoxy group).
-
A cross-peak connecting the proton signal at ~6.95 ppm to the carbon signal at ~115 ppm (assigns H3/H5 and C3/C5).
-
A cross-peak connecting the proton signal at ~7.58 ppm to the carbon signal at ~134 ppm (assigns H2/H6 and C2/C6).
Quaternary carbons (C1, C4, and C7) will not show correlations in the HSQC spectrum as they have no attached protons.
Step 2: Mapping Neighboring Protons (COSY)
The COSY experiment reveals which protons are coupled to each other, typically through three bonds (³JHH).[8][18] In a COSY spectrum, both axes represent ¹H chemical shifts. Diagonal peaks represent the 1D spectrum, while off-diagonal cross-peaks indicate coupling between two protons.
Expected COSY Correlations:
-
A cross-peak should be observed between the doublet at ~6.95 ppm (H3/H5) and the doublet at ~7.58 ppm (H2/H6) .
-
This confirms that these two sets of aromatic protons are adjacent to each other, which is consistent with the proposed structure.
-
The methoxy protons (H8) at ~3.86 ppm will not show any cross-peaks as they are not coupled to any other protons.
Step 3: Assembling the Full Carbon Skeleton (HMBC)
The HMBC experiment is the most powerful tool for this specific problem, as it reveals long-range (2-4 bond) correlations.[12][14] This allows us to connect the puzzle pieces: the methoxy group, the nitrile group, and the aromatic ring.
Caption: Key COSY (green) and HMBC (red) correlations for this compound.
Table 2: Key Diagnostic HMBC Correlations
| Proton (¹H Shift) | Correlates to Carbon (¹³C Shift) | Correlation Type | Structural Significance |
| H8 (~3.86 ppm) | C4 (~163 ppm) | ³J | Crucial: Connects the methoxy group to the aromatic ring at the C4 position. |
| H2/H6 (~7.58 ppm) | C4 (~163 ppm) | ³J | Confirms H2/H6 are three bonds away from the carbon bearing the methoxy group. |
| H2/H6 (~7.58 ppm) | C7 (~119 ppm) | ³J | Crucial: Connects the protons ortho to the nitrile group to the nitrile carbon. |
| H3/H5 (~6.95 ppm) | C1 (~104 ppm) | ²J | Connects the protons meta to the nitrile group to the ipso-carbon (C1). |
| H3/H5 (~6.95 ppm) | C4 (~163 ppm) | ²J | Confirms H3/H5 are two bonds from the carbon bearing the methoxy group. |
Synthesizing the Evidence: The Final Structure Confirmation
By integrating the data from all three experiments, we create a self-validating proof of the this compound structure.
-
HSQC definitively links protons to their carbons (H8-C8, H3/5-C3/5, H2/6-C2/6).
-
COSY confirms the adjacency of the two distinct aromatic proton environments (H2/6 is next to H3/5).
-
HMBC provides the final, conclusive links:
-
The correlation from the methoxy protons (H8) to C4 places the -OCH₃ group at the C4 position.
-
The correlations from H2/H6 to the nitrile carbon (C7) and from H3/H5 to the ipso-carbon (C1) firmly place the nitrile group at the C1 position.
-
This combination of evidence unequivocally confirms the para substitution pattern and rules out the ortho and meta isomers. For example, in 3-methoxybenzonitrile, we would not expect to see a correlation between the methoxy protons and the carbon attached to the nitrile group.
Conclusion
While 1D NMR is an indispensable tool for initial characterization, a comprehensive 2D NMR analysis provides an irrefutable level of structural detail. The synergistic use of COSY, HSQC, and HMBC experiments allows researchers to systematically map the entire bonding framework of a molecule like this compound. This guide demonstrates that by understanding the causality behind each experiment, scientists can move beyond simple data collection to a logical, evidence-based process of structural verification, ensuring the integrity and accuracy of their research.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxybenzonitrile
In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The final step—disposal—is a critical juncture that defines our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, authoritative protocol for the proper disposal of 4-Methoxybenzonitrile (CAS No. 874-90-8), moving beyond a simple checklist to instill a deep understanding of the principles behind safe chemical waste management.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, an aromatic nitrile, presents several health hazards that must be managed with appropriate precautions.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled.[2]
Causality of Hazards: The toxicity of nitriles is often associated with their potential to release cyanide in vivo, which can interfere with cellular respiration. While this compound is not as acutely toxic as simple inorganic cyanides, this potential metabolic pathway necessitates that it be handled as a toxic substance.[2] Its irritant properties are common to many aromatic compounds.[1]
| Hazard Classification | GHS Precautionary Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2][3] |
| Skin & Eye Irritation | - | A skin and strong eye irritant.[1] |
Table 1: GHS Hazard Profile of this compound.
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. Before handling this compound in any context, especially during waste consolidation or spill cleanup, the following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[4][5]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5]
-
Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area or a chemical fume hood to prevent dust formation.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[4]
The Core Directive: Professional Hazardous Waste Disposal
The single most critical protocol for the disposal of this compound is that it must be managed as regulated hazardous waste.[6] Under no circumstances should it be disposed of in the regular trash or discharged into the sanitary sewer system.[6][7]
The primary and mandated method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal contractor.[8][9]
Scientific Rationale: This directive is rooted in the chemical's properties and regulatory frameworks like the Resource Conservation and Recovery Act (RCRA).[6] Attempting to neutralize this compound in the lab without a validated protocol is dangerous. Incompatible materials (e.g., strong acids, bases, or oxidizing agents) can lead to vigorous reactions or the generation of highly toxic decomposition products, such as hydrogen cyanide.[2] Professional disposal facilities are equipped with high-temperature incinerators or other advanced chemical treatment systems that ensure the complete and safe destruction of the compound in an environmentally sound manner.[8]
On-Site Waste Management: A Step-by-Step Protocol
The journey to final disposal begins in the laboratory. Proper on-site handling is a self-validating system that ensures safety and compliance from the point of generation.
Step 1: Waste Segregation and Characterization
Immediately characterize any unwanted this compound—whether it's surplus, off-specification, or contaminated—as hazardous waste.[10][11]
-
Action: Collect waste this compound in a designated hazardous waste container.
-
Causality: Do not mix this waste with other chemical streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[2] Mixing can cause uncontrolled reactions. Segregation is a cornerstone of safe chemical storage and prevents dangerous situations during transport and final disposal.[6][12]
Step 2: Container Selection and Labeling
The container is the primary barrier protecting you and the environment.
-
Action: Use a suitable, leak-proof container with a secure, tight-fitting lid.[5][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] Immediately upon adding the first quantity of waste, label the container.
-
Labeling Requirements: The label is a critical communication tool. It must include:
Step 3: Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) within your laboratory.[12]
-
Action: Keep the container closed at all times except when adding waste.[10] Place the container within a secondary containment bin or tray to control any potential leaks.[5][11]
-
Causality: The SAA ensures that waste is safely stored at its point of generation under the control of laboratory personnel. Secondary containment is a critical failsafe to prevent a small leak from becoming a major spill, protecting infrastructure and the environment.[5]
Step 4: Arranging for Disposal
Once the container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a pickup.[11] Do not transport hazardous waste yourself.[11]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for handling this compound from the point of use to final disposal.
Caption: Decision workflow for the safe management and disposal of this compound.
Management of Contaminated Materials and Empty Containers
The principles of hazardous waste disposal extend to anything that has come into contact with this compound.
-
Contaminated Labware and PPE: Disposable items such as gloves, weighing papers, and pipette tips must be collected in the designated solid hazardous waste container for this compound.[5] Contaminated glassware should be decontaminated or managed as hazardous waste.[10]
-
Empty Containers: An empty container that held this compound is not regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the residue.[10][12]
-
Collect the Rinsate: The solvent from all three rinses is now considered hazardous waste and must be collected in a designated liquid hazardous waste container.[10][11]
-
Container Disposal: After the triple-rinse and air-drying in a fume hood, the original container can be disposed of in the regular trash, but only after the label has been completely removed or defaced.[11][12]
-
Summary of Key Chemical Properties
| Property | Value | Source |
| CAS Number | 874-90-8 | |
| Molecular Formula | C₈H₇NO | [2][13] |
| Molecular Weight | 133.15 g/mol | [1][13] |
| Appearance | White crystalline powder | [13] |
| Melting Point | 57 - 60 °C | [13] |
| Boiling Point | 256 - 257 °C | [13] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), CO, CO₂, Hydrogen cyanide | [2] |
Table 2: Physical and Chemical Properties of this compound.
By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety, integrity, and environmental responsibility from acquisition through final disposal.
References
- How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. URL: https://case.edu/ehs/waste-disposal/chemical-waste/how-dispose-chemical-waste
- This compound SDS, 874-90-8 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/4-methoxybenzonitrile-cas874-90-8.html
- This compound | C8H7NO | CID 70129. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybenzonitrile
- Hazardous Waste and Disposal Considerations. American Chemical Society. URL: https://www.acs.org/content/acs/en/chemical-safety/waste-management/hazardous-waste.html
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. URL: https://ehs.lehigh.edu/content/hazardous-waste-disposal-procedures-handbook
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/LabGuideforManagingChemicalWaste.pdf
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- Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals. Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - 4-Formyl-3-methoxybenzonitrile. CymitQuimica. URL: https://www.cymitquimica.com/sds/EN/CM183350_EN.pdf
- Navigating the Disposal of 3-Hydroxy-4-methoxybenzonitrile: A Guide to Safe and Compliant Practices. Benchchem. URL: https://www.benchchem.com/blog/navigating-the-disposal-of-3-hydroxy-4-methoxybenzonitrile-a-guide-to-safe-and-compliant-practices/
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Mastering Safety: A Researcher's Guide to Handling 4-Methoxybenzonitrile
In the fast-paced world of pharmaceutical and materials science research, 4-Methoxybenzonitrile (also known as p-anisylnitrile) stands out as a versatile intermediate. Its unique chemical structure makes it a valuable building block in the synthesis of novel drugs, agrochemicals, and advanced polymers. However, its utility in the lab is matched by potential hazards that demand rigorous safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring that your innovative research is not compromised by avoidable risks.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also a skin and strong eye irritant.[3][4] The primary routes of exposure in a laboratory setting are dermal contact, inhalation of dust particles, and accidental ingestion. A thorough understanding of these risks is the first step toward mitigating them.
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its hazard classifications necessitate a conservative approach to handling. The low vapor pressure of 0.068 mm Hg at room temperature suggests a reduced risk of vapor inhalation compared to more volatile substances; however, the handling of the solid, particularly during weighing and transfer, can generate dust that poses an inhalation hazard.[3]
Key Hazard Information Summary
| Hazard Statement | Classification | Primary Routes of Exposure |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Dermal Contact |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation (of dust) |
| Causes skin irritation | Skin Irritant | Dermal Contact |
| Causes serious eye irritation | Eye Irritant | Ocular Contact |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a critical component of a comprehensive risk assessment. The following recommendations are based on the known hazards of this compound and best practices for handling aromatic nitrile compounds.
Eye and Face Protection
Given its classification as a strong eye irritant, robust eye protection is mandatory.
-
Minimum Requirement: Tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards should be worn at all times when handling this compound.[5]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
Hand Protection
Protecting your skin is paramount, as dermal absorption is a significant route of exposure. The choice of glove material is crucial.
-
Recommended Glove Material: Nitrile rubber gloves are a suitable choice for incidental contact and provide good resistance to a range of chemicals.[5][6][7] For prolonged contact or immersion, heavier-duty gloves are necessary.
-
Alternative Glove Materials:
-
Glove Thickness and Inspection: A glove thickness of at least 5 mil (0.127 mm) is recommended for handling this compound. Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.
Body Protection
-
A laboratory coat is the minimum requirement for body protection.
-
For procedures with a higher risk of splashes or significant dust generation, consider using a chemical-resistant apron or coveralls.
Respiratory Protection
Due to the risk of inhaling harmful dust, respiratory protection is a critical consideration, especially when handling the solid form outside of a contained system.
-
Standard Operations: All handling of this compound powder, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
In the Absence of a Fume Hood: If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (a combination cartridge) is required. A full-face respirator will also provide eye and face protection.[5][8]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is essential for maintaining a safe laboratory environment.
Safe Handling Protocol
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
If transferring a solution, use a syringe or pipette with care to avoid splashes.
-
-
During the Procedure:
-
Keep all containers of this compound tightly closed when not in use.
-
Be mindful of your movements to avoid accidental spills.
-
-
After Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A solution of soap and water is generally effective for initial cleaning, followed by a rinse with a suitable solvent like ethanol and then water.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.
-
Waste Disposal Plan
The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., gloves, pipette tips, absorbent paper), and empty containers, must be collected as hazardous waste. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be made of a material resistant to aromatic nitriles and have a secure, tight-fitting lid.
-
The label must clearly state "Hazardous Waste" and the full chemical name, "this compound."[9]
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Never dispose of this compound down the drain or in the regular trash.[9] The primary and recommended method for the final disposal of this compound is through a licensed professional waste disposal company, which will typically use high-temperature incineration.[8][10]
Visualizing the Workflow: PPE Selection and Handling
To further clarify the decision-making process for safe handling, the following workflow diagram outlines the key steps from risk assessment to disposal.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. A proactive and informed approach to safety is not a barrier to innovation but rather its essential foundation.
References
- This compound - Hazardous Agents - Haz-Map. (n.d.).
- This compound | C8H7NO | CID 70129 - PubChem. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23).
- Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products. (n.d.).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
